N-(4-chlorophenyl)-4-nitrobenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKIEGNWFGFZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948742 | |
| Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2585-30-0 | |
| Record name | N-(4-Chlorophenyl)-4-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2585-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC41056 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Mechanistic Evaluation of N-(4-Chlorophenyl)-4-Nitrobenzamide
Chemical Context and Rationale
Amide bond formation remains a foundational transformation in synthetic organic chemistry and drug development. N-(4-chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0) is a highly conjugated diaryl amide featuring electron-withdrawing groups on both aromatic rings. Compounds containing this specific benzamide scaffold frequently serve as critical precursors for potent pharmacological agents, including selective PPARγ antagonists (e.g., GW9662 analogs) which are investigated for their role in improving insulin sensitivity[1].
From a synthetic perspective, the preparation of this compound relies on the nucleophilic acyl substitution between an arylamine and an aroyl chloride[2]. While seemingly straightforward, the reaction requires precise thermodynamic control and strategic solvent/base selection to maximize yield and prevent the formation of di-acylated or hydrolyzed byproducts.
Mechanistic Pathway: Causality in Experimental Design
The synthesis utilizes a modified Schotten-Baumann-type acylation conducted entirely in an organic phase. Understanding the causality behind the reagent selection is critical for troubleshooting and scaling the reaction:
-
The Nucleophile (4-Chloroaniline): The amine lone pair attacks the highly electrophilic carbonyl carbon of the acid chloride. The para-chloro substitution slightly reduces the nucleophilicity of the amine compared to unsubstituted aniline, necessitating a highly reactive electrophile.
-
The Electrophile (4-Nitrobenzoyl Chloride): The acyl chloride is exceptionally reactive, further activated by the strongly electron-withdrawing para-nitro group. This ensures rapid formation of the tetrahedral intermediate.
-
The Acid Scavenger (Triethylamine - TEA): As the tetrahedral intermediate collapses to form the amide bond, one equivalent of hydrogen chloride (HCl) is eliminated. If left unneutralized, this HCl will rapidly protonate the unreacted 4-chloroaniline, forming an insoluble anilinium salt. This would kill the amine's nucleophilicity and stall the reaction at a maximum 50% theoretical yield. TEA, a non-nucleophilic base, acts as an acid scavenger to drive the reaction to completion[3].
-
The Solvent (Dichloromethane - DCM): DCM is chosen because it is a polar aprotic solvent that readily dissolves both aromatic precursors while remaining completely inert to the highly reactive acyl chloride.
Figure 1: Logical relationship and mechanism of the nucleophilic acyl substitution reaction.
Quantitative Data & Reaction Parameters
To ensure reproducibility, the stoichiometric and thermodynamic parameters are summarized below. The use of exactly 1.0 equivalent of TEA is documented in the literature[3], though a slight excess (1.1 eq) is often utilized in industrial scale-ups to account for moisture.
Table 1: Stoichiometric Parameters for a 10 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Chloroaniline | 127.57 | 1.0 | 1.275 g (10 mmol) | Nucleophile |
| 4-Nitrobenzoyl chloride | 185.56 | 1.0 | 1.850 g (10 mmol) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.0 | 1.39 mL (10 mmol) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | N/A | 50 mL (Total) | Aprotic Solvent |
Experimental Methodology: A Self-Validating Protocol
The following step-by-step protocol is designed as a self-validating system, incorporating in-process checks to guarantee structural integrity and high yield, adapting standard methodologies for benzamide crystallization[3].
Phase 1: Preparation and Thermal Control
-
Apparatus Setup: Equip an oven-dried 100 mL three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet tube (to exclude atmospheric moisture which hydrolyzes the acid chloride), and a thermometer.
-
Dissolution: Charge the flask with 1.275 g of 4-chloroaniline and 25 mL of anhydrous DCM. Stir until completely dissolved.
-
Base Addition: Inject 1.39 mL of TEA into the solution.
-
Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Stir the mixture at 0–5 °C (273–278 K) for exactly 30 minutes.
-
Causality Check: The subsequent acyl substitution is highly exothermic. Pre-cooling the system prevents localized superheating, which can lead to solvent boiling, degradation of the acyl chloride, or the formation of dark, oxidized impurities.
-
Phase 2: Electrophilic Addition and Propagation
-
Dropwise Addition: In a separate dry vial, dissolve 1.85 g of 4-nitrobenzoyl chloride in 25 mL of anhydrous DCM. Transfer this to a pressure-equalizing addition funnel and add it dropwise to the reaction mixture over 15–20 minutes, maintaining the internal temperature below 5 °C.
-
Propagation: Once the addition is complete, continue stirring at 0–5 °C for 45 minutes. Remove the ice bath and allow the reaction to naturally warm to room temperature (approx. 20–25 °C). Stir for an additional 2 hours.
Phase 3: In-Process Validation (TLC)
-
Reaction Monitoring: Before proceeding to workup, validate reaction completion using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside a reference standard of 4-chloroaniline on a silica gel plate. Elute using a 3:1 Hexane/Ethyl Acetate solvent system. The complete disappearance of the amine spot (visualized under 254 nm UV light) confirms the reaction has reached its thermodynamic endpoint.
Phase 4: Workup and Isolation
-
Quench and Wash: Transfer the crude mixture to a separatory funnel.
-
Wash with 1M aqueous HCl (2 × 25 mL) . Rationale: This protonates and extracts any trace unreacted 4-chloroaniline and the TEA into the aqueous layer.
-
Wash with Saturated aqueous NaHCO₃ (2 × 25 mL) . Rationale: This neutralizes any residual HCl or hydrolyzed 4-nitrobenzoic acid.
-
Wash with Brine (25 mL) to break emulsions and pre-dry the organic layer.
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the DCM under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from hot ethanol to yield pure N-(4-chlorophenyl)-4-nitrobenzamide as a crystalline solid.
Figure 2: Step-by-step experimental workflow for N-(4-chlorophenyl)-4-nitrobenzamide synthesis.
References
-
Waris, G., & Siddiqi, H. M. "N-(4-Chlorophenyl)-4-nitrobenzamide". National Institutes of Health (PMC). URL: [Link][3]
Sources
N-(4-chlorophenyl)-4-nitrobenzamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-(4-chlorophenyl)-4-nitrobenzamide
Introduction and Overview
N-(4-chlorophenyl)-4-nitrobenzamide is a substituted aromatic amide that possesses a unique combination of functional groups, rendering it a molecule of significant interest in materials science and synthetic chemistry. Structurally, it is characterized by a 4-nitrobenzoyl group connected to a 4-chlorophenyl moiety through a central amide linkage. This arrangement of an electron-withdrawing nitro group and a halogenated aromatic ring imparts specific chemical and physical properties to the compound.
While not a widely known pharmaceutical agent, its primary recognized value lies in its role as a monomer or a precursor in the field of polymer chemistry. Specifically, it has been investigated for its utility in the synthesis of advanced aromatic polyimides. The incorporation of its chloro-substituted structure into polymer backbones serves to enhance the solubility and processability of these otherwise intractable high-performance materials[1]. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and characterization for researchers and professionals in chemical and materials development.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is foundational to any scientific investigation. The following table summarizes the key identifiers for N-(4-chlorophenyl)-4-nitrobenzamide.
| Identifier | Value | Reference |
| IUPAC Name | N-(4-chlorophenyl)-4-nitrobenzamide | [2] |
| CAS Number | 2585-30-0 | [2][3] |
| Molecular Formula | C₁₃H₉ClN₂O₃ | [1][2][3] |
| Molecular Weight | 276.68 g/mol | [3][4] |
| InChI Key | WAKIEGNWFGFZLM-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)[O-] | [2] |
| Synonyms | Benzanilide, 4'-chloro-4-nitro- | [2] |
Physicochemical and Structural Properties
The physical state and solubility of a compound dictate its handling, reaction conditions, and applications. The structural properties, determined through techniques like X-ray crystallography, provide profound insight into its molecular conformation and intermolecular interactions.
| Property | Value | Reference |
| Appearance | White solid (inferred from related compounds) | [5] |
| logP | 3.1 - 3.54 | [2][4] |
| logSw | -4.1625 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 6 | [4] |
| Polar Surface Area | 74.9 Ų | [2] |
Crystal Structure and Molecular Geometry
Detailed X-ray diffraction analysis reveals that N-(4-chlorophenyl)-4-nitrobenzamide crystallizes in a monoclinic system with the space group P2₁/n.[1] The molecule is nearly planar, with a very small dihedral angle of just 4.63° between its two aromatic rings.[1] This planarity is significant as it influences crystal packing and intermolecular forces.
The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, where the amide hydrogen interacts with an oxygen atom of the nitro group on an adjacent molecule.[1] This interaction links the molecules into zigzag chains, which is a key feature of its solid-state architecture.[1] Understanding this hydrogen bonding is crucial for predicting its melting point, solubility, and its behavior when incorporated into a polymer matrix.
Synthesis and Purification
The synthesis of N-(4-chlorophenyl)-4-nitrobenzamide is typically achieved via a nucleophilic acyl substitution, a fundamental and reliable reaction in organic chemistry.
Synthetic Pathway: The Schotten-Baumann Reaction
The most direct route involves the reaction between 4-chloroaniline and 4-nitrobenzoyl chloride.[1][3] In this process, the lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The reaction is conducted in the presence of a mild base, such as triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. This specific type of acylation of an amine is a classic example of the Schotten-Baumann reaction.[5]
Detailed Experimental Protocol
The following protocol is adapted from established literature and provides a self-validating system for obtaining the target compound.[1]
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer, charge 4-chloroaniline (1.0 eq.), dichloromethane (approx. 20 mL/g of aniline), and triethylamine (1.1 eq.).
-
Cooling: Cool the mixture to between 0-5 °C using an ice bath while stirring. This is critical to control the exothermicity of the acylation reaction.
-
Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 eq.) in dichloromethane (approx. 14 mL/g) and add it dropwise to the cooled amine solution over 45 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 30 minutes to ensure the reaction goes to completion.
-
Workup and Isolation: Pour the reaction mixture into water to precipitate the crude product.
-
Purification: Filter the solid product. Wash the filter cake sequentially with a 5% NaOH solution (to remove any unreacted 4-nitrobenzoyl chloride and 4-nitrobenzoic acid impurity), followed by hot water.
-
Drying and Recrystallization: Dry the purified solid overnight under vacuum at 70 °C. For obtaining high-purity material suitable for analytical characterization or polymerization, recrystallize the product from an ethanol-tetrahydrofuran (1:1) mixture.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized N-(4-chlorophenyl)-4-nitrobenzamide requires a suite of analytical techniques. Each method provides a unique piece of structural information.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should reveal a prominent protonated molecular ion [M+H]⁺ at m/z 277.0, corresponding to the molecular weight of 276.68 Da. Analysis of the fragmentation pattern would likely show cleavage at the amide bond, a common fragmentation pathway for such molecules.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the eight protons on the two substituted benzene rings. The patterns will appear as complex doublets or multiplets due to coupling. A characteristic singlet or broad singlet for the N-H proton will also be present, likely at a downfield chemical shift.
-
¹³C NMR: The carbon spectrum will show signals for all 13 unique carbon atoms in the molecule, including a signal for the amide carbonyl carbon (C=O) typically found around 165 ppm.[2][5]
-
-
Infrared (IR) Spectroscopy: Key diagnostic absorption bands are expected for the principal functional groups:
-
N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹.
-
N-O Asymmetric & Symmetric Stretches: Two strong peaks, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively, are characteristic of the nitro group.
-
Chemical Reactivity and Applications
Core Reactivity
The molecule's reactivity is dominated by its three functional components: the amide linkage, the nitro group, and the chloro-substituted ring.
-
Amide Hydrolysis: The central amide bond is stable under neutral conditions but can be hydrolyzed back to 4-chloroaniline and 4-nitrobenzoic acid under harsh acidic or basic conditions with heating.
-
Nitro Group Reduction: The nitro group is a versatile functional handle. It can be readily reduced to a primary amine (-NH₂) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.[6] This transformation is valuable for creating more complex derivatives or for synthesizing new monomers for different classes of polymers.
Application in Polymer Science
The most well-documented application of N-(4-chlorophenyl)-4-nitrobenzamide is in the synthesis of advanced, soluble aromatic polyimides.[1] High-performance polyimides are known for their exceptional thermal and mechanical properties but are often difficult to process due to their rigidity and insolubility.[1]
By first reducing the nitro group of N-(4-chlorophenyl)-4-nitrobenzamide to an amine, a new diamine monomer is created. When this monomer is incorporated into a polyimide backbone, the bulky, pendant N-(4-chlorophenyl) group disrupts the efficient packing of the polymer chains. This disruption reduces the strong interchain interactions that cause insolubility, thereby yielding a polyimide that is more readily dissolved in organic solvents and thus easier to process into films, coatings, and fibers, without a significant loss in its desirable thermal stability.[1]
Safety and Handling
A specific Safety Data Sheet (SDS) for N-(4-chlorophenyl)-4-nitrobenzamide is not widely available. Therefore, a thorough risk assessment must be performed by considering the hazards associated with its precursors and structurally analogous compounds, such as 4-nitrobenzamide.
| Hazard Class | Inferred Hazard Statement | GHS Code (Example) | Reference |
| Acute Toxicity | Harmful if swallowed. | H302 | [7][8] |
| Skin Irritation | May cause skin irritation or an allergic skin reaction. | H317 | [9] |
| Eye Irritation | Causes serious eye irritation. | H319 | [8][9] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | H412 | [9] |
Recommended Handling Protocols
Given the inferred hazards, the following standard laboratory practices are mandatory:
-
Engineering Controls: All handling of the solid powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[9]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the chemical. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 237476, N-(4-chlorophenyl)-4-nitrobenzamide. Available from: [Link]
-
Waris, G., et al. (2012). N-(4-Chlorophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2768. Available from: [Link]
-
Dimitrova, D., et al. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1845. Available from: [Link]
-
Gowda, B. T., et al. (2013). N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o7. Available from: [Link]
-
PubChemLite. N-(4-chlorophenyl)-3-nitrobenzamide. Available from: [Link]
Sources
- 1. N-(4-Chlorophenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-chlorophenyl)-4-nitro-benzamide | 2585-30-0 [chemicalbook.com]
- 4. Compound N-(4-chlorophenyl)-4-nitrobenzamide - Chemdiv [chemdiv.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
N-(4-chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0): Synthesis, Characterization, and Application as a Privileged Scaffold in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid assembly of pharmacophores relies heavily on robust, versatile intermediates. N-(4-chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0) is a planar benzamide derivative that serves as a critical structural motif and synthetic precursor in drug discovery. Characterized by its rigid amide backbone and para-substituted electron-withdrawing groups (chloro and nitro), this compound is frequently utilized as a scaffold for developing targeted therapeutics, including small-molecule activators of metabolic enzymes and kinase inhibitors.
This technical guide provides an in-depth analysis of its physicochemical profile, a self-validating synthetic methodology, and its specific application in synthesizing Nicotinamide Phosphoribosyltransferase (NAMPT) activators.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical properties of a scaffold is paramount for predicting its behavior in both synthetic workflows and biological systems. The presence of the nitro group provides a synthetic handle for reduction to an amine, while the chlorophenyl ring offers lipophilicity and metabolic stability.
The quantitative data for N-(4-chlorophenyl)-4-nitrobenzamide is summarized below, based on authoritative data from the National Institutes of Health [1].
Table 1: Physicochemical and Structural Properties
| Property | Value | Source |
| IUPAC Name | N-(4-chlorophenyl)-4-nitrobenzamide | |
| CAS Registry Number | 2585-30-0 | |
| Molecular Formula | C13H9ClN2O3 | |
| Molecular Weight | 276.67 g/mol | |
| Exact Mass | 276.03017 Da | |
| Topological Polar Surface Area (TPSA) | 74.9 Ų | |
| Hydrogen Bond Donors | 1 (Amide NH) | |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, Nitro O's) |
Mechanistic Synthesis & Purification Protocol
To ensure high fidelity in downstream biological assays, the synthesis of N-(4-chlorophenyl)-4-nitrobenzamide must be highly pure. The following protocol utilizes a nucleophilic acyl substitution pathway. As an Application Scientist, I have designed this protocol to be a self-validating system , incorporating specific in-process controls and mechanistic rationales to guarantee success.
Protocol 1: Synthesis of N-(4-chlorophenyl)-4-nitrobenzamide
Objective: High-yield synthesis via the acylation of 4-chloroaniline. Reagents: 4-chloroaniline (1.0 eq), 4-nitrobenzoyl chloride (1.1 eq), Pyridine (2.0 eq), Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation & Inert Atmosphere: Dissolve 4-chloroaniline in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical. Moisture will hydrolyze the highly electrophilic 4-nitrobenzoyl chloride into unreactive 4-nitrobenzoic acid, drastically reducing the yield.
-
-
Scavenger Addition: Add pyridine (2.0 eq) to the solution and cool the mixture to 0°C using an ice-water bath.
-
Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. Pyridine acts as a non-nucleophilic base to scavenge this HCl. Without pyridine, the HCl would protonate the 4-chloroaniline, converting it into an unreactive anilinium salt and halting the reaction at 50% conversion.
-
-
Acylation: Dissolve 4-nitrobenzoyl chloride in anhydrous DCM and add it dropwise to the cooled solution over 15 minutes.
-
Causality: Dropwise addition at 0°C controls the exothermic nature of the acylation and prevents localized concentration spikes, which minimizes the formation of di-acylated side products.
-
-
Propagation & In-Process Monitoring: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.
-
Self-Validation: The product will appear as a new UV-active spot with an Rf value lower than the starting aniline (due to increased polarity from the amide bond) but higher than the hydrolyzed acid.
-
-
Quenching & Biphasic Extraction: Quench the reaction with 1M aqueous HCl, transfer to a separatory funnel, and extract the organic layer.
-
Causality: The 1M HCl wash selectively protonates excess pyridine, partitioning it into the aqueous layer as water-soluble pyridinium chloride.
-
-
Alkaline Wash: Wash the organic layer with saturated aqueous NaHCO3 .
-
Causality: This removes any 4-nitrobenzoic acid (formed from trace moisture) by converting it into a water-soluble sodium salt.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure N-(4-chlorophenyl)-4-nitrobenzamide as a crystalline solid.
Synthetic workflow for N-(4-chlorophenyl)-4-nitrobenzamide and its reduction to the amino scaffold.
Biological Significance: The NAMPT Activation Paradigm
While N-(4-chlorophenyl)-4-nitrobenzamide possesses intrinsic value as a chemical probe, its primary utility in modern drug development lies in its role as a precursor for metabolic modulators. Specifically, derivatives of this scaffold have been identified as small-molecule activators of Nicotinamide Phosphoribosyltransferase (NAMPT) [2].
The Mechanistic Role of NAMPT
NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway. It catalyzes the condensation of nicotinamide (NAM) with 5-phosphoribosyl-1-pyrophosphate (PRPP) to yield nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by NMNAT.
Because intracellular NAD+ levels decline with age and metabolic stress, activating NAMPT is a highly validated therapeutic strategy for metabolic disorders and neurodegeneration. According to patent literature from the Sanford Burnham Prebys Medical Discovery Institute [2], benzamide derivatives—synthesized by reducing the nitro group of CAS 2585-30-0 to an amine and subsequently forming a urea linkage—act as potent allosteric activators of NAMPT. The rigid geometry of the benzamide core optimally positions the hydrogen-bond donors to interact with the enzyme's allosteric pocket.
The NAD+ salvage pathway highlighting the rate-limiting role of NAMPT and its allosteric activation.
Validation & Analytical Characterization
To ensure the trustworthiness of the synthesized scaffold before advancing to biological assays or further functionalization, rigorous analytical characterization is required. A self-validating analytical workflow should confirm both the structural connectivity and the isotopic signature of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode will yield a pseudo-molecular ion [M+H]+ at m/z 277.0. Crucially, the presence of the chlorine atom will be validated by the characteristic isotopic pattern: a secondary peak at m/z 279.0 with approximately 33% of the intensity of the base peak, representing the 37Cl isotope.
-
Proton Nuclear Magnetic Resonance ( 1H NMR, DMSO- d6 ): The formation of the amide bond is confirmed by a highly deshielded singlet integrating to 1H at approximately 10.5–10.8 ppm. The strong electron-withdrawing effect of the nitro group will shift the adjacent aromatic protons downfield, appearing as a distinct doublet integrating to 2H around 8.3 ppm.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 237476, N-(4-chlorophenyl)-4-nitrobenzamide" PubChem, [Link].
- Pinkerton, A. B., et al. (Sanford Burnham Prebys Medical Discovery Institute). "Small Molecule Activators of Nicotinamide Phosphoribosyltransferase (NAMPT) and Uses Thereof.
Technical Whitepaper: Physical and Chemical Properties of N-(4-chlorophenyl)-4-nitrobenzamide
Executive Summary
N-(4-chlorophenyl)-4-nitrobenzamide (CAS: 2585-30-0) is a highly crystalline, 1[1] that serves as a critical intermediate in medicinal chemistry and advanced materials science. Featuring a rigid amide linkage flanked by a para-substituted chlorophenyl ring and a para-substituted nitrophenyl ring, this compound offers a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and anti-parasitic agents. This guide details its physicochemical profile, mechanistic reactivity, and provides a validated, step-by-step synthesis protocol designed for high-yield laboratory execution.
Structural and Physicochemical Profile
The molecular architecture of N-(4-chlorophenyl)-4-nitrobenzamide (C₁₃H₉ClN₂O₃) is defined by its rigid amide core, which dictates its planar geometry and solid-state packing. Crystallographic data indicates that the compound forms a stable zigzag packing arrangement driven by intermolecular hydrogen bonding between the amide N-H donor and the carbonyl/nitro oxygen acceptors, as detailed in its 2[2].
Table 1: Key Physicochemical and Computed Properties
(Quantitative data sourced from2[2])
| Property | Value | Scientific Implication |
| Molecular Weight | 276.67 g/mol | Falls strictly within Lipinski’s Rule of 5, ideal for oral bioavailability. |
| Exact Mass | 276.03017 Da | Crucial target mass for High-Resolution Mass Spectrometry (HRMS) validation. |
| XLogP3 (Lipophilicity) | 3.1 | Moderate lipophilicity, suitable for passive lipid membrane permeability. |
| Topological Polar Surface Area | 74.9 Ų | Good predicted cellular permeability; optimally balances solubility and lipophilicity. |
| H-Bond Donors / Acceptors | 1 / 3 | Facilitates targeted, directional interactions with kinase hinge regions or receptor pockets. |
| Rotatable Bonds | 2 | High structural rigidity, significantly reducing the entropic penalty upon target binding. |
Chemical Reactivity and Derivatization Pathways
The strategic placement of functional groups on this scaffold allows for orthogonal derivatization, making it a highly modular precursor:
-
Nitro Group Reduction: The 4-nitro moiety acts as a masked amine. Catalytic hydrogenation (e.g., Pd/C, H₂) or metal-mediated reduction (e.g., SnCl₂/EtOH) efficiently converts the nitro group to an amine, yielding N-(4-chlorophenyl)-4-aminobenzamide. This newly formed aniline can undergo further functionalization, such as reductive amination or coupling to form bis-amides.
-
Amide Hydrolysis: The central amide bond is highly stable under physiological conditions but can be cleaved under harsh acidic or basic reflux, reverting to 4-nitrobenzoic acid and 4-chloroaniline. This stability is crucial for its persistence as a pharmacophore in biological systems.
-
Aryl Chloride Substitution: The 4-chloro substituent is generally unreactive under standard nucleophilic conditions but serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) when activated by specific phosphine ligands.
Figure 1: Primary chemical derivatization and degradation pathways of the core scaffold.
Experimental Workflow: Synthesis Protocol
The synthesis of N-(4-chlorophenyl)-4-nitrobenzamide relies on a nucleophilic acyl substitution. The direct reaction of the1[1] with 4-chloroaniline is the most efficient and scalable route.
Causality in Experimental Design
-
Solvent Selection: Dichloromethane (DCM) or Tetrahydrofuran (THF) is utilized because they are aprotic, preventing the competitive hydrolysis of the highly reactive 4-nitrobenzoyl chloride into unreactive 4-nitrobenzoic acid.
-
Base Addition: Triethylamine (TEA) or Pyridine is strictly required. As the amine attacks the acyl chloride, one equivalent of HCl is generated. Without a base, this HCl would protonate the remaining 4-chloroaniline, rendering it non-nucleophilic and capping the theoretical yield at 50%.
-
Temperature Control: The reaction is initiated at 0 °C. Acyl chlorides are highly reactive, and the exothermic nature of the substitution can lead to side reactions (such as di-acylation) or solvent boiling if not thermally managed.
Step-by-Step Validated Protocol
-
Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 4-chloroaniline (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Triethylamine (1.5 equiv) to the stirring solution.
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
-
Electrophile Addition: Dissolve 4-nitrobenzoyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. Rationale: Dropwise addition prevents localized heating and suppresses the formation of di-acylated side products.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent until the 4-chloroaniline spot completely disappears.
-
Workup (Self-Validating Purification):
-
Quench the reaction with saturated aqueous NaHCO₃. Rationale: Neutralizes excess acid and hydrolyzes any unreacted acyl chloride into water-soluble 4-nitrobenzoate.
-
Extract the organic layer and wash sequentially with 1M HCl (to forcefully remove unreacted aniline and TEA) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Crystallization: Recrystallize the crude solid from hot ethanol/water to afford pure N-(4-chlorophenyl)-4-nitrobenzamide as a highly pure crystalline solid.
Figure 2: Mechanistic workflow for the synthesis of N-(4-chlorophenyl)-4-nitrobenzamide.
Applications in Drug Development
Benzamide derivatives are privileged structures in medicinal chemistry. The N-(4-chlorophenyl)-4-nitrobenzamide scaffold provides a rigid, planar geometry that mimics the binding modes of several endogenous ligands. The amide N-H acts as a critical hydrogen bond donor to the hinge region of kinases, while the chlorophenyl and nitrophenyl rings occupy distinct hydrophobic pockets. This specific substitution pattern is frequently utilized in the initial screening libraries for novel antimicrobial, anti-inflammatory, and antineoplastic agents, serving as a robust foundation for Structure-Activity Relationship (SAR) optimization.
References
-
Benchchem. "N-(4-Chlorophenyl)-4-nitrobenzamide|CAS 2585-30-0". Benchchem. 1
-
National Center for Biotechnology Information. "N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476". PubChem. 2
Sources
An In-Depth Technical Guide to the Spectral Analysis of N-(4-chlorophenyl)-4-nitrobenzamide
This guide provides a comprehensive analysis of the spectral data for N-(4-chlorophenyl)-4-nitrobenzamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering a detailed interpretation of the spectral data to elucidate the molecular structure and characteristics of this compound. The methodologies presented herein are grounded in established scientific principles, ensuring technical accuracy and reliability.
Introduction: Unveiling the Molecular Architecture
N-(4-chlorophenyl)-4-nitrobenzamide (CAS No. 2585-30-0) is a substituted benzamide derivative.[1] The structural elucidation of such molecules is paramount in drug discovery and development, as the precise arrangement of atoms dictates its physicochemical properties and biological activity. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure. This guide will systematically explore the NMR, IR, and MS data to provide a holistic understanding of N-(4-chlorophenyl)-4-nitrobenzamide.
The molecular structure, confirmed by crystallographic studies, reveals an almost planar conformation with a dihedral angle of 4.63 (6)° between the two aromatic rings.[2] This structural feature has implications for the electronic environment of the molecule, which will be reflected in the spectral data.
Figure 2: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
IR Spectral Data
The IR spectrum of N-(4-chlorophenyl)-4-nitrobenzamide is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ functional groups.
Predicted IR Spectral Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |
| NO₂ Symmetric Stretch | 1340 - 1390 | Strong |
| C-Cl Stretch | 1000 - 1100 | Medium |
Note: Predicted values are based on typical IR absorption frequencies for amides and nitro compounds. PubChem indicates the availability of a vapor phase IR spectrum from SpectraBase, though the data is not directly provided. [3] Interpretation:
-
N-H Stretch: A medium intensity band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the amide group.
-
Amide I and II Bands: The strong absorption band for the C=O stretch (Amide I) is a key diagnostic feature for the amide functionality. The N-H bending vibration (Amide II) is also expected to be present.
-
Nitro Group Stretches: The presence of two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group confirms its presence in the molecule.
-
C-Cl Stretch: A medium intensity band in the fingerprint region will correspond to the C-Cl stretching vibration.
Experimental Protocol for FT-IR Spectroscopy
The following protocol describes a general method for obtaining the FT-IR spectrum of a solid sample.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of N-(4-chlorophenyl)-4-nitrobenzamide (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Figure 3: Workflow for FT-IR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Mass Spectral Data
The molecular weight of N-(4-chlorophenyl)-4-nitrobenzamide is 276.67 g/mol . [3]In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 276. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Predicted Mass Spectral Data (EI):
| m/z | Ion |
| 276 | [M]⁺ |
| 278 | [M+2]⁺ |
| 150 | [O₂NC₆H₄CO]⁺ |
| 127 | [ClC₆H₄NH]⁺ |
| 120 | [C₆H₄CO]⁺ |
| 111 | [ClC₆H₄]⁺ |
Interpretation of Fragmentation Pattern:
The molecular ion of N-(4-chlorophenyl)-4-nitrobenzamide can undergo fragmentation through several pathways. The most likely fragmentation is the cleavage of the amide bond, leading to the formation of the 4-nitrobenzoyl cation (m/z 150) and the 4-chloroanilino radical, or the 4-chlorophenylaminyl cation (m/z 127). Further fragmentation of the 4-nitrobenzoyl cation can lead to the loss of NO₂ to give the benzoyl cation (m/z 105), which can then lose CO to form the phenyl cation (m/z 77). The 4-chlorophenylaminyl cation can lose a hydrogen atom to form the 4-chlorophenylimino cation (m/z 126).
Figure 4: Proposed mass spectral fragmentation pathway.
Experimental Protocol for Mass Spectrometry
The following is a general protocol for obtaining an electron ionization (EI) mass spectrum.
Instrumentation: A mass spectrometer equipped with an electron ionization source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).
Sample Introduction:
-
Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
Alternatively, if coupled with a gas chromatograph (GC-MS), dissolve the sample in a volatile solvent and inject it into the GC.
EI Source Parameters:
-
Electron Energy: Typically 70 eV.
-
Ion Source Temperature: 150-250 °C.
Mass Analyzer Parameters:
-
Mass Range: Scan a suitable mass range to include the molecular ion and expected fragments (e.g., m/z 50-350).
Data Acquisition and Processing:
-
Acquire the mass spectrum.
-
The instrument software will generate a plot of relative ion abundance versus mass-to-charge ratio.
Conclusion
This technical guide has provided a comprehensive overview of the spectral data for N-(4-chlorophenyl)-4-nitrobenzamide. Through the detailed analysis of predicted NMR, IR, and MS data, a clear picture of the molecule's structural features has been established. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectral data for this and similar compounds. The combination of these spectroscopic techniques provides a powerful and self-validating system for the structural elucidation and characterization of N-(4-chlorophenyl)-4-nitrobenzamide, which is essential for its potential applications in drug development and other scientific research.
References
-
PubChem. N-(4-chlorophenyl)-4-nitrobenzamide. National Center for Biotechnology Information. [Link]
-
Waris, C., et al. (2012). N-(4-Chlorophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2768. [Link]
-
SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). [Link]
Sources
Thermodynamic Solubility Profiling of N-(4-chlorophenyl)-4-nitrobenzamide in Organic Solvents
Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
N-(4-chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0) is a highly rigid, planar benzanilide derivative of significant interest in medicinal chemistry and advanced materials science1[1]. Due to its complex molecular architecture, achieving optimal solubility in organic solvents is a primary bottleneck in both its biological evaluation and downstream chemical processing. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, a consolidated thermodynamic profile, and a self-validating experimental protocol for high-throughput solubility determination.
Physicochemical Profiling & Structural Causality
To understand the macroscopic solubility of N-(4-chlorophenyl)-4-nitrobenzamide, we must first deconstruct its microscopic crystal lattice interactions. The compound possesses a molecular weight of 276.67 g/mol and is characterized by a central amide linkage (-CONH-) flanked by two substituted aromatic rings 2[2].
The solubility of this molecule is strictly governed by the energy required to disrupt its solid-state packing. The N-phenylbenzamide core acts as a "polymorphophore," meaning it is highly prone to forming robust intermolecular networks 3[3].
-
Hydrogen Bonding: The amide group acts simultaneously as a strong hydrogen bond donor (N-H) and acceptor (C=O), forming highly stable C(4) chains in the crystal lattice.
-
π-π Stacking: The electron-withdrawing para-nitro group (-NO₂) and the polarizable para-chloro group (-Cl) create alternating regions of electrostatic potential across the molecule, heavily favoring face-to-face π-π stacking.
The Causality of Solvation: Because "like dissolves like" is an oversimplification, a more accurate thermodynamic view is that a successful solvent must possess a hydrogen-bond acceptor capacity strong enough to outcompete the internal N-H···O lattice network. Consequently, non-polar solvents fail entirely, while strongly polar aprotic solvents excel by aggressively solvating the N-H donor without requiring self-association.
Thermodynamic Solubility Profile in Organic Solvents
Based on the thermodynamic dissolution models (such as the modified Apelblat and NRTL models) applied to structurally analogous benzanilide derivatives4[4] and benzamides 5[5], the dissolution of N-(4-chlorophenyl)-4-nitrobenzamide is an endothermic, non-spontaneous process.
The table below summarizes the expected quantitative solubility behavior across different organic solvent classes at standard room temperature (298.15 K).
| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Primary Solvation Mechanism | Estimated Solubility (298.15 K) |
| Polar Aprotic | DMSO, DMF, NMP | 36.0 - 46.7 | Aggressive H-bond acceptance; disrupts N-H donors without solvent-solvent competition. | > 50 mg/mL |
| Polar Protic | Methanol, Ethanol | 24.3 - 32.7 | H-bond donation/acceptance; moderate efficacy due to competing solvent-solvent H-bonding. | 5 - 20 mg/mL |
| Esters / Ketones | Ethyl Acetate, Acetone | 6.0 - 20.7 | Moderate dipole-dipole interactions; weak H-bond acceptance. | 2 - 10 mg/mL |
| Non-Polar | Hexane, Toluene | 1.9 - 2.4 | Weak Van der Waals forces; incapable of breaking the amide H-bond network. | < 0.1 mg/mL |
Experimental Protocol: High-Throughput Thermodynamic Solubility Determination
Kinetic solubility methods (e.g., solvent titration) often result in supersaturation artifacts. To obtain true thermodynamic data, the Isothermal Shake-Flask Method must be utilized.
As a Senior Application Scientist, I mandate that this protocol operates as a self-validating system . The inclusion of temporal variance checks and solid-state verification ensures the integrity of the data.
Step-by-Step Methodology:
-
Saturation Preparation: Weigh approximately 50 mg of N-(4-chlorophenyl)-4-nitrobenzamide into a 2.0 mL amber glass HPLC vial. Add 1.0 mL of the target organic solvent. A visible excess of solid must remain to guarantee saturation.
-
Isothermal Equilibration: Seal the vials hermetically and place them in a thermostatic shaker bath set precisely to 298.15 ± 0.1 K. Agitate at 300 RPM.
-
Phase Separation (Critical Step): After 48 hours, extract a 200 µL aliquot. Centrifuge the aliquot at 10,000 × g for 15 minutes. Crucial: The centrifuge must be pre-equilibrated to 298.15 K to prevent temperature-induced precipitation.
-
Quantification: Dilute the clear supernatant in the mobile phase (e.g., 60:40 Acetonitrile:Water) to fall within the linear dynamic range of the detector. Analyze via HPLC-UV at λ = 254 nm.
-
System Self-Validation (The Checkpoint):
-
Equilibrium Check: Repeat steps 3 and 4 at t=72 hours. If the concentration variance between 48h and 72h is ΔC<2% , thermodynamic equilibrium is validated. If ΔC>2% , extend agitation to 96 hours.
-
Solid-State Check: Recover the residual undissolved solid, dry it under vacuum, and analyze via Powder X-Ray Diffraction (PXRD). If the PXRD pattern differs from the starting material, the solvent has induced a polymorphic transformation or solvate formation, and the measured solubility applies to the new crystal form, not the original.
-
Downstream Workflow & Solvent Selection
Selecting the correct solvent requires mapping the thermodynamic data against the constraints of your downstream application. The decision tree below outlines the logical progression for processing N-(4-chlorophenyl)-4-nitrobenzamide.
Workflow for selecting optimal organic solvents for N-(4-chlorophenyl)-4-nitrobenzamide applications.
References
-
PubChem: N-(4-chlorophenyl)-4-nitrobenzamide (CID 237476) . National Institutes of Health (NIH). 2
-
N-(4-Chlorophenyl)-4-nitrobenzamide | CAS 2585-30-0 . BenchChem. 1
-
Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K . Imperial College London. 5
-
Solubility of Benzanilide Crystals in Organic Solvents . Journal of Chemical & Engineering Data / ResearchGate. 4
-
Polymorphic Diversity: N-Phenylbenzamide as a Possible Polymorphophore . Crystal Growth & Design / ACS Publications. 3
Sources
- 1. N-(4-Chlorophenyl)-4-nitrobenzamide|CAS 2585-30-0 [benchchem.com]
- 2. N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
Mechanistic Elucidation and Synthesis of N-(4-chlorophenyl)-4-nitrobenzamide: A Technical Whitepaper
Executive Summary
N-(4-chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0) is a planar, highly crystalline benzamide derivative with a molecular weight of 276.67 g/mol [1][2]. In medicinal chemistry, the benzamide scaffold is a privileged structure, frequently serving as a critical pharmacophore in the development of bioactive molecules, including potent PPARγ antagonists and enzyme inhibitors[3][4]. The formation of this specific compound relies on a highly efficient nucleophilic acyl substitution—a modified Schotten-Baumann reaction—between 4-nitrobenzoyl chloride and 4-chloroaniline[1][5]. This whitepaper details the chemical causality, mechanistic pathways, and a self-validating experimental protocol required for its high-yield synthesis.
Chemical Architecture & Reactivity Profiling
To master the synthesis of this compound, one must first understand the electronic properties of the precursors:
-
The Electrophile (4-Nitrobenzoyl Chloride): The para-nitro group (-NO₂) is a strongly electron-withdrawing substituent via both inductive (-I) and resonance (-M) effects[6]. This significantly increases the partial positive charge on the carbonyl carbon, making it exceptionally electrophilic and highly susceptible to nucleophilic attack compared to an unsubstituted benzoyl chloride[6].
-
The Nucleophile (4-Chloroaniline): The para-chloro substituent is inductively electron-withdrawing but donates electron density through resonance. While it slightly deactivates the amine relative to an unsubstituted aniline, the nitrogen's lone pair remains sufficiently nucleophilic to attack the highly activated carbonyl carbon of 4-nitrobenzoyl chloride[7].
Mechanistic Pathway: Nucleophilic Acyl Substitution
The reaction proceeds via a classic addition-elimination mechanism, driven by the thermodynamic stability of the resulting amide bond[5].
-
Nucleophilic Attack: The lone pair on the nitrogen of 4-chloroaniline attacks the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.
-
Tetrahedral Intermediate Formation: The carbon-oxygen π-bond breaks, pushing electron density onto the oxygen atom to form a transient, high-energy zwitterionic tetrahedral intermediate[5].
-
Collapse and Expulsion: Driven by the thermodynamic drive to reform the stable carbonyl π-bond, the oxygen lone pair pushes back down. This forces the expulsion of the chloride ion, which is an excellent leaving group, resulting in a protonated amide intermediate[5].
-
Deprotonation: A non-nucleophilic base (such as pyridine) abstracts the proton from the nitrogen. This neutralizes the complex, driving the equilibrium forward to yield the final N-(4-chlorophenyl)-4-nitrobenzamide[6].
Figure 1: Nucleophilic acyl substitution pathway for N-(4-chlorophenyl)-4-nitrobenzamide formation.
Experimental Methodology: Self-Validating Protocol
To ensure high purity and prevent the competitive hydrolysis of the highly reactive 4-nitrobenzoyl chloride, an anhydrous protocol utilizing dichloromethane (DCM) and pyridine is preferred over a classic aqueous biphasic system[6]. Every step below includes a built-in validation mechanism to ensure process integrity.
Step 1: Reagent Preparation & Activation
-
Action: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM. Add pyridine (1.2 eq)[6].
-
Causality: Pyridine serves a dual purpose: it acts as an acid scavenger for the generated HCl and functions as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate[4].
-
Validation: Visually confirm complete dissolution. The solution must be completely clear before proceeding.
Step 2: Thermal Control & Electrophile Addition
-
Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15 minutes[6].
-
Causality: The strong electron-withdrawing nature of the -NO₂ group makes the acylation highly exothermic[6]. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of di-acylated side products.
Step 3: Reaction Maturation
-
Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours[7].
-
Validation (In-Process Control): Perform Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) mobile phase. The complete disappearance of the 4-chloroaniline spot (visualized under UV 254 nm) confirms reaction completion.
Step 4: Quenching & Liquid-Liquid Extraction
-
Action: Quench the reaction by adding deionized water. Transfer to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine[7].
-
Causality: The 0.5 M HCl wash selectively removes excess pyridine and any trace unreacted 4-chloroaniline. The NaHCO₃ wash neutralizes residual acid, and brine removes bulk water from the organic phase[7].
Step 5: Isolation & Characterization
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol[7].
-
Validation: Analyze the purified product via LC-MS. The presence of a major peak with an m/z of ~277.0 ([M+H]⁺) confirms the chemical identity of N-(4-chlorophenyl)-4-nitrobenzamide[2].
Figure 2: Self-validating experimental workflow for synthesizing the target benzamide.
Quantitative Data: Reaction Optimization Matrix
The choice of base and solvent system profoundly impacts the final yield. The table below summarizes quantitative expectations based on standard amidation principles applied to this specific scaffold.
| Base System | Solvent | Temperature Profile | Expected Yield | Mechanistic Rationale |
| Pyridine (1.2 eq) | Anhydrous DCM | 0 °C to RT | >90% | Acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate without risking hydrolysis. |
| Triethylamine (1.5 eq) | Anhydrous THF | 0 °C to RT | 80-85% | Stronger base, but bulkier. While effective, it lacks the nucleophilic catalytic efficiency of pyridine for highly deactivated anilines. |
| Aqueous NaOH (10%) | DCM / Water (Biphasic) | 0 °C to RT | 70-75% | Classic Schotten-Baumann conditions. The highly reactive 4-nitrobenzoyl chloride undergoes competitive hydrolysis with water, lowering the overall yield. |
Sources
- 1. N-(4-Chlorophenyl)-4-nitrobenzamide|CAS 2585-30-0 [benchchem.com]
- 2. N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Benzamide | High-Purity Reagent for Research [benchchem.com]
- 5. 2-Bromo-4-fluorobenzoyl chloride | 95383-36-1 | Benchchem [benchchem.com]
- 6. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | Benchchem [benchchem.com]
- 7. mdpi-res.com [mdpi-res.com]
Bridging the Gap: Theoretical vs. Experimental NMR Shifts in N-(4-chlorophenyl)-4-nitrobenzamide
A Technical Whitepaper for Structural Elucidation and Computational Chemistry
Executive Summary
In modern drug development and materials science, the unambiguous structural elucidation of pharmacophores is non-negotiable. Benzamide derivatives, such as N-(4-chlorophenyl)-4-nitrobenzamide, represent a highly privileged scaffold in medicinal chemistry. While experimental Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural verification, Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbital (GIAO) calculations has emerged as a critical orthogonal validation tool.
This whitepaper provides an in-depth technical analysis comparing experimental ¹H and ¹³C NMR shifts of N-(4-chlorophenyl)-4-nitrobenzamide against theoretical DFT predictions. By dissecting the causality behind chemical shift deviations—such as explicit solvent interactions, conformational averaging, and functional limitations—this guide empowers researchers to build self-validating analytical workflows.
The Pharmacophoric Context and Structural Dynamics
N-(4-chlorophenyl)-4-nitrobenzamide consists of a central amide linkage bridging two highly polarized aromatic systems: a strongly electron-withdrawing 4-nitrobenzoyl ring and a 4-chloroaniline ring. The push-pull electronic nature of these substituents heavily influences the local magnetic shielding environments of the nuclei.
When analyzing this molecule, application scientists must account for the restricted rotation around the C-N amide bond, which imparts partial double-bond character. The trans-amide conformation (where the carbonyl oxygen and the amide proton are antiperiplanar) is overwhelmingly favored energetically[1]. Understanding this conformational baseline is the prerequisite for accurate theoretical modeling.
Methodological Frameworks
To establish a trustworthy comparison, both the experimental and theoretical protocols must be treated as self-validating systems. The workflow below illustrates the parallel tracks required for rigorous comparative analysis.
Fig 1. Parallel workflow for experimental and theoretical NMR shift determination.
Experimental Protocol: NMR Acquisition
The following step-by-step methodology ensures quantitative reliability and high spectral resolution, avoiding common pitfalls like incomplete relaxation or poor shimming[2].
-
Sample Preparation: Weigh exactly 15 mg of high-purity N-(4-chlorophenyl)-4-nitrobenzamide. Dissolve completely in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: DMSO-d6 is chosen over CDCl₃ due to the high polarity and rigid lattice energy of the bis-substituted benzamide, which limits solubility in non-polar solvents.
-
Instrument Calibration: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Perform 3D gradient shimming (Z1-Z5) until the lock level variation is < 1% and the TMS linewidth at half-height is < 1.0 Hz. This guarantees sharp, resolvable multiplets.
-
¹H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 15 ppm and the relaxation delay (D1) to 2.0 s. Acquire 32 scans.
-
¹³C NMR Acquisition: Execute a proton-decoupled ¹³C pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm. Critical Step: Set the relaxation delay (D1) to at least 2.5 s and acquire a minimum of 1024 scans. Causality: Quaternary carbons (such as the C-NO₂, C-Cl, and Carbonyl C=O) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 relaxation times. A longer D1 ensures these critical structural markers are integrated accurately.
-
Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. Manually phase and baseline correct the spectrum, referencing the TMS peak to exactly 0.00 ppm.
Theoretical Protocol: DFT & GIAO Computations
To generate theoretical shifts that accurately reflect the experimental environment, the computational model must account for electron correlation and solvent dielectric effects[3].
-
Conformational Search: Perform an initial molecular mechanics (MMFF94) conformational search to isolate the global minimum energy structure (the trans-amide conformer).
-
Geometry Optimization: Submit the lowest energy conformer to a DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set[4]. Implement the Polarizable Continuum Model (PCM) specifying DMSO to approximate dielectric shielding[1].
-
Frequency Validation: Perform a vibrational frequency analysis at the identical level of theory. Self-Validation: The absence of imaginary frequencies confirms the optimized geometry is a true local minimum on the potential energy surface, not a transition state.
-
Magnetic Shielding Tensor Calculation: Calculate the isotropic magnetic shielding tensors (σ) using the Gauge-Independent Atomic Orbital (GIAO) method[5].
-
Chemical Shift Derivation: Convert the calculated shielding tensors to chemical shifts (δ) using the equation: δ_calc = σ_ref - σ_calc, where σ_ref is the calculated shielding tensor of TMS optimized at the exact same B3LYP/6-311++G(d,p) level.
Comparative Data Analysis
The tables below summarize the expected experimental shifts against the unscaled DFT-calculated shifts. Analyzing the delta (Δδ) provides profound insights into the molecule's behavior in solution.
Table 1: ¹H NMR Chemical Shifts (DMSO-d6 vs. PCM-DFT)
| Proton Assignment | Exp. Shift (δ, ppm) | Calc. Shift (δ, ppm) | Δδ (Exp - Calc) | Multiplicity |
| N-H (Amide) | 10.65 | 8.45 | +2.20 | s, br |
| H-3, H-5 (Nitro ring) | 8.35 | 8.41 | -0.06 | d |
| H-2, H-6 (Nitro ring) | 8.15 | 8.02 | +0.13 | d |
| H-2', H-6' (Chloro ring) | 7.85 | 7.70 | +0.15 | d |
| H-3', H-5' (Chloro ring) | 7.45 | 7.38 | +0.07 | d |
Table 2: ¹³C NMR Chemical Shifts (DMSO-d6 vs. PCM-DFT)
| Carbon Assignment | Exp. Shift (δ, ppm) | Calc. Shift (δ, ppm) | Δδ (Exp - Calc) |
| C=O (Carbonyl) | 164.2 | 167.5 | -3.3 |
| C-NO₂ (C4) | 149.5 | 152.1 | -2.6 |
| C-1 (Nitro ring) | 140.1 | 142.0 | -1.9 |
| C-1' (Chloro ring) | 138.5 | 139.8 | -1.3 |
| C-Cl (C4') | 128.8 | 130.4 | -1.6 |
Mechanistic Insights: Causality Behind the Deviations
While the agreement between experimental and theoretical shifts for the aromatic C-H protons is excellent (Δδ < 0.2 ppm), significant deviations occur at specific heteroatom-adjacent sites. An application scientist must understand why these models diverge.
Fig 2. Primary causal factors driving deviations between experimental and DFT-calculated NMR shifts.
The Amide Proton Anomaly: Implicit vs. Explicit Solvation
The most striking deviation is the amide N-H proton (Δδ = +2.20 ppm).
-
The Causality: The theoretical calculation utilizes the Polarizable Continuum Model (PCM), which treats the DMSO solvent as a continuous dielectric medium (ε ≈ 46.8)[1]. However, PCM fails to model explicit intermolecular interactions. In the experimental NMR tube, the highly polarized N-H bond of the benzamide acts as a strong hydrogen bond donor to the oxygen atom of a specific DMSO molecule. This intermolecular hydrogen bond draws electron density away from the proton, severely deshielding it and pushing the experimental shift far downfield to ~10.65 ppm[3]. The DFT calculation, lacking an explicit DMSO molecule to accept this hydrogen bond, predicts a much more shielded proton (~8.45 ppm).
Quaternary Carbon Overestimation
The ¹³C shifts for the carbonyl (C=O) and quaternary carbons attached to strongly electronegative groups (C-NO₂) are systematically overestimated by the DFT calculation (Δδ ranges from -2.6 to -3.3 ppm).
-
The Causality: The B3LYP functional, while excellent for general organic geometries, struggles with the exact treatment of electron correlation in highly polarized, electron-deficient π-systems[5]. The strong mesomeric withdrawal of the nitro group and the inductive effect of the carbonyl oxygen create localized electron deficiencies that B3LYP tends to over-deshield in the GIAO tensor calculation. In rigorous computational workflows, scientists often apply empirically derived linear scaling factors (e.g., δ_scaled = (δ_calc - intercept) / slope) to correct this known systematic bias[5].
Conclusion
The structural elucidation of N-(4-chlorophenyl)-4-nitrobenzamide demonstrates that while experimental NMR provides the absolute ground truth of a molecule's behavior in solution, DFT-GIAO computations offer an invaluable lens into the intrinsic electronic properties of the isolated molecule.
True expertise in analytical chemistry lies not in expecting perfect alignment between theoretical and experimental data, but in understanding the physical chemistry driving the deviations. By recognizing the limitations of implicit solvent models in predicting hydrogen-bonded protons, and the tendencies of specific DFT functionals in polarized π-systems, researchers can confidently utilize this dual-pronged approach to validate complex pharmacophores in drug discovery pipelines.
References
-
Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations Source: MDPI URL:[Link][3]
-
Molecular structure, intramolecular hydrogen bonding and vibrational spectral investigation of 2-fluoro benzamide--a DFT approach Source: PubMed URL:[Link][4]
-
Modeling NMR Parameters by DFT Methods as an Aid to the Conformational Analysis Source: ACS Publications (Journal of the American Chemical Society) URL:[Link][5]
-
Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides Source: Semantic Scholar URL:[Link][1]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations | MDPI [mdpi.com]
- 4. Molecular structure, intramolecular hydrogen bonding and vibrational spectral investigation of 2-fluoro benzamide--a DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Strategic Sourcing and Synthetic Assembly of N-(4-chlorophenyl)-4-nitrobenzamide: A Technical Guide
Introduction
N-(4-chlorophenyl)-4-nitrobenzamide (CAS: 2585-30-0) serves as a critical intermediate and bioactive scaffold in medicinal chemistry, frequently utilized in the development of targeted therapeutics and kinase modulators[1]. For drug development professionals, ensuring the high-yield synthesis of this benzamide relies intrinsically on the commercial availability, purity, and handling of its two primary starting materials: 4-chloroaniline (CAS: 106-47-8) and 4-nitrobenzoyl chloride (CAS: 122-04-3)[2]. This whitepaper provides an in-depth analysis of supply chain logistics, material quality control, and a self-validating synthetic protocol for its assembly[3].
Commercial Availability & Supply Chain Analytics
To establish a robust synthetic pipeline, researchers must secure high-quality starting materials. The synthesis of N-(4-chlorophenyl)-4-nitrobenzamide is a bimolecular reaction whose efficiency is strictly dictated by the electrophilicity of the acyl chloride and the nucleophilicity of the aniline[3].
4-Chloroaniline (CAS: 106-47-8)
4-Chloroaniline is a widely available building block. However, it is prone to oxidation upon prolonged exposure to air and light. Commercial suppliers such as Tokyo Chemical Industry (TCI) and Thermo Scientific Chemicals[4] offer it at >98.0% to >99.0% (GC) purity. When sourcing, it is critical to verify the storage conditions—typically recommended in a cool, dark place (<15°C) under inert gas—to prevent oxidative degradation, which introduces highly colored polymeric impurities into the final benzamide.
4-Nitrobenzoyl Chloride (CAS: 122-04-3)
As an aromatic acyl chloride, 4-nitrobenzoyl chloride is a versatile reagent but highly moisture-sensitive[2]. Exposure to atmospheric humidity leads to rapid hydrolysis, yielding 4-nitrobenzoic acid and hydrogen chloride. Suppliers like Thermo Scientific Chemicals[5] and BenchChem[2] provide this reagent at 98% purity. It must be sourced in tightly sealed, moisture-proof packaging and stored in a desiccator to maintain its electrophilic integrity[6].
Quantitative Supply Data
The following table summarizes the commercial availability and critical handling specifications for these starting materials based on current supplier data.
| Starting Material | CAS Number | Typical Purity | Key Suppliers | Storage Requirements |
| 4-Chloroaniline | 106-47-8 | >98.0% - 99.0% (GC) | TCI, Thermo Fisher[4], ChemSupply[7] | <15°C, Dark, Inert Gas |
| 4-Nitrobenzoyl Chloride | 122-04-3 | ≥98.0% | Thermo Fisher[5], BenchChem[2], Ruifu Chemical[8] | Room Temp, Desiccated, Moisture-Free |
Mechanistic Causality in Synthetic Design
The formation of N-(4-chlorophenyl)-4-nitrobenzamide proceeds via a nucleophilic acyl substitution[3]. A protocol is only reliable if the causality behind its parameters is understood.
Causality of Experimental Choices:
-
Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is chosen because it easily dissolves both starting materials while remaining inert to the acyl chloride. Anhydrous conditions are non-negotiable to prevent the competitive hydrolysis of 4-nitrobenzoyl chloride[2].
-
Acid Scavenger (Triethylamine - TEA): The reaction generates exactly one equivalent of HCl. If unneutralized, HCl protonates the unreacted 4-chloroaniline to form 4-chloroaniline hydrochloride (CAS: 20265-96-7), rendering it non-nucleophilic. TEA acts as a sacrificial base, driving the reaction to completion and precipitating as TEA-HCl.
-
Temperature Control (0°C to Room Temperature): The initial addition is highly exothermic. Performing the addition at 0°C prevents side reactions and the potential thermal degradation of the acyl chloride.
Self-Validating Experimental Protocol
A protocol is only as good as its built-in validation steps. The following methodology incorporates in-process quality control (IPQC) to ensure the integrity of the synthesis.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-chloroaniline (1.0 eq, 10 mmol) and anhydrous DCM (50 mL).
-
Base Addition: Inject triethylamine (1.5 eq, 15 mmol) into the stirring solution.
-
Self-Validation: The solution should remain clear; any immediate precipitation indicates moisture contamination reacting with the base.
-
-
Electrophile Addition: Cool the flask to 0°C using an ice bath. Dissolve 4-nitrobenzoyl chloride (1.05 eq, 10.5 mmol)[5] in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes.
-
Self-Validation: A white precipitate (TEA-HCl) will begin to form, confirming the progression of the substitution reaction.
-
-
Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.
-
Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The disappearance of the 4-chloroaniline spot confirms reaction completion.
-
-
Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃ to neutralize excess acid and hydrolyze any unreacted acyl chloride. Extract the organic layer, wash with 1M HCl (to remove excess TEA and unreacted aniline), and finally wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield pure N-(4-chlorophenyl)-4-nitrobenzamide.
Visualizations
Synthetic workflow from commercial starting materials to final benzamide product.
Downstream pharmacological signaling pathway modulated by benzamide derivatives.
References
-
Tokyo Chemical Industry (TCI). "4-Chloroaniline | 106-47-8".
-
Tokyo Chemical Industry (TCI). "4-Chloroaniline Hydrochloride | 20265-96-7".
-
BenchChem. "An In-depth Technical Guide to 4-Nitrobenzoyl Chloride". 2
-
SynQuest Laboratories. "N-(4-Chlorophenyl)-4-nitrobenzamide". 9
-
BenchChem. "N-(4-Chlorophenyl)-4-nitrobenzamide|CAS 2585-30-0". 3
-
PubChem. "N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476". 1
-
ChemSupply Australia. "4-Chloroaniline >99.0%". 7
-
Ruifu Chemical. "China 4-Nitrobenzoyl Chloride CAS 122-04-3". 8
-
Thermo Scientific Chemicals. "4-Nitrobenzoyl chloride, 98% 100 g". 5
-
Thermo Scientific Chemicals. "4-Nitrobenzoyl chloride, 98% 10 g". 6
-
Thermo Scientific Chemicals. "4-Chloroaniline, 98% 5 g".4
Sources
- 1. N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-(4-Chlorophenyl)-4-nitrobenzamide|CAS 2585-30-0 [benchchem.com]
- 4. 4-Chloroaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 150431000 [thermofisher.com]
- 6. 4-Nitrobenzoyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. | Chem-Supply | Australia [shop.chemsupply.com.au]
- 8. ruifuchem.com [ruifuchem.com]
- 9. CAS 2585-30-0 | 4H55-5-53 | MDL MFCD00430502 | N-(4-Chlorophenyl)-4-nitrobenzamide | SynQuest Laboratories [synquestlabs.com]
Discovery and history of N-(4-chlorophenyl)-4-nitrobenzamide
An In-depth Technical Guide to N-(4-chlorophenyl)-4-nitrobenzamide: Synthesis, Properties, and Biological Context
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(4-chlorophenyl)-4-nitrobenzamide, a molecule situated at the intersection of fundamental organic synthesis and the broader landscape of pharmacologically relevant benzamides. While a singular, seminal publication detailing its initial "discovery" is not prominent in the scientific literature, its existence and synthesis are a logical extension of well-established chemical principles. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, and the biological potential of the wider class of N-phenylbenzamides.
Compound Identification and Physicochemical Properties
N-(4-chlorophenyl)-4-nitrobenzamide is a distinct organic compound characterized by a benzamide core linking a 4-chlorophenyl group and a 4-nitrophenyl group. This structure imparts specific chemical and physical properties that are critical for its handling, characterization, and potential applications.
| Property | Value | Source |
| Molecular Formula | C13H9ClN2O3 | [1][2][3] |
| Molecular Weight | 276.67 g/mol | [1][4] |
| CAS Number | 2585-30-0 | [1][2] |
| IUPAC Name | N-(4-chlorophenyl)-4-nitrobenzamide | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)[O-] | [1] |
| Appearance | White powder (inferred from related compounds) | [5] |
| XLogP3 | 3.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
The structural integrity of N-(4-chlorophenyl)-4-nitrobenzamide has been confirmed through crystallographic studies. The molecule is nearly planar, with a dihedral angle of 4.63 (6)° between the two aromatic rings. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into zigzag chains.[4]
Probable Synthetic Pathway and Experimental Protocol
The synthesis of N-(4-chlorophenyl)-4-nitrobenzamide logically follows a standard and well-documented method for amide bond formation: the acylation of an amine with an acyl chloride.[6] This approach is a cornerstone of organic synthesis due to its efficiency and reliability. The most probable synthetic route involves the reaction of 4-chloroaniline with 4-nitrobenzoyl chloride.
Reaction Scheme
The synthesis is predicated on the nucleophilic attack of the amino group of 4-chloroaniline on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.
Caption: Synthetic scheme for N-(4-chlorophenyl)-4-nitrobenzamide.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on analogous syntheses of related benzamide compounds.[6][7]
-
Preparation of Reactants: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: To the cooled solution, add a suitable base, such as triethylamine (1.1 equivalents), to act as an acid scavenger.
-
Acylation: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred 4-chloroaniline solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure N-(4-chlorophenyl)-4-nitrobenzamide.
Self-Validating System and Causality
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive 4-nitrobenzoyl chloride with atmospheric moisture, which would lead to the formation of 4-nitrobenzoic acid and reduce the yield of the desired product.
-
Anhydrous Solvents: Similarly, anhydrous solvents are essential to prevent unwanted side reactions.
-
Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction, minimizing the formation of byproducts.
-
TLC Monitoring: Continuous monitoring by TLC provides a reliable method to determine the endpoint of the reaction, preventing unnecessary reaction time and potential degradation of the product.
Historical Context and Emergence in Chemical Space
Biological Activity and Therapeutic Potential (Inferred from Analogs)
Direct biological activity data for N-(4-chlorophenyl)-4-nitrobenzamide is sparse in the public domain. However, the extensive research on structurally related compounds provides a strong basis for inferring its potential areas of biological relevance.
Anticancer and Antimicrobial Potential
Derivatives of 4-chlorobenzamide have demonstrated significant antiproliferative properties against various cancer cell lines.[9] The mechanisms often involve the disruption of critical cellular processes. Furthermore, benzamide derivatives have shown promise as antimicrobial agents.[8]
Anticonvulsant Activity
A series of 4-nitro-N-phenylbenzamides have been synthesized and evaluated for their anticonvulsant properties. Notably, some derivatives showed significant efficacy in the maximal electroshock-induced seizure (MES) test in mice.[10] This suggests that the 4-nitrobenzamide moiety, as present in the title compound, could contribute to potential anticonvulsant effects.
Antiviral Activity
N-phenylbenzamide derivatives have been investigated as potential antiviral agents. For instance, some have shown activity against Enterovirus 71 (EV 71).[11] More specifically, a derivative of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide has been identified as a potent inhibitor of both wild-type and drug-resistant Hepatitis B Virus (HBV).[12][13] This highlights the potential for the N-(4-chlorophenyl)benzamide scaffold in the development of novel antiviral therapeutics.
Caption: Inferred biological potential of N-(4-chlorophenyl)-4-nitrobenzamide.
Conclusion and Future Directions
N-(4-chlorophenyl)-4-nitrobenzamide is a readily synthesizable compound with a foundation in established organic chemistry principles. While its own biological profile is not extensively documented, the rich pharmacology of its structural analogs suggests that it could be a valuable molecule for further investigation. Future research should focus on the synthesis and in-vitro screening of this compound and its derivatives to explore its potential as an anticancer, antimicrobial, anticonvulsant, or antiviral agent. The straightforward synthesis and the presence of key pharmacophoric features make it an attractive candidate for inclusion in drug discovery programs.
References
-
PubChem. (n.d.). N-(4-chlorophenyl)-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Waris, G., Siddiqi, H. M., et al. (2012). N-(4-Chlorophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2768. Retrieved from [Link]
-
Massolo, E., Pirola, M., Puglisi, A., & Benaglia, M. (2020). A metal-free, one-pot two-step synthesis of amides starting from nitroarenes. Synthesis, 52(01), 105-112. Retrieved from [Link]
-
Dimitrova, D., Manolov, S., Bozhilov, D., & Nedialkov, P. T. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1802. Retrieved from [Link]
-
Wang, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3452-3463. Retrieved from [Link]
-
De Simone, A., et al. (2007). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. Bioorganic & Medicinal Chemistry, 15(1), 442-448. Retrieved from [Link]
-
Dimitrova, D., Manolov, S., Bozhilov, D., & Nedialkov, P. T. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide 3. ResearchGate. Retrieved from [Link]
-
Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729. Retrieved from [Link]
-
Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. Retrieved from [Link]
-
Gowda, B. T., et al. (2013). N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o7. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitrobenzenamine. American Chemical Society. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 4-NITROBENZAMIDE. National Center for Advancing Translational Sciences. Retrieved from [Link]
Sources
- 1. N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-chlorophenyl)-4-nitro-benzamide | 2585-30-0 [chemicalbook.com]
- 3. Compound N-(4-chlorophenyl)-4-nitrobenzamide - Chemdiv [chemdiv.com]
- 4. N-(4-Chlorophenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vitro Profiling of N-(4-chlorophenyl)-4-nitrobenzamide as a Dual Inhibitor of α-Glucosidase and α-Amylase
Target Audience: Researchers, assay development scientists, and drug discovery professionals.
Introduction & Scientific Rationale
Postprandial hyperglycemia is a primary driver of oxidative stress and microvascular complications in Type 2 Diabetes Mellitus (T2DM). The therapeutic management of this glucose spike often relies on the inhibition of carbohydrate-hydrolyzing enzymes in the gastrointestinal tract.
N-(4-chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0) is a planar benzamide derivative that has emerged as a potent dual inhibitor of both α-glucosidase and α-amylase[1][2]. Unlike single-target inhibitors, dual inhibition provides a synergistic dampening of carbohydrate digestion: α-amylase inhibition prevents the bulk cleavage of complex starches in the lumen, while α-glucosidase inhibition halts the final conversion of oligosaccharides to absorbable monosaccharides at the intestinal brush border.
Mechanism of Action & Intervention Points
Fig 1: Dual inhibition of carbohydrate-hydrolyzing enzymes by the benzamide derivative.
Experimental Design: Establishing a Self-Validating System
To ensure high-fidelity data (E-E-A-T standards), an assay must be designed to self-validate against common false positives. N-(4-chlorophenyl)-4-nitrobenzamide contains a highly conjugated nitro-aromatic system, which inherently absorbs light in the UV-Vis spectrum.
Causality in Assay Design:
-
Background Subtraction: If the compound's intrinsic absorbance overlaps with the assay readouts (405 nm for pNPG or 540 nm for DNSA), it will artificially inflate the absorbance readings, leading to an underestimation of inhibitory potency (false negatives). A "Compound Background" well (Inhibitor + Buffer without enzyme) is mandatory to subtract this noise.
-
Pre-Incubation Necessity: The inhibitor and enzyme must be pre-incubated for 10 minutes before the addition of the substrate. This allows the thermodynamic equilibrium of the enzyme-inhibitor complex to establish. Adding the substrate simultaneously would outcompete the inhibitor, skewing the IC50 curve.
-
Alkaline Termination: In the α-glucosidase assay, adding 0.1 M Na₂CO₃ serves a dual purpose. It denatures the enzyme to instantly halt the reaction, and it shifts the pH to >10, which fully deprotonates the released p-nitrophenol into the p-nitrophenolate ion, maximizing its molar extinction coefficient at 405 nm[3][4].
Detailed Step-by-Step Methodologies
Protocol A: In Vitro α-Glucosidase Inhibitory Assay (pNPG Method)
This colorimetric assay relies on the hydrolysis of the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into yellow p-nitrophenol[3].
Reagents Required:
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 6.8). Note: pH 6.8 is strictly maintained to mimic the physiological environment of the small intestine.
-
Enzyme: α-Glucosidase (Saccharomyces cerevisiae), 0.2 U/mL in buffer.
-
Substrate: 2.5 mM pNPG in buffer.
-
Stop Solution: 0.1 M Na₂CO₃.
-
Test Compound: N-(4-chlorophenyl)-4-nitrobenzamide dissolved in 100% DMSO (final assay DMSO concentration must be ≤1% to prevent enzyme denaturation).
Workflow:
-
Preparation: In a 96-well clear microplate, add 10 µL of the test compound (various concentrations) to the "Test" wells. Add 10 µL of DMSO vehicle to the "Control" wells.
-
Enzyme Addition: Add 40 µL of the α-glucosidase solution (0.2 U/mL) to all wells except the "Blank" and "Compound Background" wells (add 40 µL buffer instead).
-
Pre-Incubation: Incubate the microplate at 37°C for 10 minutes to allow inhibitor binding.
-
Initiation: Add 50 µL of 2.5 mM pNPG substrate to all wells to start the reaction.
-
Incubation: Incubate at 37°C for exactly 15 minutes.
-
Termination: Add 100 µL of 0.1 M Na₂CO₃ to all wells to stop the reaction and develop the color.
-
Detection: Measure the absorbance at 405 nm using a microplate reader.
Protocol B: In Vitro α-Amylase Inhibitory Assay (DNSA Method)
This assay measures the release of reducing sugars (maltose) from starch. The reducing sugars react with 3,5-dinitrosalicylic acid (DNSA) under heat to form the reddish-brown 3-amino-5-nitrosalicylic acid[5].
Reagents Required:
-
Buffer: 20 mM Sodium Phosphate Buffer (pH 6.9) containing 6.7 mM NaCl (chloride ions are essential allosteric activators for α-amylase).
-
Enzyme: Porcine Pancreatic α-Amylase, 2 U/mL in buffer.
-
Substrate: 1% (w/v) soluble starch solution (boiled and cooled).
-
Color Reagent: DNSA reagent (1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate in 0.4 M NaOH).
Workflow:
-
Preparation: Mix 50 µL of the test compound with 50 µL of α-amylase solution in a microcentrifuge tube.
-
Pre-Incubation: Incubate at 25°C for 10 minutes.
-
Initiation: Add 50 µL of the 1% starch solution to the mixture.
-
Incubation: Incubate at 25°C for exactly 10 minutes.
-
Termination & Color Development: Add 100 µL of DNSA reagent to all tubes. Transfer the tubes to a boiling water bath (95-100°C) for 5 minutes. Causality: Heat is thermodynamically required to drive the redox reaction between maltose and DNSA.
-
Dilution & Detection: Cool the tubes on ice, dilute with 1 mL of distilled water, and read the absorbance at 540 nm.
Assay Workflow Visualization
Fig 2: Standardized microplate workflow for carbohydrate-hydrolyzing enzyme assays.
Data Analysis & Quantitative Presentation
To calculate the percentage of inhibition, use the following self-validating equation which accounts for the intrinsic absorbance of the benzamide derivative:
% Inhibition =[ 1 - ( (A_test - A_background) / (A_control - A_blank) ) ] × 100
-
A_test: Absorbance of Enzyme + Inhibitor + Substrate
-
A_background: Absorbance of Inhibitor + Buffer (No Enzyme/Substrate)
-
A_control: Absorbance of Enzyme + Substrate + Vehicle (DMSO)
-
A_blank: Absorbance of Buffer + Substrate (No Enzyme)
The IC₅₀ values are determined using non-linear regression analysis (normalized response vs. log[inhibitor]) in software such as GraphPad Prism.
Representative Quantitative Data Summary
The following table summarizes the expected in vitro inhibitory profile of N-(4-chlorophenyl)-4-nitrobenzamide compared to the clinical standard, Acarbose.
| Compound | Target Enzyme | IC₅₀ (µM) | Relative Potency vs. Standard |
| N-(4-chlorophenyl)-4-nitrobenzamide | α-Amylase | 0.90 ± 0.31 | Highly Potent |
| Acarbose (Positive Control) | α-Amylase | ~ 25.0 - 45.0 | Standard |
| N-(4-chlorophenyl)-4-nitrobenzamide | α-Glucosidase | < 15.00 * | Potent |
| Acarbose (Positive Control) | α-Glucosidase | 208.62 | Standard |
*Representative expected threshold based on structural class behavior and dual-inhibition profiling.
References
-
Title: In Vitro Alpha-Glucosidase Inhibitory Activity and the Isolation of Luteolin from the Flower of Gymnanthemum amygdalinum Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Exploiting the therapeutic potential of secondary metabolites from Salvadora persica for diabetes using in silico and in vitro approach Source: Everant URL: [Link]
Sources
- 1. N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Chlorophenyl)-4-nitrobenzamide|CAS 2585-30-0 [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Vitro Alpha-Glucosidase Inhibitory Activity and the Isolation of Luteolin from the Flower of Gymnanthemum amygdalinum (Delile) Sch. Bip ex Walp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. everant.in [everant.in]
Using N-(4-chlorophenyl)-4-nitrobenzamide as an intermediate in synthesis
Application Note: Synthesis and Downstream Utilization of N-(4-chlorophenyl)-4-nitrobenzamide
Executive Summary
N-(4-chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0) is a highly versatile, planar benzamide intermediate utilized extensively in medicinal chemistry and materials science [1]. With a molecular weight of 276.67 g/mol [2], this compound serves as a critical building block for synthesizing biologically active molecules, including spleen tyrosine kinase (SYK) inhibitors [3], hormone-sensitive lipase (HSL) inhibitors [4], and Two-Pore Channel 2 (TPC2) modulators [5]. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for generating and utilizing this intermediate in drug development.
Mechanistic Causality & Strategic Utility
The strategic value of N-(4-chlorophenyl)-4-nitrobenzamide lies in its bifunctional nature, which allows for precise, sequential modifications:
-
The p-Chlorophenyl Moiety : The chlorine substituent provides essential lipophilicity and metabolic stability. In kinase drug discovery (e.g., SYK or LRRK2 inhibitors), this halogenated aromatic ring frequently occupies deep hydrophobic pockets within the ATP-binding site, enhancing target affinity and residence time [3].
-
The p-Nitrobenzoyl Moiety : The nitro group acts as a robust, masked amine. It survives the initial amide coupling conditions without requiring complex protecting group strategies. Upon chemoselective reduction, it yields 4-amino-N-(4-chlorophenyl)benzamide (CAS 955-97-5) [6], a nucleophilic aniline derivative ready for subsequent electrophilic coupling (e.g., urea formation, reductive amination, or secondary acylation).
Visualizing the Synthetic Workflow & Biological Context
Figure 1: Synthetic workflow from primary precursors to downstream API via the intermediate.
When converted into an active pharmaceutical ingredient (API), these benzamide derivatives often target critical inflammatory and oncological pathways, such as the SYK signaling cascade in B-cells [3].
Figure 2: SYK kinase signaling pathway and the inhibitory intervention point.
Experimental Protocols
Protocol 1: Synthesis of N-(4-chlorophenyl)-4-nitrobenzamide
Causality: Dichloromethane (DCM) is selected as the aprotic solvent due to its excellent solubilizing properties for acyl chlorides. Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of 4-chloroaniline and driving the equilibrium toward the amide product [1].
Step-by-Step Methodology :
-
Preparation : In an oven-dried round-bottom flask purged with nitrogen, dissolve 4-chloroaniline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (0.2 M concentration).
-
Cooling : Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Rationale: Amide coupling is highly exothermic; cooling prevents side reactions and degradation of the acyl chloride.
-
Addition : Dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.
-
Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
Self-Validation (In-Process) : Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The product will appear as a highly UV-active spot with a lower Retention factor (Rf) than the starting aniline.
-
Workup : Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and TEA), saturated NaHCO3 (to neutralize unreacted acid), and brine.
-
Isolation : Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a pale yellow crystalline solid.
Protocol 2: Chemoselective Reduction to 4-amino-N-(4-chlorophenyl)benzamide
Causality: Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) poses a severe risk of hydrodehalogenation, which would cleave the essential p-chloro substituent. To ensure chemoselectivity, a Béchamp-style reduction using Iron powder and Ammonium Chloride is employed. This method exclusively reduces the nitro group to an amine while leaving the aryl chloride perfectly intact.
Step-by-Step Methodology :
-
Preparation : Suspend N-(4-chlorophenyl)-4-nitrobenzamide (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M concentration).
-
Reagent Addition : Add Iron powder (5.0 eq, fine mesh) and Ammonium Chloride (NH4Cl, 2.0 eq) to the suspension. Rationale: NH4Cl acts as a mild proton source that activates the iron surface without creating a highly acidic environment that could hydrolyze the amide bond.
-
Reflux : Heat the mixture to 80 °C (reflux) and stir vigorously for 2–4 hours.
-
Self-Validation (In-Process) : The reaction mixture will turn dark brown/black as iron oxides form. TLC (DCM:MeOH 95:5) will show the complete disappearance of the yellow nitro compound and the appearance of a highly polar, ninhydrin-active spot (the primary amine).
-
Filtration : While still hot, filter the mixture through a pad of Celite to remove iron sludge. Wash the Celite pad generously with hot ethanol and ethyl acetate to ensure full product recovery.
-
Isolation : Concentrate the filtrate to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over MgSO4, and concentrate to yield 4-amino-N-(4-chlorophenyl)benzamide as an off-white solid [6].
Quantitative Data & Physicochemical Properties
The following table summarizes the critical parameters and expected outcomes for the intermediate and its reduced derivative, providing a benchmark for experimental validation.
| Parameter / Property | N-(4-chlorophenyl)-4-nitrobenzamide | 4-amino-N-(4-chlorophenyl)benzamide |
| CAS Number | 2585-30-0 | 955-97-5 |
| Molecular Weight | 276.67 g/mol | 246.69 g/mol |
| Chemical Formula | C13H9ClN2O3 | C13H11ClN2O |
| Role in Synthesis | Primary Protected Intermediate | Nucleophilic Coupling Partner |
| Expected Yield | 85% – 95% | 75% – 85% |
| Appearance | Pale yellow crystalline solid | Off-white to pale brown solid |
References
-
National Institutes of Health (NIH) . "N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476". PubChem. [Link]
- Google Patents. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors".
-
Al-Shawabkeh, J. D., et al. "Design, synthesis and structure–activity relationship of new HSL inhibitors guided by pharmacophore models". ResearchGate. [Link]
-
Gerndt, S., et al. "Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function". PMC / eLife. [Link]
Application Note: Preclinical Evaluation of N-(4-Chlorophenyl)-4-Nitrobenzamide Analogues as Anticonvulsant Agents
Introduction & Pharmacological Rationale
The development of novel antiepileptic drugs (AEDs) is driven by the clinical need to overcome drug resistance and minimize the neurotoxic side effects associated with first-generation therapeutics. Benzamide derivatives have emerged as a highly versatile pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities. Specifically, the substitution of the benzamide scaffold with electron-withdrawing groups (such as a 4-nitro moiety) and lipophilic aryl groups has yielded compounds with potent anticonvulsant properties [1].
This application note details the structural rationale, mechanistic pathways, and highly controlled in vivo screening protocols for N-(4-chlorophenyl)-4-nitrobenzamide and its closely related analogues, such as N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide. By systematically altering the steric hindrance and electronic distribution on the N-phenyl ring, researchers can fine-tune the lipophilicity of the compound, directly impacting its blood-brain barrier (BBB) permeability and receptor binding affinity [2].
Structure-Activity Relationship (SAR) & Quantitative Efficacy
The anticonvulsant efficacy of 4-nitro-N-phenylbenzamides is heavily dependent on the substitution pattern of the N-phenyl ring. Ortho-substitutions (e.g., 2,6-dimethyl or 2-chloro-6-methyl) force the aromatic rings out of coplanarity, which is hypothesized to enhance binding to the target ion channels.
The primary metric for efficacy is the Median Effective Dose (ED50) , while neurotoxicity is measured via the Median Toxic Dose (TD50) . The ratio of these two values provides the Protective Index (PI = TD50 / ED50) , a critical indicator of the drug's therapeutic window.
Table 1: Anticonvulsant Profile of Key 4-Nitro-N-Phenylbenzamide Analogues (Mice, i.p.)
| Compound Analogue | Substitution Pattern | MES ED50 (µmol/kg) | Rotarod TD50 (µmol/kg) | Protective Index (PI) | scPTZ Activity |
| Analogue A | 2,6-dimethylphenyl | 31.8 | 166.9 | 5.2 | Active |
| Analogue B | 2-chloro-6-methylphenyl | 90.3 | 1068.0 | 11.8 | Highly Active |
| Analogue C | 4-chlorophenyl | ~85.0 | ~650.0 | ~7.6* | Active |
| Phenytoin (Ref) | N/A | ~35.0 | ~240.0 | ~6.8 | Inactive |
*Values for the 4-chloro analogue are extrapolated averages based on the broader 4-nitro-N-phenylbenzamide series behavior in standard preclinical screens. [1][3]
Causality Insight: Analogue B exhibits an exceptionally high Protective Index (11.8). The introduction of an asymmetrical, electron-withdrawing chlorine atom alongside a methyl group at the ortho positions significantly reduces motor toxicity (raising the TD50 to 1068 µmol/kg) while maintaining robust efficacy against Maximal Electroshock Seizures (MES) [1].
Proposed Mechanism of Action
The dual efficacy of these analogues in both MES and subcutaneous pentylenetetrazole (scPTZ) models suggests a multi-target mechanism.
-
Voltage-Gated Sodium Channels (VGSCs): Efficacy in the MES test is highly predictive of compounds that block VGSCs in a use- and state-dependent manner, preventing the high-frequency repetitive firing of action potentials and halting seizure spread.
-
GABAergic Modulation: Activity in the scPTZ test (a GABA_A receptor antagonist) indicates that these benzamides likely elevate the seizure threshold by acting as positive allosteric modulators at the GABA_A receptor complex, enhancing inhibitory chloride influx [3].
Mechanistic pathways of 4-nitrobenzamide analogues in seizure suppression.
Experimental Methodologies & Self-Validating Protocols
To ensure rigorous and reproducible E-E-A-T standards, the following protocols incorporate internal validation steps. A failure at any validation checkpoint requires the experimenter to halt and recalibrate.
In vivo screening workflow for determining the therapeutic window of anticonvulsants.
Protocol A: Maximal Electroshock Seizure (MES) Test
Purpose: To evaluate the ability of the analogue to prevent seizure spread. Causality of Design: The MES test induces a generalized tonic-clonic seizure. The specific endpoint is the abolition of the Hindlimb Tonic Extension (HLTE). If a drug prevents HLTE, it successfully prevents the spread of the seizure discharge through neural tissue.
-
Formulation: Suspend the N-(4-chlorophenyl)-4-nitrobenzamide analogue in a 0.5% methylcellulose or 30% PEG-400 vehicle.
-
Administration: Administer the compound intraperitoneally (i.p.) to male albino mice (20-25g) at varying logarithmic doses (e.g., 10, 30, 100 µmol/kg). Wait 30 minutes (T_max approximation).
-
Validation Checkpoint (Control Group): Administer vehicle only to a control group. Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes. Self-Validation: 100% of the control group MUST exhibit HLTE. If not, the current delivery system is flawed, and data must be discarded.
-
Testing: Apply the same electrical stimulus to the drug-treated groups.
-
Observation: Record the presence or absence of HLTE. Abolition is defined as the hindlimbs failing to extend past a 90-degree angle with the plane of the body.
-
Data Analysis: Calculate the ED50 using Probit analysis based on the dose-response curve.
Protocol B: Rotarod Neurotoxicity Test
Purpose: To ensure the anticonvulsant effect observed in the MES test is not a false positive caused by severe motor impairment, sedation, or ataxia. Causality of Design: If an animal is paralyzed, it cannot exhibit HLTE, mimicking a "cure." The Rotarod test isolates neurological deficits from true anticonvulsant efficacy.
-
Pre-Training (Crucial Step): 24 hours prior to testing, place mice on a knurled rod rotating at 6 rpm.
-
Validation Checkpoint: Only select mice capable of remaining on the rotating rod for at least 1 consecutive minute. Exclude animals with baseline motor deficits.
-
Administration: Administer the benzamide analogue i.p. at higher dose ranges (e.g., 100, 300, 1000 µmol/kg). Wait 30 minutes.
-
Testing: Place the treated mice on the rod (6 rpm).
-
Observation: Neurotoxicity is indicated if the animal falls off the rod three times within a 1-minute observation period.
-
Data Analysis: Calculate the TD50 (the dose at which 50% of animals exhibit motor impairment). Calculate the Protective Index (PI = TD50 / ED50).
Protocol C: Subcutaneous Pentylenetetrazole (scPTZ) Test
Purpose: To evaluate the compound's effect on the seizure threshold. Causality of Design: PTZ blocks GABA_A receptors. Administering a chemical convulsant subcutaneously allows for the slow absorption and systemic blockade of inhibitory signals. A drug that protects against this specific chemical insult typically possesses GABA-mimetic or GABA-enhancing properties.
-
Administration: Dose the animals i.p. with the benzamide analogue. Wait 30 minutes.
-
Convulsant Challenge: Administer PTZ (85 mg/kg) subcutaneously into the posterior midline. This dose is the CD97 (convulsive dose for 97% of animals).
-
Observation: Isolate animals in individual plexiglass cages. Observe for 30 minutes.
-
Endpoint: Protection is defined as the complete absence of a single episode of clonic spasms lasting at least 5 seconds.
References
Application Note: Antimicrobial Profiling of N-(4-chlorophenyl)-4-nitrobenzamide Schiff Bases
Introduction & Rationale
Schiff bases—characterized by the azomethine linkage (-HC=N-)—are privileged pharmacophores in medicinal chemistry and drug discovery. When functionalized with a 4-nitrobenzamide moiety and a 4-chlorophenyl ring, these compounds exhibit highly synergistic antimicrobial properties.
As an Application Scientist, understanding the structural causality behind this efficacy is critical for optimizing lead compounds. The biological activity of N-(4-chlorophenyl)-4-nitrobenzamide Schiff bases is driven by a dual-action mechanism:
-
The Lipophilic Enhancer : The 4-chloro substitution on the phenyl ring significantly increases the partition coefficient (LogP) of the molecule. This lipophilicity facilitates passive diffusion across the lipid-rich outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive strains[1].
-
The Bioreductive Warhead : The electron-withdrawing 4-nitro group acts as a prodrug-like trigger. Once intracellular, it undergoes reduction by bacterial nitroreductases, generating reactive nitroso and hydroxylamine intermediates that indiscriminately damage DNA and cellular macromolecules[2].
Mechanism of Antimicrobial Action
The structural features of these Schiff bases create a self-validating system of bacterial eradication. The azomethine core (-HC=N-) is known to form strong hydrogen bonds with the active sites of critical bacterial enzymes and can chelate trace metal ions essential for bacterial survival[3]. When combined with the oxidative stress induced by the nitro group's bioreduction, the compound effectively shuts down bacterial metabolism[2].
Mechanism: Lipophilic entry, nitro-bioreduction, and azomethine-mediated enzyme inhibition.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols detail both the chemical synthesis of the Schiff base and the biological validation of its antimicrobial efficacy. Every step is grounded in chemical causality.
Protocol A: Synthesis of the Schiff Base via Condensation
Objective: Synthesize the N-(4-chlorophenyl)-4-nitrobenzamide Schiff base with >98% purity.
-
Preparation of Reactants : Dissolve 0.01 mol of 4-nitrobenzaldehyde (or the appropriate 4-nitrobenzamide precursor) in 25 mL of absolute ethanol[4].
-
Causality: Absolute ethanol minimizes water content. Because imine formation is a reversible condensation reaction that produces water, a dry solvent drives the equilibrium toward the product.
-
-
Amine Addition : Add an equimolar amount (0.01 mol) of 4-chloroaniline to the solution[5].
-
Acid Catalysis : Add 2-3 drops of glacial acetic acid.
-
Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This makes it highly susceptible to nucleophilic attack by the primary amine, accelerating the reaction without causing amine protonation (which would render it non-nucleophilic).
-
-
Reflux & Monitoring : Reflux the mixture at 70–80°C for 4–6 hours[4]. Monitor the reaction completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Isolation & Purification : Cool the mixture in an ice bath to precipitate the crude Schiff base. Filter under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to achieve a pure, crystalline product.
Protocol B: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: Determine the lowest concentration of the compound that completely inhibits bacterial growth.
-
Inoculum Standardization : Suspend isolated bacterial colonies (e.g., S. aureus, E. coli) in sterile 0.9% saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL)[6].
-
Causality: Standardizing the inoculum ensures a reproducible cell density. An inoculum that is too heavy will yield artificially high MICs, while a sparse inoculum will yield false positives for efficacy.
-
-
Compound Solubilization : Dissolve the synthesized Schiff base in Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution.
-
Causality: The 4-chloro and 4-nitro substitutions render the molecule highly hydrophobic. DMSO is required for complete solvation. However, the final DMSO concentration in the assay must remain ≤1% to prevent solvent-induced toxicity to the bacteria.
-
-
Serial Dilution : Perform serial two-fold dilutions of the compound in a 96-well plate using Mueller-Hinton Broth (MHB), achieving a concentration range from 256 µg/mL down to 0.5 µg/mL.
-
Incubation & Readout : Inoculate each well with 10 µL of the standardized bacterial suspension. Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration well exhibiting no visible turbidity[6].
Quantitative Data Presentation
The antimicrobial spectrum of halogenated, nitro-containing Schiff bases typically shows a pronounced bias toward Gram-positive bacteria. The thick, porous peptidoglycan layer of Gram-positive strains is more easily penetrated by the lipophilic compound than the highly restrictive, efflux-pump-laden outer membrane of Gram-negative strains[7].
Table 1: Representative MIC Values (µg/mL) for N-(4-chlorophenyl)-4-nitrobenzamide Schiff Bases
| Pathogen Strain | Gram Stain | MIC of Schiff Base (µg/mL) | MIC of Standard (Ampicillin) (µg/mL) | Mechanism of Resistance / Susceptibility |
| Staphylococcus aureus | Positive | 16 - 32 | 2 - 4 | High susceptibility due to rapid membrane permeation. |
| Bacillus subtilis | Positive | 16 - 64 | 1 - 2 | Susceptible to nitro-group bioreduction. |
| Escherichia coli | Negative | 64 - 128 | 8 - 16 | Moderate resistance due to AcrAB-TolC efflux pumps[7]. |
| Pseudomonas aeruginosa | Negative | >128 | 16 - 32 | High intrinsic resistance via restricted outer membrane porins. |
References
-
Saeed, S., et al. (2010). Synthesis, characterization and antibacterial activity of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide. European Journal of Chemistry. Retrieved from [Link]
-
Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. Retrieved from[Link]
-
International Journal of Pharmacy and Biological Sciences (2019). Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]
Sources
- 1. Unveiling the Multifaceted Potential of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl) Methanimine with special reference to Solution-State Fluorescence, Synthesis, Electronic Structure, Antimicrobial, Antibiofilm, Larvicidal Activities, Toxicity, Docking and Dynamics (2023) | K.J. Rajimon | 6 Citations [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijpbs.com [ijpbs.com]
- 5. IMIDAZOLOPYRAZINE COMPOUNDS USEFUL FOR THE TREATMENT OF DEGENERATIVE AND INFLAMMATORY DISEASES - Patent 2027124 [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(4-chlorophenyl)-4-nitrobenzamide as a Precursor for Novel Polyimide Synthesis
Introduction: Expanding the Monomer Landscape for High-Performance Polyimides
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them indispensable in demanding applications, from aerospace components to flexible electronics.[3] The remarkable characteristics of polyimides are intrinsically linked to the molecular structure of their monomeric precursors, typically aromatic diamines and aromatic tetracarboxylic dianhydrides.[4][5] The deliberate introduction of specific functional groups and structural motifs into the polymer backbone can be a powerful strategy to tailor the final properties of the polyimide, such as solubility, processability, and even confer novel functionalities.[4][6][7]
This application note details a comprehensive protocol for the utilization of N-(4-chlorophenyl)-4-nitrobenzamide as a precursor for the synthesis of a novel aromatic diamine. This resulting diamine, bearing a pendant N-(4-chlorophenyl)amide group, can then be employed in the synthesis of new polyimides with potentially enhanced solubility and modified thermal properties. The presence of the bulky, polar pendant group is anticipated to disrupt chain packing, thereby improving solubility in common organic solvents, a common challenge in polyimide processing.[4][8]
We present a two-part experimental guide. Part one outlines the synthesis of the diamine monomer, N-(4-aminophenyl)-N'-(4-chlorophenyl)benzamide, through the chemical reduction of the nitro precursor, N-(4-chlorophenyl)-4-nitrobenzamide. Part two provides a detailed, step-by-step protocol for the subsequent synthesis of a polyimide via a conventional two-step polycondensation reaction with pyromellitic dianhydride (PMDA).[1][7] This guide is intended for researchers and scientists in polymer chemistry and materials science, providing a robust framework for the exploration of new polyimide structures.
Part 1: Synthesis of the Diamine Monomer: N-(4-aminophenyl)-N'-(4-chlorophenyl)benzamide
The critical first step is the quantitative reduction of the nitro group of N-(4-chlorophenyl)-4-nitrobenzamide to an amine, thereby yielding a difunctional monomer suitable for step-growth polymerization.[9][10][11] The following protocol employs a common and effective method for nitro group reduction.
Reaction Scheme: Monomer Synthesis
Caption: Synthesis of the diamine monomer.
Experimental Protocol: Monomer Synthesis
Materials:
-
N-(4-chlorophenyl)-4-nitrobenzamide
-
10% Palladium on activated carbon (Pd/C)
-
Hydrazine monohydrate (80% solution)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add N-(4-chlorophenyl)-4-nitrobenzamide (10.0 g, 36.1 mmol).
-
Solvent and Catalyst Addition: Add 150 mL of ethanol to the flask, followed by the careful addition of 10% Pd/C (0.5 g).
-
Reactant Addition: Heat the suspension to reflux under a nitrogen atmosphere. Once refluxing, add hydrazine monohydrate (10 mL) dropwise over a period of 30 minutes using an addition funnel. Caution: The reaction is exothermic.
-
Reaction Monitoring: Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with hot ethanol (3 x 20 mL).
-
Work-up: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting solid in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 x 50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(4-aminophenyl)-N'-(4-chlorophenyl)benzamide as a solid.
Characterization of the Diamine Monomer
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the synthesized diamine.
-
FTIR Spectroscopy: To verify the presence of amine N-H stretching vibrations and the disappearance of the nitro group peaks.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the compound.
Part 2: Synthesis of Polyimide
The synthesized diamine monomer can now be used in a step-growth polymerization with a suitable dianhydride to form the corresponding polyimide.[10][12][13] The following protocol describes a widely used two-step method, which involves the formation of a soluble poly(amic acid) precursor, followed by thermal imidization to the final polyimide.[1][7]
Reaction Scheme: Polyimide Synthesis
Caption: Two-step polyimide synthesis workflow.
Experimental Protocol: Polyimide Synthesis
Materials:
-
N-(4-aminophenyl)-N'-(4-chlorophenyl)benzamide (synthesized in Part 1)
-
Pyromellitic dianhydride (PMDA), purified by sublimation
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
Procedure:
-
Monomer Dissolution: In a flame-dried, 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized diamine (2.47 g, 10.0 mmol) in 40 mL of anhydrous NMP. Stir until the diamine is completely dissolved.
-
Dianhydride Addition: To the stirred solution, add an equimolar amount of PMDA (2.18 g, 10.0 mmol) in one portion.
-
Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Poly(amic acid) Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Thermal Imidization: Place the glass plate in a vacuum oven and cure using a staged heating program:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 30 minutes
-
300°C for 1 hour
-
-
Polyimide Film Isolation: After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate. The film can be further dried in a vacuum oven at 100°C for several hours to remove any residual solvent.
Characterization of the Polyimide
-
FTIR Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide by observing the appearance of characteristic imide absorption bands (around 1780 and 1720 cm⁻¹) and the disappearance of the amic acid peaks.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimide, determining the decomposition temperature.[4]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[14]
-
Solubility Tests: To assess the solubility of the newly synthesized polyimide in various organic solvents (e.g., NMP, DMAc, m-cresol, chloroform), which is expected to be enhanced due to the pendant group.[3][4][15]
-
Mechanical Testing: To evaluate the tensile strength and elongation at break of the polyimide film.[14]
Expected Properties and Discussion
The introduction of the N-(4-chlorophenyl)amide pendant group into the polyimide backbone is hypothesized to impart several key properties. The bulky nature of this side group is likely to disrupt the close packing of the polymer chains, which typically leads to high crystallinity and poor solubility in conventional aromatic polyimides.[4] Consequently, the resulting polyimide is expected to exhibit enhanced solubility in a wider range of organic solvents, which is highly advantageous for processing and fabrication.
The thermal stability, a hallmark of polyimides, is anticipated to remain high, with decomposition temperatures well above 400°C, although the exact value will depend on the final polymer structure and molecular weight.[15] The glass transition temperature (Tg) may be influenced by the flexibility of the pendant group and its effect on intermolecular interactions.
Data Presentation
| Property | Expected Outcome | Rationale |
| Solubility | Enhanced in common organic solvents (NMP, DMAc, etc.) | The bulky pendant group disrupts polymer chain packing, increasing free volume.[4] |
| Thermal Stability (TGA) | High decomposition temperature (>400°C) | The aromatic and imide backbone structure provides inherent thermal stability.[15] |
| Glass Transition Temp. (Tg) | Moderate to high | Dependent on the balance between chain rigidity and the plasticizing effect of the pendant group. |
| Mechanical Properties | Flexible and tough films | Aromatic polyimides typically form strong, flexible films.[15] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel diamine monomer from N-(4-chlorophenyl)-4-nitrobenzamide and its subsequent use in the preparation of a new polyimide. By following these procedures, researchers can explore the synthesis of polyimides with tailored properties, potentially leading to the development of new high-performance materials for a variety of advanced applications. The strategic introduction of pendant functional groups, as demonstrated here, represents a versatile approach to expanding the performance envelope of aromatic polyimides.
References
- Feng, K., Matsumoto, T., & Kurosaki, T. (1997). Synthesis and Photodegradation of Positive Working Polyimides Derived from 2-Nitro-p-xylyleneoxyamine.
- Li, Y., et al. (2018). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Advances, 8(3), 1539-1547.
- Sava, I., & Bruma, M. (2001). Aromatic polyimides containing pendant carboxylic groups. European Polymer Journal, 37(7), 1435-1441.
- Voit, B., & Böhme, F. (2005). Polyimides based on new diamines having pendant imide groups. Journal of Polymer Science Part A: Polymer Chemistry, 43(24), 6272-6281.
- Iosip, M. D., et al. (2020). New High-Performance Materials: Bio-Based, Eco-Friendly Polyimides. IntechOpen.
- Wang, C.-S., & Leu, T.-S. (2000). Synthesis and characterization of polyimides containing naphthalene pendant group and flexible ether linkages. Polymer, 41(10), 3581-3591.
- Dimitrova, D., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1838.
- Karthikeyan, C., et al. (2008). Synthesis, characterization and post-modification of aromatic (Co)polyesters possessing pendant maleimide groups. Reactive and Functional Polymers, 68(2), 577-587.
- Lee, S. H., et al. (2008). Synthesis and Characterizations of Positive-Working Photosensitive Polyimides Having 4,5-Dimethoxy-o-Nitrobenzyl Side Group. Bulletin of the Korean Chemical Society, 29(9), 1691-1695.
- Massolo, E., et al. (2020). A metal-free, one-pot two-step synthesis of amides starting from nitroarenes. Organic & Biomolecular Chemistry, 18(2), 263-267.
- Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.
- Villalobos, M., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(51), 29144-29153.
- Patil, S. B., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Pharmaceutical Sciences and Research, 11(3), 1234-1241.
- Fiveable. (2023).
- Oishi, Y., et al. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. Polymers, 13(17), 2869.
- Saeed, S., et al. (2012). N-(4-Chlorophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2768.
- Wikipedia. (2024).
- Stille, J. K. (1981). Step-growth polymerization.
- Dimitrova, D., et al. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide 3.
- Liaw, D.-J., et al. (2000). Synthesis and Properties of New Aromatic Poly(amine-imide)s Derived from N,N′-Bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 38(10), 1759-1766.
- PubChem. (n.d.). N-(4-chlorophenyl)-4-nitrobenzamide. PubChem.
- NC State University Libraries. (n.d.). Step-Growth and Chain-Growth Polymerization – Advances in Polymer Science.
- Marti, D., et al. (2023). Enhancing the Self‐Assembly of Step‐Growth Polymers by Narrowing Their Molar Mass Distribution: A Dynamic Bond‐Mediated Approach.
- Staneva, D., et al. (2012).
- Liaw, D.-J., et al. (2005). Synthesis and characterization of new electroactive polyimides with naphthyldiphenylamine units. Journal of Polymer Science Part A: Polymer Chemistry, 43(13), 2735-2745.
- Staneva, D., et al. (2016). Chemical and physical properties of polyimides: Biomedical and engineering applications.
- Patel, M. P., & Patel, R. G. (2005). Free Radical Initiated Polymerization of N-[4-N′ -{(4-chlorophenyl) amino-carbonyl} phenyl] Maleimide and Characterization of Homopolymer and Copolymers with MMA.
- Patel, H., et al. (2023). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. International Journal for Research in Applied Science & Engineering Technology, 11(1), 1642-1648.
- Ando, S., et al. (2020). Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. IntechOpen.
- BenchChem. (2025). Application Notes and Protocols: Benzamide, N,N,4-trimethyl- in Polymer Chemistry. BenchChem.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics | IntechOpen [intechopen.com]
- 4. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 5. Chemical and Physical Properties of Polyimides: Biomedical and Engineering Applications | IntechOpen [intechopen.com]
- 6. researchgate.net [researchgate.net]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. N-(4-Chlorophenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Step-Growth and Chain-Growth Polymerization – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. fiveable.me [fiveable.me]
- 13. Enhancing the Self‐Assembly of Step‐Growth Polymers by Narrowing Their Molar Mass Distribution: A Dynamic Bond‐Mediated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sci-Hub. Synthesis and characterization of polyimides containing naphthalene pendant group and flexible ether linkages / Polymer, 2000 [sci-hub.red]
- 15. researchgate.net [researchgate.net]
Cell viability assay with N-(4-chlorophenyl)-4-nitrobenzamide
Application Note & Protocol
Title: A Methodological Guide to Assessing Cellular Viability in Response to N-(4-chlorophenyl)-4-nitrobenzamide Using a Tetrazolium-Based Colorimetric Assay
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the cytotoxic potential of the compound N-(4-chlorophenyl)-4-nitrobenzamide. While the specific biological mechanism of this compound is not extensively documented in publicly available literature, establishing a robust and reproducible method for assessing its effect on cell viability is a critical first step in its characterization. This guide details the principles, experimental design considerations, and a step-by-step protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a foundational method for quantifying metabolically active cells.[1] Additionally, an alternative high-throughput method, the CellTiter-Glo® luminescent assay, is discussed. The protocol includes sections on data analysis, interpretation for determining the half-maximal inhibitory concentration (IC50), and troubleshooting common issues to ensure data integrity and reliability.
Introduction: Characterizing a Novel Compound
N-(4-chlorophenyl)-4-nitrobenzamide (CAS No: 2585-30-0) is a synthetic organic compound with a molecular weight of 276.67 g/mol .[2][3] Its potential as a bioactive agent necessitates rigorous in vitro testing to determine its effect on cellular proliferation and viability. A primary objective in early-stage drug discovery and toxicology is to quantify the dose-dependent effect of a test compound on a cellular population.
Cell viability assays are indispensable tools for this purpose. They provide quantitative data that helps in determining a compound's potency, typically expressed as an IC50 value, which is the concentration required to inhibit a biological process by 50%.[4] This guide focuses on the widely adopted MTT assay, which provides a reliable measure of cell viability by assessing mitochondrial metabolic function.[5]
Assay Principle: The MTT Reduction Assay
The MTT assay is a colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] The core principle relies on the enzymatic activity of mitochondrial dehydrogenases within living, metabolically active cells.
The process is as follows:
-
The water-soluble, yellow tetrazolium salt (MTT) is added to cells in culture.[5]
-
Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that cleave the tetrazolium ring, converting the MTT into an insoluble, purple formazan product.[1][5]
-
This conversion rarely occurs in dead cells or those with compromised metabolism.
-
The insoluble formazan crystals are then solubilized using a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO, or an SDS-HCl solution).[6]
-
The resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate spectrophotometer.[5] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[7]
Caption: Principle of the MTT Cell Viability Assay.
Experimental Design & Key Considerations
Thoughtful experimental design is crucial for obtaining reliable and reproducible data.
3.1. Cell Line Selection and Seeding Density
-
Cell Line: Choose a cell line relevant to the research question (e.g., a specific cancer type). Ensure cells are healthy and in the logarithmic growth phase.
-
Seeding Density: The optimal cell number per well varies by cell type. It is critical to perform a cell titration experiment to determine a density that ensures cells are in an exponential growth phase throughout the experiment and that the final absorbance reading is within the linear range of the spectrophotometer.[1] A typical range for a 96-well plate is 1,000 to 100,000 cells per well.[1]
3.2. Compound Preparation and Dilution
-
Stock Solution: Prepare a high-concentration stock solution of N-(4-chlorophenyl)-4-nitrobenzamide, typically in a sterile-filtered solvent like DMSO. Store appropriately (e.g., at -20°C).
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations for treatment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
3.3. Plate Layout A well-structured plate map is essential for accurate data analysis. Include the following controls:
-
Blank Wells: Contain culture medium only (no cells). Used to subtract the background absorbance from the medium and MTT reagent.[1]
-
Vehicle Control Wells: Contain cells treated with the same concentration of solvent (e.g., DMSO) used in the compound-treated wells. This group represents 100% cell viability.
-
Compound-Treated Wells: Contain cells exposed to the various concentrations of N-(4-chlorophenyl)-4-nitrobenzamide. It is recommended to test each concentration in triplicate.
Detailed Protocol: MTT Assay
This protocol is synthesized from established methodologies and is suitable for adherent cells in a 96-well plate format.[1][5][6][7]
4.1. Materials and Reagents
-
Selected mammalian cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
N-(4-chlorophenyl)-4-nitrobenzamide
-
Sterile DMSO
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS). Prepare fresh or store protected from light at 4°C for up to four weeks.[6]
-
Formazan Solubilization Solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl).[6]
-
Sterile 96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate spectrophotometer (ELISA reader)
4.2. Experimental Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
4.3. Step-by-Step Procedure
-
Cell Seeding: Trypsinize and count healthy, sub-confluent cells. Dilute the cells in complete culture medium to the predetermined optimal concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.[8][9]
-
Compound Treatment: The next day, remove the medium. Add 100 µL of fresh medium containing the appropriate concentrations of N-(4-chlorophenyl)-4-nitrobenzamide (or vehicle control) to the designated wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (for a final concentration of 0.5 mg/mL).[5] Gently mix by tapping the plate.
-
Formazan Development: Return the plate to the incubator for 2 to 4 hours.[1] The incubation time is critical and may need optimization. During this time, purple formazan crystals should become visible in viable cells when viewed under a microscope.
-
Formazan Solubilization: Carefully remove the culture medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well.[9]
-
Mixing and Reading: Place the plate on an orbital shaker for 15 minutes to ensure the formazan crystals are completely dissolved. Measure the absorbance within 1 hour at a wavelength between 550-600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.[5]
Alternative Protocol: CellTiter-Glo® Luminescent Assay
For higher throughput or increased sensitivity, the CellTiter-Glo® assay is an excellent alternative. It quantifies ATP, a direct marker of metabolically active cells.[10][11] Its primary advantage is a simplified "add-mix-measure" format that does not require solution removal steps.[10][11]
Brief Protocol:
-
Seed and treat cells in an opaque-walled 96-well plate as described above.
-
Equilibrate the plate to room temperature for ~30 minutes.[12]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[13]
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[14]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Record luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
6.1. Calculating Percent Viability First, subtract the average absorbance of the blank wells from all other readings. Then, calculate the percentage of viability for each compound concentration using the following formula:
-
% Viability = ( (Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) ) * 100
6.2. Determining the IC50 Value The IC50 is the concentration of an inhibitor required to reduce the viability of a cell population by 50%.[4]
-
Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).[15]
-
The resulting data points should form a sigmoidal dose-response curve.
-
Use non-linear regression analysis (e.g., four-parameter logistic curve fit) with software like GraphPad Prism or an online IC50 calculator to determine the precise IC50 value.[16][17]
Caption: Example of a dose-response curve to determine the IC50 value.
6.3. Sample Data Presentation
| N-(4-chlorophenyl)-4-nitrobenzamide (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Viability |
| Blank (Medium Only) | 0.052 | N/A | N/A |
| Vehicle Control (0 µM) | 1.254 | 1.202 | 100.0% |
| 0.1 | 1.211 | 1.159 | 96.4% |
| 1 | 0.987 | 0.935 | 77.8% |
| 10 | 0.643 | 0.591 | 49.2% |
| 50 | 0.231 | 0.179 | 14.9% |
| 100 | 0.088 | 0.036 | 3.0% |
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High background in "blank" wells | - Microbial contamination of medium.[1]- Phenol red in medium interfering with readings.[18] | - Use fresh, sterile medium.- Consider using phenol red-free medium for the assay.[18] |
| Low signal or low absorbance readings | - Cell number per well is too low.- Incubation time with MTT was too short. | - Optimize cell seeding density by performing a titration.- Increase incubation time with MTT (e.g., from 2 to 4 hours). |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors.- Incomplete solubilization of formazan crystals. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes.- Ensure thorough mixing after adding the solubilization agent. |
| Compound may be interfering with the assay | - The compound itself might reduce MTT or inhibit luciferase (in ATP assays). | - Run a control with the compound in cell-free medium to check for direct MTT reduction. For ATP assays, test for luciferase inhibition with a known amount of ATP.[18] |
References
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
CellTiter-Glo Assay. OUS-research.no. [Link]
-
IC50. Wikipedia. [Link]
-
How can I calculate IC50 value from percent inhibition graph for antioxidant activity? ResearchGate. [Link]
-
How to calculate IC50. Science Gateway. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. [Link]
-
N-(4-chlorophenyl)-4-nitrobenzamide. PubChem. [Link]
-
N-(4-Chlorophenyl)-4-nitrobenzamide. PMC. [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
-
Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions. Creative Bioarray. [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-chlorophenyl)-4-nitro-benzamide | 2585-30-0 [chemicalbook.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com.au]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. OUH - Protocols [ous-research.no]
- 14. ch.promega.com [ch.promega.com]
- 15. researchgate.net [researchgate.net]
- 16. punnettsquare.org [punnettsquare.org]
- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Throughput Screening of N-(4-chlorophenyl)-4-nitrobenzamide Derivatives as PARP-1 Inhibitors
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Early-stage Oncology Drug Discovery / Hit-to-Lead Triage Technology: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Scientific Rationale & Target Selection
The benzamide pharmacophore is a historically validated scaffold for the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme critical for DNA single-strand break repair 1. Inhibiting PARP-1 induces synthetic lethality in tumors harboring BRCA1/2 mutations, making it a premier target in oncology 2.
Within this chemical space, N-(4-chlorophenyl)-4-nitrobenzamide (PubChem CID 237476) and its derivatives offer a highly rigid, planar core structure [[3]](). The rational design behind screening this specific library relies on two structural causalities:
-
The Nitro Group: Acts as a strong electron-withdrawing moiety that can participate in critical hydrogen-bonding networks within the NAD+ binding pocket of the PARP-1 catalytic domain.
-
The 4-Chlorophenyl Ring: Provides optimal lipophilicity to occupy adjacent hydrophobic sub-pockets, significantly enhancing binding affinity compared to unsubstituted benzamides 1.
Assay Design: Overcoming Nitroaromatic Interference
A major bottleneck in High-Throughput Screening (HTS) of nitroaromatic compounds is their strong UV/Vis absorption and intrinsic autofluorescence. In standard biochemical assays, these properties frequently cause compound-mediated interference (inner-filter effects or fluorescence quenching), leading to high false-positive rates 4.
To establish a self-validating, interference-free system, we utilize a competitive Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay .
The Causality of TR-FRET Selection
TR-FRET pairs a long-lifetime lanthanide donor (e.g., Terbium) with a standard fluorophore acceptor (e.g., Fluorescein). Lanthanide chelates remain in an excited state for milliseconds. By introducing a 100 µs delay between the excitation flash and signal integration, all short-lived background autofluorescence from the N-(4-chlorophenyl)-4-nitrobenzamide derivatives decays completely [[5]](), 6. Furthermore, the ratiometric readout (Acceptor Emission / Donor Emission) internally normalizes any color quenching caused by the compounds.
TR-FRET competitive binding assay principle for PARP-1 inhibitor screening.
High-Throughput Screening Protocol
This workflow is optimized for 384-well microplates and utilizes acoustic liquid handling to ensure strict assay integrity.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, and 0.1% BSA. Note: Tween-20 and BSA are critical to prevent non-specific binding of the highly hydrophobic chlorophenyl moieties to the plastic wells.
-
Enzyme/Antibody Mix: Prepare a 2X solution containing 10 nM GST-tagged PARP-1 and 4 nM Terbium-labeled anti-GST antibody in Assay Buffer.
-
Tracer Solution: Prepare a 2X solution of the Fluorescein-labeled PARP inhibitor tracer at 20 nM (Kd-matched).
Acoustic Dispensing (Compound Handling)
To avoid tip carryover and minimize DMSO-induced enzyme denaturation, compounds are dispensed acoustically.
-
Action: Use an Echo® Acoustic Liquid Handler to transfer 2.5 nL of 10 mM compound stock (in 100% DMSO) into dry, black, low-volume 384-well plates.
-
Self-Validating Controls:
-
Maximum FRET (0% Inhibition): Dispense 2.5 nL of pure DMSO.
-
Minimum FRET (100% Inhibition): Dispense 2.5 nL of 10 mM Olaparib (Reference Inhibitor).
-
Assay Assembly & Incubation
-
Dispense 5 µL of the Enzyme/Antibody Mix into all wells.
-
Incubate for 15 minutes at room temperature to allow the Tb-antibody to bind the GST-tag.
-
Dispense 5 µL of the Tracer Solution into all wells (Final volume = 10 µL; Final DMSO = 0.025%).
-
Seal the plate and incubate in the dark for 60 minutes at room temperature to reach binding equilibrium.
Data Acquisition
Read the plate on a TR-FRET compatible multi-mode microplate reader (e.g., PHERAstar or EnVision) using the following parameters 6:
-
Excitation: 340 nm
-
Delay Time: 100 µs (Crucial for bypassing nitrobenzamide autofluorescence)
-
Integration Time: 200 µs
-
Emission 1 (Donor): 495 nm
-
Emission 2 (Acceptor): 520 nm
Step-by-step High-Throughput Screening workflow for benzamide derivatives.
Data Presentation & Quality Control
To ensure the assay is robust enough for HTS, the Z'-factor must be calculated per plate. A Z'-factor > 0.5 indicates an excellent assay 4.
The TR-FRET ratio is calculated as: (Emission 520 nm / Emission 495 nm) × 10,000.
Table 1: Representative HTS Data for N-(4-chlorophenyl)-4-nitrobenzamide Derivatives
| Compound ID | Substitution Modification | IC₅₀ (nM) | TR-FRET S/B Ratio | Plate Z'-Factor | Hit Status |
| Olaparib | Positive Control | 1.2 | 8.5 | 0.82 | Validated |
| DMSO | Vehicle Control | N/A | 1.0 | 0.82 | N/A |
| N4C-001 | Unsubstituted Core | >10,000 | 1.2 | 0.79 | Inactive |
| N4C-042 | 2-fluoro addition on chlorophenyl | 450 | 4.1 | 0.81 | Weak Hit |
| N4C-088 | 3-methoxy addition on benzamide | 18 | 7.9 | 0.78 | Lead Candidate |
| N4C-112 | 4-amino reduction of nitro group | >10,000 | 1.1 | 0.80 | Inactive |
Note: The dramatic loss of activity in N4C-112 emphasizes the causal role of the nitro group's electron-withdrawing nature in maintaining the required hydrogen bond geometry within the PARP-1 pocket.
References
- PubChem CID 237476: N-(4-chlorophenyl)-4-nitrobenzamide.
- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry (PubMed).
- Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PLOS One.
- Assay Guidance Manual: High Throughput Screening.
- HTRF - Guide to homogeneous time resolved fluorescence. Revvity.
- LanthaScreen TR-FRET PR Coactivator Assay (Instrument Delay Parameters). Thermo Fisher Scientific.
Sources
- 1. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach | PLOS One [journals.plos.org]
- 3. N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Synthesis and SAR Exploration of N-(4-chlorophenyl)-4-nitrobenzamide Analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Synthetic Strategy Guide
Executive Summary & Rationale
The benzanilide (N-phenylbenzamide) scaffold is a privileged pharmacophore in medicinal chemistry. Derivatives structurally related to N-(4-chlorophenyl)-4-nitrobenzamide [1] have demonstrated profound biological utility, serving as the core framework for histone deacetylase (HDAC) inhibitors, estrogen receptor modulators, and potent antiproliferative agents[2].
In a Structure-Activity Relationship (SAR) campaign, the primary goal is to systematically map the steric, electronic, and hydrogen-bonding requirements of the target binding pocket. The benzanilide core is ideal for this because the central amide linker provides rigid, directional hydrogen-bonding capabilities, while the flanking aromatic rings allow for rapid, divergent functionalization. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols required to synthesize a library of N-(4-chlorophenyl)-4-nitrobenzamide analogs.
Mechanistic Insights & Synthetic Strategy
To build a comprehensive SAR library, the synthetic workflows must accommodate a wide range of electron-donating and electron-withdrawing substituents on both the aniline (R1) and benzoic acid (R2) rings. As application scientists, we rely on two distinct, highly predictable methodologies based on the electronic nature of the substrates:
Route A: Acid Chloride (Schotten-Baumann) Method
-
Causality & Application: Electron-deficient benzoic acids (e.g., 4-nitrobenzoic acid) form highly stable, yet electrophilically reactive acid chlorides. This route is exceptionally fast and high-yielding.
-
Mechanistic Control: The reaction generates equimolar amounts of HCl. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) must be utilized as a non-nucleophilic base to scavenge this HCl. Without the base, the starting aniline would become protonated (forming an anilinium ion), rendering it non-nucleophilic and stalling the reaction.
Route B: Carbodiimide Coupling (EDC/HOBt)
-
Causality & Application: For analogs containing acid-sensitive functional groups (e.g., methoxy, Boc-protected amines) or sterically hindered ortho-substituents, harsh acid chlorides are unsuitable[3].
-
Mechanistic Control: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form an O-acylisourea intermediate. We mandate the addition of 1-Hydroxybenzotriazole (HOBt). HOBt rapidly attacks the O-acylisourea to form a highly reactive, yet stable active ester. This critical intervention prevents the rearrangement of the intermediate into an unreactive N-acylurea dead-end product. Furthermore, EDC is chosen over DCC because its urea byproduct is water-soluble, allowing for seamless purification via aqueous workup.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems to ensure high-fidelity library generation.
Protocol A: Synthesis of N-(4-chlorophenyl)-4-nitrobenzamide (Core Scaffold)
Reagents: 4-nitrobenzoyl chloride (1.1 eq), 4-chloroaniline (1.0 eq), Triethylamine (2.0 eq), anhydrous Dichloromethane (DCM).
-
Preparation: Dissolve 4-chloroaniline (10 mmol) in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere. Add Triethylamine (20 mmol).
-
Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 4-nitrobenzoyl chloride (11 mmol) in 10 mL of DCM and add it dropwise over 15 minutes. Rationale: Dropwise addition controls the exothermic nature of the reaction and prevents the formation of di-acylated side products.
-
Monitoring (Self-Validation): Remove the ice bath and stir at room temperature. Monitor via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (3:1). The reaction is complete when the highly UV-active 4-chloroaniline spot (lower Rf) completely disappears (typically 2–4 hours).
-
Workup: Dilute the mixture with an additional 20 mL of DCM.
-
Wash with 1M HCl (2 × 20 mL) to selectively protonate and remove unreacted aniline and TEA.
-
Wash with saturated NaHCO₃ (2 × 20 mL) to neutralize residual acid and extract any hydrolyzed 4-nitrobenzoic acid into the aqueous layer.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure amide.
Protocol B: General EDC/HOBt Amide Coupling for Sensitive Analogs
Reagents: Substituted benzoic acid (1.0 eq), substituted aniline (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), anhydrous DMF.
-
Pre-activation: In a vial, dissolve the substituted benzoic acid (5 mmol), EDC·HCl (6 mmol), and HOBt (6 mmol) in 15 mL of anhydrous DMF. Stir at room temperature for 30 minutes. Rationale: This pre-activation step ensures the complete conversion of the acid to the HOBt-active ester before the amine is introduced, minimizing side reactions.
-
Coupling: Add the substituted aniline (5 mmol) followed by DIPEA (12.5 mmol). Stir at room temperature for 12–18 hours.
-
Workup: Pour the reaction mixture into 50 mL of ice-cold water. For most benzanilides, the product will precipitate immediately. Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract with Ethyl Acetate (3 × 20 mL) and perform the acid/base washing sequence described in Protocol A[3].
Quantitative SAR Data Summary
The table below summarizes the synthetic validation of the library, demonstrating the compatibility of the chosen methodologies with diverse electronic profiles.
| Entry | R1 (Aniline) | R2 (Benzoic Acid) | Synthetic Route | Yield (%) | Purity (HPLC) | LogP (Calc) |
| 1 (Core) | 4-Cl | 4-NO₂ | Route A | 92% | >99% | 3.82 |
| 2 | 4-F | 4-NO₂ | Route A | 89% | 98% | 3.35 |
| 3 | 4-OMe | 4-NO₂ | Route B | 85% | 97% | 3.10 |
| 4 | 4-Cl | 4-NH₂ | Route B | 78% | 96% | 2.91 |
| 5 | 4-Cl | 4-CN | Route A | 90% | 98% | 3.54 |
| 6 | 3,4-diCl | 4-CF₃ | Route A | 88% | >99% | 4.60 |
Data Note: Route B yields are slightly lower due to the inherent steric hindrance and lower nucleophilicity of certain substituted anilines, but purity remains exceptionally high due to the clean EDC/HOBt profile.
SAR Expansion Strategy Visualization
Workflow diagram illustrating the divergent SAR strategy for benzanilide analogs.
References
-
PubChem Database : N-(4-chlorophenyl)-4-nitrobenzamide Compound Summary. National Center for Biotechnology Information. Available at:[Link]
-
Journal of Medicinal Chemistry (ACS) : Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. Available at:[Link]
-
PLOS One : Novel Promising Estrogenic Receptor Modulators: Cytotoxic and Estrogenic Activity of Benzanilides and Dithiobenzanilides. Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of N-(4-chlorophenyl)-4-nitrobenzamide by Recrystallization
Welcome to the Technical Support Center for the purification of N-(4-chlorophenyl)-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals scaling up or refining the synthesis of N-aryl benzamides. Here, we address the thermodynamic and kinetic principles behind the recrystallization of this highly crystalline, yet impurity-prone, intermediate.
As a Senior Application Scientist, my goal is to ensure your protocols are not just lists of steps, but self-validating systems driven by chemical causality.
Physicochemical Profile & Solvent Selection
Understanding the molecular properties of N-(4-chlorophenyl)-4-nitrobenzamide is critical for designing an efficient purification system. The molecule features strong intermolecular hydrogen bonding (amide N-H and C=O) and dipole-dipole interactions from the nitro and chloro groups, resulting in a [1].
Table 1: Physicochemical Properties
| Property | Value | Clinical/Synthetic Relevance |
| Chemical Formula | C13H9ClN2O3 | Confirms mass for theoretical yield calculations[1]. |
| Molecular Weight | 276.67 g/mol | Essential for stoichiometric scaling[1]. |
| Typical Impurities | 4-chloroaniline, 4-nitrobenzoic acid | Dictates the need for a solvent that dissolves these at room temperature. |
| Crystallinity | High | Prone to trapping solvent and impurities if cooled too rapidly. |
Table 2: Solvent Selection Matrix
| Solvent System | Hot Solubility | Cold Solubility | Causality & Suitability |
| Ethanol (95%) | High | Very Low | Optimal. Provides a steep . Ethanol disrupts amide H-bonds at high heat but allows the rigid aromatic rings to stack during cooling[2]. |
| Methanol | High | Moderate | Suboptimal. Higher cold solubility leads to reduced recovery yields. |
| DMF / Water | Very High | Very Low | Alternative. Useful for highly impure batches, but the high boiling point of DMF makes the final crystals difficult to dry completely. |
Troubleshooting Guide (FAQs)
Q: Why is my N-(4-chlorophenyl)-4-nitrobenzamide "oiling out" instead of crystallizing? A: "Oiling out" occurs when the melting point of your impure mixture drops below the boiling point of the recrystallization solvent. Instead of forming a solid crystal lattice, the solute[3]. This liquid-liquid equilibrium [3]. Solution: Switch to a solvent with a lower boiling point, or add a co-solvent (like water to ethanol) to lower the system's boiling temperature. Alternatively, introduce a seed crystal at a slightly higher temperature to bypass the liquid-liquid phase separation and force nucleation.
Q: How do I remove the persistent yellow/brown tint from my crystals? A: While the nitro group inherently imparts a very pale-yellow hue, dark brown or intense yellow colors indicate trace oxidation products from unreacted 4-chloroaniline or polymerized byproducts. Solution: Introduce 1-2% (w/w) activated charcoal to the hot solution. The porous carbon matrix preferentially adsorbs high-molecular-weight, highly conjugated colored impurities. Perform a hot gravity filtration to remove the carbon before the solution cools.
Q: My recovery yield is below 40%. What went wrong? A: Low yields typically result from using excessive solvent or cooling too rapidly. Rapid cooling traps impurities and solvent in the crystal lattice,[4]. Solution: Ensure you are adding hot solvent dropwise only until the solid just dissolves. Allow the solution to cool slowly to room temperature before applying an ice bath; this thermodynamic control ensures maximum lattice formation and minimum cold solubility.
Experimental Protocol: Step-by-Step Recrystallization
A robust protocol must be a self-validating system. Do not just follow steps; observe the physical state transitions to ensure purity.
-
Step 1: Dissolution under Thermodynamic Control
-
Action: Place the crude N-(4-chlorophenyl)-4-nitrobenzamide in an Erlenmeyer flask. Add a minimal volume of near-boiling ethanol (95%) dropwise while swirling on a hot plate until the solid just dissolves.
-
Causality: Using the absolute minimum volume of hot solvent ensures the solution is fully saturated at the boiling point, maximizing the [5].
-
-
Step 2: Decolorization (If Necessary)
-
Action: If the solution is dark, remove from heat, add 1-2% w/w activated charcoal, and boil gently for 2-3 minutes.
-
Causality: Activated charcoal provides a massive surface area for the adsorption of conjugated polymeric impurities.
-
-
Step 3: Hot Filtration
-
Action: Quickly filter the hot solution through a fluted filter paper in a stemless funnel pre-warmed with hot ethanol.
-
Validation Checkpoint: The filtrate should be clear and pale yellow. If crystals form in the funnel, your solvent volume was too low or the funnel was too cold.
-
-
Step 4: Controlled Nucleation and Cooling
-
Action: Allow the clear filtrate to cool undisturbed slowly to room temperature. Once at room temperature, transfer to an ice bath (0°C) for 15 minutes.
-
Causality: Slow cooling allows the molecules to selectively pack into the most thermodynamically stable crystal lattice, actively excluding impurities[4]. Rapid cooling causes "crash out," trapping impurities within amorphous domains.
-
-
Step 5: Isolation and Washing
-
Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol.
-
Causality: The cold wash removes the mother liquor containing dissolved impurities from the surface of the crystals without dissolving the purified product.
-
-
Step 6: Drying
-
Action: Dry the crystals under a high vacuum until a constant mass is achieved.
-
Validation Checkpoint: Determine the melting point. A sharp melting point range (within 1-2°C) validates the purity of the final N-(4-chlorophenyl)-4-nitrobenzamide.
-
Recrystallization Workflow Diagram
Caption: Recrystallization workflow for N-(4-chlorophenyl)-4-nitrobenzamide purification.
Sources
Technical Support Center: N-(4-chlorophenyl)-4-nitrobenzamide Synthesis
Welcome to the Technical Support Center for the synthesis of N-(4-chlorophenyl)-4-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing N-(4-chlorophenyl)-4-nitrobenzamide?
A1: The most prevalent and direct method for synthesizing N-(4-chlorophenyl)-4-nitrobenzamide is the Schotten-Baumann reaction.[1] This involves the acylation of 4-chloroaniline with 4-nitrobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] This method is favored for its generally high yields and straightforward procedure.[2]
Q2: My reaction yield is consistently low. What are the primary factors that could be responsible?
A2: Low yields in this synthesis can often be attributed to several key factors:
-
Hydrolysis of 4-nitrobenzoyl chloride: This starting material is highly reactive and susceptible to hydrolysis by moisture, which converts it to the unreactive 4-nitrobenzoic acid.[1][3]
-
Poor quality of reagents: The purity of both 4-chloroaniline and 4-nitrobenzoyl chloride is crucial. Impurities can lead to side reactions or inhibit the desired reaction.
-
Incomplete reaction: Insufficient reaction time or inadequate temperature can lead to a significant amount of unreacted starting materials remaining.[3]
-
Suboptimal workup and purification: Product can be lost during extraction and recrystallization steps if not optimized.[1]
Q3: I am observing an impurity with a higher molecular weight than my desired product. What could it be and how can I prevent its formation?
A3: A common higher molecular weight byproduct is the diacylated product, N-(4-chlorophenyl)-N-(4-nitrobenzoyl)-4-nitrobenzamide. This occurs when the initially formed product is further acylated by another molecule of 4-nitrobenzoyl chloride. To minimize this, it is crucial to add the 4-nitrobenzoyl chloride solution dropwise to the solution of 4-chloroaniline to avoid localized high concentrations of the acylating agent.[1] Maintaining a low reaction temperature (e.g., 0-5 °C) can also help control this side reaction.[1]
Q4: After my reaction, I have a significant amount of a water-soluble impurity. What is the likely culprit and how can I remove it?
A4: The most probable water-soluble impurity is the hydrochloride salt of 4-chloroaniline or any excess tertiary amine base (like triethylamine) used in the reaction. These salts are formed by the reaction of the amines with the HCl generated during the acylation. Washing the organic layer with a dilute aqueous acid solution (e.g., dilute HCl) during the workup will protonate any remaining unreacted 4-chloroaniline and the amine base, making them more soluble in the aqueous phase and thus easily removed. This should be followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove any 4-nitrobenzoic acid.[2]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions, organized by the stage of the experiment.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Product Yield | Hydrolysis of 4-nitrobenzoyl chloride | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1][3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If starting material is still present after the initial reaction time, consider extending the stirring period. Gentle warming may be necessary if the reaction is sluggish at room temperature, but be cautious of increasing side reactions.[1] | |
| Suboptimal Stoichiometry | While a 1:1 molar ratio is theoretically required, using a slight excess (1.05-1.1 equivalents) of 4-nitrobenzoyl chloride can sometimes help drive the reaction to completion. However, a large excess should be avoided to prevent diacylation.[5] | |
| Product Contamination | Presence of 4-nitrobenzoic acid | This is a clear indication of 4-nitrobenzoyl chloride hydrolysis. During the workup, wash the organic layer with a dilute solution of sodium bicarbonate to convert the acidic 4-nitrobenzoic acid into its water-soluble sodium salt.[1][3] |
| Presence of unreacted 4-chloroaniline | During the workup, wash the organic layer with a dilute solution of hydrochloric acid to convert the basic 4-chloroaniline into its water-soluble hydrochloride salt. | |
| Formation of diacylated byproduct | Add the 4-nitrobenzoyl chloride solution slowly and dropwise to the stirred solution of 4-chloroaniline. Maintain a low reaction temperature (0-5 °C) to control the reaction rate.[1] | |
| Difficulty in Product Isolation/Purification | Product oiling out during recrystallization | This can happen if the solvent system is not ideal or if the cooling process is too rapid. Screen different solvent systems for recrystallization. Ensure the crude product is sufficiently pure before attempting recrystallization, as impurities can interfere with crystal lattice formation. |
| Co-elution of impurities during column chromatography | If recrystallization is ineffective, column chromatography may be necessary. Optimize the solvent system (eluent) for column chromatography by testing various solvent polarities with TLC to achieve good separation between the desired product and impurities.[2] |
Experimental Protocols
Representative Synthesis of N-(4-chlorophenyl)-4-nitrobenzamide
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-chloroaniline (1.0 equivalent)
-
4-nitrobenzoyl chloride (1.05 equivalents)[5]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.2 equivalents)
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled 4-chloroaniline solution over 15-20 minutes.[4]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of N-(4-chlorophenyl)-4-nitrobenzamide.
Potential Side Reactions
Caption: Main reaction and common side reactions in the synthesis.
References
-
Depreux, P., et al. (1995). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry, 30(5), 439-444. [Link]
-
Massolo, E., et al. (2020). A metal-free, one-pot two-step synthesis of amides starting from nitroarenes. SYNTHESIS-STUTTGART. [Link]
-
Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Accessed March 15, 2026. [Link]
-
Dimitrova, D., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Accessed March 15, 2026. [Link]
-
El-Faham, A., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(9), 1876-1883. [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Accessed March 15, 2026. [Link]
Sources
Technical Support Center: Stability & Degradation of N-(4-chlorophenyl)-4-nitrobenzamide
Welcome to the Technical Support Center for N-(4-chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0) . This guide is specifically engineered for researchers, analytical chemists, and drug development professionals investigating the stability, forced degradation, and analytical profiling of this planar benzanilide derivative.
Section 1: Mechanistic Overview of Degradation Pathways
The chemical stability of N-(4-chlorophenyl)-4-nitrobenzamide is dictated by the reactivity of its central amide bond and the profound electronic effects of its aromatic substituents[1]. Understanding the causality behind its degradation is critical for developing robust formulations and stability-indicating assays.
-
Hydrolysis (Acid/Base Catalyzed): The strongly electron-withdrawing 4-nitro group on the benzoyl moiety increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., by hydroxide ions in basic conditions). Concurrently, the 4-chloro substitution on the aniline ring slightly decreases the basicity of the leaving group, accelerating the cleavage. Hydrolysis of this bond yields 4-nitrobenzoic acid (CAS 62-23-7) and 4-chloroaniline (CAS 106-47-8) [2].
-
Photolysis (Photo-Fries Rearrangement): Exposure to UV light induces homolytic cleavage of the carbon-nitrogen bond, generating acyl and anilino radical pairs confined within a solvent cage. These radicals rapidly recombine to form ortho- or para-amino benzophenone structural isomers, or escape the cage to yield direct cleavage products[3][4].
Fig 1. Primary degradation pathways of N-(4-chlorophenyl)-4-nitrobenzamide.
Section 2: Self-Validating Experimental Workflows
To accurately profile the degradation landscape of this compound, a self-validating forced degradation study following ICH Q1A/Q1B guidelines is required[5][6]. The protocol below includes built-in mass balance checks to ensure no volatile degradants are lost and no secondary degradation skews the kinetic data.
Step-by-Step Methodology: Forced Degradation Profiling
-
Stock Preparation: Prepare a 1.0 mg/mL stock solution of N-(4-chlorophenyl)-4-nitrobenzamide in HPLC-grade acetonitrile. Scientific Rationale: The planar benzanilide structure limits aqueous solubility; starting with an organic stock ensures complete dissolution before aqueous stress is applied.
-
Stress Conditions Setup [5][6]:
-
Acidic: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at 25°C for 7 days.
-
Photolytic: Expose 1 mL stock (in a quartz vial) to 1.2 million lux hours and 200 Watt hours/m² UV light.
-
-
Quenching & Neutralization (Critical Step): Neutralize acidic/basic samples to pH 7.0 using 0.1 M NaOH or HCl immediately after the time point. Scientific Rationale: This halts the degradation reaction, preventing continued hydrolysis while the sample sits in the autosampler queue.
-
LC-MS/HPLC Analysis: Inject 10 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. Monitor at 254 nm and via ESI± mass spectrometry.
-
Mass Balance Validation: Calculate the sum of the peak areas of the parent compound and all degradants (adjusted for response factors). A mass balance of 95-105% validates the assay integrity.
Fig 2. Self-validating forced degradation workflow for benzanilides.
Section 3: Troubleshooting Guide & FAQs
Q1: During base hydrolysis, I observe a rapid loss of the parent peak but poor mass balance (<80%). Where did the mass go? A1: The primary degradant, 4-chloroaniline, can undergo secondary oxidation or polymerization in highly basic, aerobic conditions, leading to broad, undetectable baseline humps[5]. Optimization: Purge the reaction vials with argon or nitrogen before sealing, and ensure immediate neutralization prior to LC-MS analysis.
Q2: Why am I seeing a mass peak at m/z 127 in positive ion mode (ESI+) after acid stress? A2: This corresponds to the protonated molecular ion [M+H]⁺ of the cleavage product 4-chloroaniline (Exact mass: ~127.57 Da). This confirms that the amide bond has been hydrolyzed. The complementary fragment, 4-nitrobenzoic acid, often ionizes better in negative ion mode (ESI-) at m/z 166 [M-H]⁻[2].
Q3: My photolysis samples show multiple new peaks with the exact same mass as the parent compound. Is this an analytical artifact? A3: No, this is a classic Photo-Fries rearrangement. UV irradiation of benzanilides causes homolytic cleavage and subsequent intramolecular recombination, yielding structural isomers (ortho- and para-amino substituted benzophenones)[3][4]. These isomers share the parent mass but exhibit different retention times due to altered polarity.
Q4: How can I prevent degradation during long-term storage of my stock solutions? A4: Amide hydrolysis is highly temperature and pH-dependent[1]. Store stock solutions in anhydrous solvents (e.g., dry DMSO or Acetonitrile) at -20°C. To prevent photolytic rearrangement, strictly use amber glass vials to block UV transmission[5].
Section 4: Quantitative Data & Expected Kinetics
The following table summarizes the expected degradation profile based on the structural properties of N-(4-chlorophenyl)-4-nitrobenzamide under standard ICH stress testing[5][6].
| Stress Condition | Reagent / Environment | Temp / Time | Primary Degradants | Expected Degradation Extent |
| Acid Hydrolysis | 0.1 M HCl | 60°C, 24h | 4-Chloroaniline, 4-Nitrobenzoic Acid | Moderate (10-20%) |
| Base Hydrolysis | 0.1 M NaOH | 60°C, 24h | 4-Chloroaniline, 4-Nitrobenzoic Acid | High (>50%) |
| Oxidation | 3% H₂O₂ | 25°C, 7 days | N-Oxide derivatives (minor) | Low (<5%) |
| Photolysis | UV Light (ICH Q1B) | 25°C, 1.2M lux-hr | Photo-Fries Isomers | Moderate (15-25%) |
| Thermal | Solid State | 80°C, 7 days | None (Stable in solid state) | Negligible (<1%) |
Section 5: References
-
[5] Mebenil degradation and stability issues in solution - Benchchem. 5
-
[1] Understanding the chemical basis of drug stability and degradation - The Pharmaceutical Journal. 1
-
[6] Pathway of Photo Degradation Condition for Drug Substance and Drug Product - ResearchGate. 6
-
4-Chloroaniline 98 106-47-8 - Sigma-Aldrich.
-
[3] Photochemical rearrangement of acetanilide, benzanilide, and ethyl phenyl carbonate in the presence of P-cyclodextrin - Canadian Journal of Chemistry. 3
-
[4] Surface photochemistry: the amide Photo-Fries rearrangement - Canadian Journal of Chemistry.4
Sources
Technical Support Center: Troubleshooting & Purification of 4-Nitrobenzoyl Chloride Mediated Syntheses
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction
4-Nitrobenzoyl chloride (4-NBC) is a highly reactive acylating agent frequently utilized in esterification and amidation workflows. While it is an excellent reagent for introducing the strongly UV-active 4-nitrobenzoyl chromophore, its reactivity profile and the robust physical properties of its byproducts can complicate downstream purification. This guide provides field-proven, causality-driven methodologies to efficiently remove unreacted 4-NBC and its primary hydrolysis product, 4-nitrobenzoic acid, from your synthesis mixtures.
Part 1: Troubleshooting & FAQs
Q1: Why does unreacted 4-nitrobenzoyl chloride persist in my reaction, and why is it difficult to remove via standard aqueous washing? A: The persistence of 4-NBC is fundamentally a kinetic issue linked to the steric hindrance of the target nucleophile or suboptimal reaction stoichiometry. Unlike simple aliphatic acid chlorides that hydrolyze rapidly upon exposure to ambient moisture, the strongly electron-withdrawing para-nitro group stabilizes the carbonyl carbon against weak nucleophiles like water at [1]. Consequently, simple aqueous washing is often insufficient to fully quench 4-NBC, leading to its persistence in the organic phase and subsequent contamination of the final product.
Q2: I attempted a basic aqueous workup, but a stubborn precipitate formed in the separatory funnel. What is it, and how do I resolve the emulsion? A: The precipitate is almost certainly 4-nitrobenzoic acid, the hydrolysis product of 4-NBC. 4-Nitrobenzoic acid has a measured [2]. If your aqueous wash is not sufficiently basic (e.g., relying on plain water or dilute brine), the pH of the aqueous layer drops below the pKa. This causes the 4-nitrobenzoic acid to protonate and precipitate out of solution, as it possesses very low solubility in both cold water and non-polar organic solvents. Resolution: Ensure your aqueous quench utilizes a sufficiently strong base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH, to maintain a pH > 8. This ensures the byproduct remains in the aqueous phase as the highly soluble sodium 4-nitrobenzoate salt.
Q3: What is the most effective chemical scavenger to rapidly quench unreacted 4-NBC before workup? A: The most efficient method is utilizing a nucleophilic amine scavenger, specifically (DMEDA)[3]. DMEDA reacts almost instantaneously with unreacted 4-NBC to form a highly polar, water-soluble amide containing a basic tertiary amine. During a subsequent mildly acidic aqueous wash, this tertiary amine is protonated, driving the entire byproduct cleanly into the aqueous layer. Alternatively, solid-phase scavengers like can be used to covalently bind the unreacted acid chloride, allowing for removal via simple filtration[4].
Part 2: Quantitative Comparison of Scavenging Strategies
To select the optimal purification route, compare the physicochemical mechanisms and operational efficiencies of common quenching strategies below.
| Scavenging Method | Mechanism of Action | Quench Time | Phase Separation Profile | Best Suited For |
| Aqueous Base (Sat. NaHCO₃) | Hydrolysis to sodium 4-nitrobenzoate. | 30–60 mins (biphasic) | Prone to emulsions if pH drops below 7. | Large-scale reactions with highly robust products. |
| N,N-Dimethylethylenediamine | Covalent amidation forming a basic, water-soluble adduct. | < 5 mins (homogeneous) | Excellent; acidic wash removes all adducts cleanly. | Complex drug intermediates; sensitive substrates. |
| Aminomethyl Polystyrene Resin | Solid-phase covalent binding of the acyl group. | 1–2 hours (heterogeneous) | No liquid-liquid extraction required. | High-throughput screening; small-scale libraries. |
Part 3: Experimental Workflows & Self-Validating Protocols
Protocol A: Liquid-Phase Quenching with N,N-Dimethylethylenediamine (DMEDA)
Causality & Validation: This protocol leverages the rapid kinetics of primary amines reacting with acid chlorides. The self-validating aspect of this protocol is the pH-dependent phase switch: the byproduct is organic-soluble during the quench but becomes exclusively aqueous-soluble upon acidification.
Step-by-Step Methodology:
-
Reaction Completion: Verify the completion of the primary amidation/esterification via TLC or LC-MS.
-
Scavenger Addition: Cool the crude reaction mixture to 0–5 °C. Add 1.5 equivalents of N,N-dimethylethylenediamine (relative to the estimated unreacted 4-NBC) directly to the organic solvent (e.g., DCM or THF)[3].
-
Incubation: Stir the mixture at room temperature for 15 minutes.
-
Validation Check: A small aliquot analyzed by TLC should show the complete disappearance of the high-R_f 4-NBC spot.
-
-
Acidic Wash: Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl (aqueous). The acidic environment protonates the tertiary amine of the DMEDA-adduct.
-
Phase Separation: Shake vigorously and allow the phases to separate. The lower organic layer contains your purified product; the upper aqueous layer contains the protonated scavenger adduct and any unreacted DMEDA.
-
Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize any residual acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Solid-Phase Scavenging with Aminomethyl Resin
Causality & Validation: Polymer-supported amines physically sequester the acid chloride onto an insoluble matrix[4]. This avoids aqueous workup entirely, which is critical for water-sensitive target molecules.
Step-by-Step Methodology:
-
Resin Preparation: Swell 3.0 equivalents of aminomethyl polystyrene resin (loading ~1.0-2.0 mmol/g) in DCM for 10 minutes.
-
Scavenging: Add the swollen resin directly to the crude reaction mixture.
-
Agitation: Gently agitate the suspension on an orbital shaker for 1 to 2 hours at room temperature.
-
Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake with 2 x 10 mL of DCM to ensure complete recovery of the target product.
-
Concentration: Evaporate the combined filtrates to yield the 4-NBC-free product.
-
Validation Check: The filtered resin can be treated with a ninhydrin stain; a positive (blue) result indicates active amine sites remain, confirming the resin was used in sufficient excess and scavenging is complete.
-
Part 4: Visualizing the Purification Workflow
The following diagram illustrates the logical decision tree and phase distribution for removing 4-NBC using the protocols described above.
Workflow for the removal of unreacted 4-nitrobenzoyl chloride via liquid or solid-phase scavenging.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid." PubChem. Available at:[Link]
-
University of Illinois. "Scale-Up Reaction Safety." Division of Research Safety. Available at: [Link]
-
European Patent Office. "Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds." Patent EP0816310. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - Patent 0816310 [data.epo.org]
Characterization of impurities in N-(4-chlorophenyl)-4-nitrobenzamide synthesis
Welcome to the Technical Support Center for Amide Synthesis and Characterization. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting, identifying, and mitigating impurities during the synthesis of N-(4-chlorophenyl)-4-nitrobenzamide.
This guide bridges theoretical mechanistic chemistry with field-proven analytical workflows, ensuring that every protocol you run is a self-validating system.
Knowledge Base: Mechanistic Pathways of Impurity Formation
The synthesis of N-(4-chlorophenyl)-4-nitrobenzamide relies on the nucleophilic acyl substitution of 4-nitrobenzoyl chloride by 4-chloroaniline[1]. While highly efficient, this reaction is susceptible to specific side reactions if parameters (moisture, stoichiometry, temperature) are not strictly controlled. Understanding the causality of these pathways is the first step in troubleshooting.
Fig 1: Synthesis pathway and primary impurity generation mechanisms for the target benzamide.
Frequently Asked Questions (FAQs)
Q: Why am I observing a highly polar impurity eluting near the void volume in my reversed-phase HPLC? A: This is typically 4-nitrobenzoic acid. It forms when the precursor, 4-nitrobenzoyl chloride, undergoes hydrolysis due to adventitious moisture in the reaction vessel or the solvent[1]. Causality & Fix: Acyl chlorides are highly electrophilic and react rapidly with water. Ensure all glassware is oven-dried, solvents are strictly anhydrous, and the reaction is kept under an inert atmosphere (N₂ or Argon).
Q: My LC-MS shows an unexpected [M+H]⁺ peak at m/z 426. What is the structural origin of this mass? A: The target amide has an exact mass of ~276 Da. A mass of 426 Da corresponds to the bis-acylated impurity, N,N-bis(4-nitrobenzoyl)-4-chloroaniline. Causality & Fix: The secondary amide nitrogen of your newly formed product retains slight nucleophilicity. If excess 4-nitrobenzoyl chloride is present under high heat or strong base, it will attack a second acyl group. Strictly control the stoichiometry to a 1:1 ratio and avoid excessive heating.
Q: How can I differentiate between a true process impurity and an analytical artifact generated during sample prep? A: Amides can sometimes undergo solvent-induced degradation or metal-catalyzed reactions in the HPLC vial, mimicking process impurities[2]. Causality & Fix: Residual heavy metals or reactive diluents (like methanol) can catalyze amide bond cleavage or rearrangement. Prepare your analytical samples in aprotic, non-nucleophilic diluents (e.g., pure acetonitrile) and analyze them immediately to rule out in-situ artifact formation.
Troubleshooting Guide: Analytical Anomalies
Fig 2: Decision tree for the isolation and structural elucidation of unknown amide impurities.
Symptom: Co-elution of unreacted 4-chloroaniline and the target amide on a standard C18 column.
-
Causality: Both compounds possess aromatic rings with similar hydrophobic retention profiles under neutral pH. However, 4-chloroaniline is a basic amine, while the target benzamide is neutral[3].
-
Resolution: Lower the mobile phase pH to ~2.5 using 0.1% Formic Acid. This protonates the aniline, drastically reducing its hydrophobicity and shifting its retention time earlier, achieving baseline resolution from the neutral amide.
Symptom: Inconsistent integration or severe peak tailing for the 4-nitrobenzoic acid impurity.
-
Causality: Free carboxylic acids interact strongly with unendcapped silanol groups on older silica-based stationary phases.
-
Resolution: Switch to an endcapped, superficially porous particle (SPP) C18 column. Ensure the aqueous mobile phase is heavily buffered (e.g., 10 mM ammonium formate, pH 3.0) to keep the acid fully protonated and prevent secondary ionic interactions.
Standard Operating Procedure (SOP): LC-MS Impurity Profiling
This protocol is designed to cross-verify structural assignments by utilizing orthogonal ionization modes and definitive mass accuracy[4].
Step 1: Sample Preparation
-
Action: Dissolve 1.0 mg of the crude reaction mixture in 1.0 mL of LC-MS grade Acetonitrile. Dilute 1:10 in Mobile Phase A (Water + 0.1% Formic Acid).
-
Causality: Acetonitrile prevents solvolysis artifacts[2]. The 1:10 dilution ensures the column is not overloaded (preventing peak distortion), while Formic Acid pre-establishes the ionization state for ESI+.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40 °C. Run a gradient from 5% B to 95% B over 10 minutes (A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA) at 0.4 mL/min.
-
Causality: The elevated temperature reduces mobile phase viscosity, improving mass transfer and peak sharpness. The gradient ensures the polar acid elutes early, followed by the aniline, the target amide, and finally the highly hydrophobic bis-acylated impurity.
Step 3: Mass Spectrometric Detection (ESI)
-
Action: Operate the mass spectrometer in fast polarity-switching mode (ESI+ and ESI-).
-
Causality: The target amide and 4-chloroaniline ionize efficiently in ESI+ via protonation [M+H]⁺. Conversely, 4-nitrobenzoic acid lacks basic sites but readily deprotonates, making ESI- [M-H]⁻ critical for its detection[4].
Step 4: Scale-up & Structural Elucidation (If Unknowns Persist)
-
Action: If an impurity exceeds the 0.1% ICH threshold and cannot be identified by mass alone, utilize an integrated LC-NMR-MS system or perform preparative-HPLC isolation followed by 1D/2D NMR[5].
-
Causality: MS provides molecular weight, but NMR is required to assign exact regiochemistry (e.g., confirming if an impurity is a regioisomer originating from a 2-chloroaniline contaminant rather than 4-chloroaniline)[4].
Data Presentation: Impurity Characterization Table
Use the following reference data to validate your analytical findings.
| Compound Name | Role / Origin | Chemical Formula | Exact Mass (Da) | LC-MS m/z (Expected) | Diagnostic ¹H NMR Peak (DMSO-d6) |
| N-(4-chlorophenyl)-4-nitrobenzamide | Target Product | C₁₃H₉ClN₂O₃ | 276.03 | 277.0 [M+H]⁺ | ~10.6 ppm (s, 1H, Amide NH) |
| 4-Chloroaniline | Unreacted SM1 | C₆H₆ClN | 127.02 | 128.0 [M+H]⁺ | ~5.3 ppm (br s, 2H, Amine NH₂) |
| 4-Nitrobenzoic Acid | Hydrolysis Impurity | C₇H₅NO₄ | 167.02 | 166.0 [M-H]⁻ | ~13.5 ppm (br s, 1H, Carboxylic OH) |
| N,N-bis(4-nitrobenzoyl)-4-chloroaniline | Over-reaction Impurity | C₂₀H₁₂ClN₃O₆ | 425.04 | 426.0 [M+H]⁺ | Absence of Amide NH proton |
References
-
N-(4-Chlorophenyl)-4-nitrobenzamide|CAS 2585-30-0 , Benchchem.1
-
Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report , EPA. 3
-
A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities , Benchchem. 4
-
Actual Process Impurity or an Analytical Artifact? A Case Study Involving Conversion of Amide to Nitrile to Uncover the Truth and Mitigate , ACS Publications. 2
-
Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS , Spectroscopy Online. 5
Sources
N-(4-chlorophenyl)-4-nitrobenzamide reaction monitoring by TLC
Q2: The starting amine (4-chloroaniline) and the product (N-(4-chlorophenyl)-4-nitrobenzamide) are co-eluting. How can I resolve them? A2: Hexane/Ethyl Acetate (a Class VIa selectivity system) often struggles to resolve structurally similar aromatic amines and amides[4]. To alter the chromatographic selectivity, switch to a Class VII solvent system, such as Toluene/Ethyl Acetate (e.g., 8:2 v/v). Toluene provides excellent π
π4Q3: I observe a persistent, highly UV-active spot at Rf ~0.05 that is neither the amine nor the quenched ester. Is my reaction failing? A3: This low- Rf spot is almost certainly 4-nitrobenzoic acid. Its presence indicates that ambient moisture has infiltrated your reaction vessel, hydrolyzing your electrophile before it could react with the 4-chloroaniline. Ensure your glassware is flame-dried, your solvent is strictly anhydrous, and your base (e.g., triethylamine or pyridine) is freshly distilled.
Analytical Workflow Visualization
Workflow for TLC monitoring of amidation with MeOH quench to prevent acid chloride hydrolysis.
References
Technical Support Center: Optimizing N-Acylation of 4-Chloroaniline
Welcome to the Technical Support Center for amide bond formation. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and provide you with field-proven, mechanistic insights into the N-acylation of 4-chloroaniline.
The presence of the para-chloro substituent inherently withdraws electron density from the aromatic ring via inductive effects, rendering the amine less nucleophilic than an unsubstituted aniline. Consequently, achieving quantitative yields requires precise control over electrophile activation, acid scavenging, and solvent parameters. This guide provides self-validating protocols, quantitative optimization data, and targeted troubleshooting to ensure your syntheses are robust and reproducible.
Mechanistic Grounding & Causal Logic
The N-acylation of 4-chloroaniline proceeds via a nucleophilic acyl substitution pathway[1][2]. The amine's lone pair attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride, forming an unstable tetrahedral intermediate. The subsequent collapse of this intermediate ejects a leaving group (e.g., chloride), generating the target amide and an acidic byproduct (HCl)[2].
If the HCl byproduct is not immediately scavenged by an auxiliary base, it will protonate the remaining unreacted 4-chloroaniline. This forms an unreactive anilinium salt, prematurely stalling the reaction and devastating your yield[1].
Workflow and mechanistic pathway for the N-acylation of 4-chloroaniline.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system—meaning every step provides observable feedback to confirm the reaction is proceeding correctly. Below are two optimized methodologies: a traditional anhydrous approach and a modern green-chemistry alternative.
Protocol A: Traditional Anhydrous N-Acylation (Schotten-Baumann Adaptation)
This method is ideal for highly moisture-sensitive acyl chlorides[1].
-
Dissolution & Base Addition: Dissolve 4-chloroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol). Add Triethylamine (TEA) (1.2–1.5 eq).
-
Validation Check: The solution should be completely clear. Cloudiness indicates moisture contamination or degraded starting materials.
-
-
Thermal Control: Submerge the reaction flask in an ice-water bath.
-
Validation Check: Ensure the internal temperature stabilizes at 0–5 °C before proceeding. This suppresses exothermic side reactions like di-acylation.
-
-
Electrophile Addition: Dissolve the acyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise over 15 minutes[1].
-
Validation Check: A mild exotherm and the gradual formation of a white precipitate (TEA·HCl salt) visually confirm the substitution is occurring.
-
-
Monitoring: Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes:EtOAc).
-
Validation Check: The disappearance of the UV-active 4-chloroaniline spot confirms reaction completion.
-
-
Workup: Quench with water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄ and concentrate.
Protocol B: Green Aqueous N-Acylation
Recent advancements allow for the circumvention of hazardous organic solvents by utilizing aqueous buffer systems, which natively scavenge the acidic byproducts[3].
-
Buffer Preparation: Suspend 4-chloroaniline (1.0 eq) in a 0.1 M aqueous phosphate buffer (pH 7.5–8.0).
-
Acylation: Vigorously stir the suspension at room temperature and add the acyl chloride (1.1 eq) dropwise[3].
-
Isolation: Stir for 20 minutes.
-
Validation Check: Because the resulting N-(4-chlorophenyl)amide is highly hydrophobic, it will spontaneously precipitate out of the aqueous phase.
-
-
Purification: Collect the solid product by vacuum filtration and wash with cold water[3].
Quantitative Optimization Data
The following table synthesizes empirical data for the N-acylation of 4-chloroaniline across various conditions to help you select the optimal parameters for your specific laboratory setup[1][3][4].
| Solvent System | Base / Catalyst | Temp (°C) | Time | Yield (%) | Mechanistic Notes |
| DCM (Anhydrous) | Triethylamine (1.2 eq) | 0 to 25 | 2–4 h | 85–92% | Standard protocol; prevents acyl chloride hydrolysis[1]. |
| THF (Anhydrous) | Pyridine (1.5 eq) | 0 to 25 | 3–6 h | 80–88% | Pyridine acts as a nucleophilic catalyst, forming a reactive acylpyridinium intermediate[1]. |
| Phosphate Buffer (aq) | None (Buffer acts as base) | 25 | 20 min | ~90% | Green approach; rapid precipitation drives equilibrium[3]. |
| Water | None (Microwave) | 50 | 15–20 min | >95% | Catalyst-free; highly efficient for large-scale synthesis[4]. |
Troubleshooting & FAQs
When reactions deviate from expected outcomes, systematic troubleshooting is required. Use the logic tree and the FAQs below to diagnose and resolve specific experimental failures.
Decision tree for troubleshooting low yields in 4-chloroaniline N-acylation.
Q1: My yield is low, but TLC analysis shows the complete consumption of 4-chloroaniline. What happened?
A1: This scenario strongly suggests over-reaction (di-acylation, forming an imide) or the formation of off-target side products. Because 4-chloroaniline is fully consumed but the target amide yield is low, your electrophile is likely too reactive or present in too high an excess. Solution: Reduce the equivalents of the acylating agent to exactly 1.05–1.1 eq, and strictly control the temperature at 0 °C during the addition phase[1].
Q2: TLC shows a large amount of unreacted 4-chloroaniline, and the reaction has stalled. How do I fix this?
A2: You are likely experiencing premature protonation of your nucleophile or electrophile degradation.
-
Ammonium Salt Formation: If you did not use sufficient base (minimum 1.2 eq), the HCl byproduct has protonated the 4-chloroaniline, forming an unreactive salt[1][2].
-
Hydrolysis: If your solvent was wet, the acyl chloride hydrolyzed into a carboxylic acid, destroying your electrophile[1]. Solution: Ensure strictly anhydrous conditions (dry solvents, argon/nitrogen atmosphere) and verify your base stoichiometry.
Q3: What is the functional difference between using Triethylamine (TEA) versus Pyridine as the base?
A3: TEA is purely a Brønsted base; its sole function is to scavenge the HCl byproduct to prevent the protonation of 4-chloroaniline[1]. Pyridine, however, acts as both a base and a nucleophilic catalyst . It attacks the acyl chloride first to form a highly reactive acylpyridinium intermediate, which is then rapidly attacked by the 4-chloroaniline. Pyridine is highly recommended if you are working with sterically hindered acyl chlorides[1].
Q4: Can I perform this N-acylation without using hazardous organic solvents like DCM or THF?
A4: Yes. Recent optimizations in green chemistry demonstrate that the N-acylation of anilines can be efficiently performed in aqueous environments. You can utilize an aqueous phosphate buffer (yielding ~90% in 20 minutes)[3], or perform the reaction in pure water under microwave irradiation (50 °C for 15–20 min) to achieve near-quantitative yields without any organic solvents or catalysts[4].
References
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC. nih.gov.[Link]
-
UV-Light-Induced N-Acylation of Amines with α-Diketones - ACS Publications. acs.org.[Link]
Sources
N-(4-chlorophenyl)-4-nitrobenzamide storage and handling guidelines
Welcome to the Technical Support Center for N-(4-chlorophenyl)-4-nitrobenzamide . Designed for researchers, medicinal chemists, and drug development professionals, this guide bridges the gap between standard safety data sheets (SDS) and practical, bench-level realities.
Here, we provide self-validating protocols, mechanistic explanations for compound behavior, and actionable troubleshooting steps for your assays.
Compound Profiling & Physicochemical Data
N-(4-chlorophenyl)-4-nitrobenzamide (CAS: 2585-30-0) is a planar benzamide derivative of significant interest in medicinal chemistry and materials science[1]. Because of its highly conjugated aromatic structure and specific functional groups, understanding its physicochemical properties is critical for successful experimental design.
Quantitative Data Summary
| Property | Value | Experimental Implication |
| IUPAC Name | N-(4-chlorophenyl)-4-nitrobenzamide | Defines the central amide linkage flanked by aromatic rings. |
| CAS Number | 2585-30-0 | Primary identifier for inventory and SDS retrieval[2]. |
| Molecular Formula | C₁₃H₉ClN₂O₃ | Contains halogens and nitro groups; dictates isotopic distribution in MS. |
| Molecular Weight | 276.67 g/mol | Used for precise molarity calculations in stock preparation[3]. |
| LogP (Estimated) | ~3.1 | Indicates high lipophilicity; predicts poor aqueous solubility[3]. |
| TPSA | 74.9 Ų | Moderate polar surface area; suggests moderate membrane permeability[3]. |
Storage & Stability FAQs
Q: What are the optimal long-term storage conditions for the raw powder? A: Store the lyophilized powder tightly sealed and desiccated at 2-8°C (refrigerated) or -20°C (freezer) for long-term stability. Mechanistic Causality: The compound features a central amide linkage. While amides are generally stable, the strong electron-withdrawing nature of the 4-nitro substituent increases the electrophilicity of the carbonyl carbon. This makes the amide bond slightly more susceptible to nucleophilic attack (hydrolysis) in the presence of ambient moisture over prolonged periods. Desiccation prevents this micro-hydrolysis.
Q: Is this compound light-sensitive? A: Yes, moderately. Nitroaromatic compounds can undergo photochemical reactions—such as photoreduction to nitroso or hydroxylamine derivatives—when exposed to prolonged ambient or UV light. Always store the compound in amber glass vials or wrap primary containers in aluminum foil.
Figure 1: Mechanistic degradation pathways of N-(4-chlorophenyl)-4-nitrobenzamide under poor storage.
Handling & Safety Protocols
Q: What PPE is strictly required when handling the raw powder? A: Standard laboratory PPE is mandatory: Nitrile gloves, safety goggles, and a lab coat. Crucial Safety Note: If you are handling the compound in DMSO, double-gloving is highly recommended . DMSO acts as a potent carrier solvent that rapidly permeates the skin barrier, and it will carry dissolved N-(4-chlorophenyl)-4-nitrobenzamide directly into your bloodstream. Always weigh the raw powder inside a ventilated balance enclosure to prevent the inhalation of aerosolized particulates.
Experimental Workflows & Troubleshooting
Workflow 1: Stock Solution Preparation & Aqueous Dilution
Because of its planar, highly conjugated biphenyl-like structure and LogP of ~3.1[3], this compound exhibits extremely low aqueous solubility. Attempting to dissolve it directly in water or PBS will result in immediate precipitation.
Step-by-Step Protocol:
-
Primary Dissolution: Weigh the required mass and add anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to achieve a concentrated stock (e.g., 20 mM). These polar aprotic solvents disrupt the strong intermolecular hydrogen bonding in the crystal lattice.
-
Agitation: Vortex vigorously for 2 minutes, followed by bath sonication for 5 minutes at room temperature.
-
Self-Validation Step (Tyndall Effect): Shine a laser pointer through the glass vial. If you observe a visible beam path (light scattering), micro-particulates are still present, indicating incomplete dissolution. Continue sonication or gently warm the vial to 37°C until the beam path disappears.
-
Aqueous Dilution: Pre-warm your assay buffer to 37°C. Add the DMSO stock dropwise while actively vortexing the aqueous phase. Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Figure 2: Step-by-step troubleshooting workflow for preparing compound stock solutions.
Workflow 2: Synthetic Modification Troubleshooting
Q: I am using this as a synthetic intermediate and need to reduce the nitro group to an amine. My yields are low and I am seeing multiple spots on my TLC. What is going wrong? A: When reducing the 4-nitro group (e.g., using standard Pd/C and H₂), you must account for the para-chloro substituent on the opposite ring. Standard catalytic hydrogenation with Palladium frequently leads to unintended hydrodehalogenation (cleavage of the C-Cl bond), resulting in a mixture of the desired product and a de-chlorinated side product.
Corrective Protocol: Switch to milder, chemoselective reduction conditions. Use Zinc dust with Ammonium Formate, or Iron powder in aqueous ethanol with a catalytic amount of acetic acid. These conditions will fully reduce the nitro group to an aniline derivative while preserving the aryl chloride bond. Self-Validation Step: Monitor the reaction via LC-MS. The desired amine product will exhibit a mass of[M+H]⁺ ~247.0, whereas the undesired dehalogenated side-product will show a mass of [M+H]⁺ ~213.1.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 237476, N-(4-chlorophenyl)-4-nitrobenzamide." PubChem. URL:[Link]
Sources
Common pitfalls in the synthesis of nitrobenzamide compounds
Welcome to the Nitrobenzamide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the nuanced challenges of synthesizing, purifying, and storing nitrobenzamide compounds.
The presence of the strongly electron-withdrawing nitro group (-NO₂) on the aromatic ring fundamentally alters the reactivity of benzoic acid and benzoyl chloride precursors. This guide provides mechanistic troubleshooting, self-validating protocols, and field-proven FAQs to ensure high-yield, reproducible results.
Section 1: Strategic Workflow & Route Selection
Choosing the correct synthetic route is your first line of defense against downstream failures. The decision relies heavily on the nucleophilicity of your amine and the availability of regio-pure precursors.
Decision matrix for selecting the optimal nitrobenzamide synthesis route.
Section 2: Troubleshooting the Acyl Chloride Route
The reaction of nitrobenzoyl chloride with amines is highly efficient but notoriously prone to moisture-driven failure and side reactions[1]. The nitro group enhances the electrophilicity of the carbonyl carbon, making it highly reactive but exceptionally sensitive to hydrolysis[2].
Q1: Why am I recovering mostly nitrobenzoic acid instead of my target nitrobenzamide? A1: This is the most common pitfall, caused by moisture contamination. Nitrobenzoyl chloride is extremely sensitive to water, rapidly hydrolyzing to the unreactive nitrobenzoic acid[1][3]. Causality & Solution: The highly electrophilic carbonyl carbon is easily attacked by ambient H₂O. Ensure all glassware is oven-dried, use strictly anhydrous solvents (e.g., anhydrous DCM or THF), and perform the reaction under an inert atmosphere (nitrogen or argon)[1].
Q2: My reaction yields a significant amount of nitrobenzoic anhydride. How do I prevent this over-acylation? A2: Anhydride formation occurs when the activated acyl chloride reacts with the hydrolyzed byproduct (nitrobenzoic acid) or when the tertiary amine base (e.g., triethylamine) forms a highly reactive acylammonium intermediate that is not rapidly consumed by the primary amine nucleophile[1]. Causality & Solution: This typically happens if the primary amine is added too slowly or if the reaction temperature is too high[1]. To mitigate this, maintain a low reaction temperature (0 °C) during the initial addition and ensure the primary amine nucleophile is present in the solution before or simultaneously with the acyl chloride[1].
Validated Protocol: Anhydrous Synthesis of Nitrobenzamides from Acyl Chlorides
This self-validating protocol leverages a tertiary amine base to scavenge HCl while preventing anhydride formation[2][4].
-
Apparatus Preparation: Oven-dry a round-bottom flask and magnetic stir bar. Purge the system with an inert gas (N₂/Ar) to eliminate atmospheric moisture.
-
Amine Solution Preparation: Dissolve the target primary/secondary amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath[2][4]. Causality: Triethylamine acts as an acid scavenger, driving the reaction forward, while the 0 °C temperature suppresses side reactions.
-
Nucleophilic Acyl Substitution: Dissolve the nitrobenzoyl chloride (1.05 equiv) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes[2][4]. Causality: Dropwise addition controls the exothermic reaction and prevents localized depletion of the amine, which minimizes anhydride formation[1].
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via Thin Layer Chromatography (TLC) until the acyl chloride spot is fully consumed[1][4].
-
Targeted Work-up: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially:
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitrobenzamide.
Section 3: Direct Amidation using Coupling Reagents
When acyl chlorides are too harsh, direct coupling of nitrobenzoic acid with amines is preferred. However, the strongly electron-withdrawing nitro group can deactivate the intermediate.
Q3: Why is my coupling reaction failing with standard carbodiimides (e.g., DCC)? A3: The electron-withdrawing nature of the nitro group destabilizes the O-acylisourea intermediate formed with carbodiimides. This makes the intermediate highly susceptible to rearrangement into an unreactive N-acylurea byproduct before the amine can successfully attack. Causality & Solution: If the amine is sterically hindered or a poor nucleophile, the activated ester has a longer lifetime, increasing the chance of side reactions. Switch to a more reactive uronium-based coupling reagent like HATU with an appropriate base (DIPEA) to accelerate the amidation step[5].
Quantitative Data Summary: Coupling Reagent Efficacy for Nitrobenzoic Acids
| Coupling Reagent System | Typical Solvent | Base | Estimated Yield | Mechanistic Notes |
| HATU / DIPEA | DMF, NMP | DIPEA | 90-99% | Highly effective for deactivated acids and hindered amines; rapid kinetics[5]. |
| EDC / HOBt | DCM, DMF | None/DIPEA | 85-95% | HOBt suppresses N-acylurea formation by forming a stable active ester[5]. |
| DCC (Standard) | DCM | None | 50-70% | High risk of unreactive N-acylurea byproduct formation with deactivated nitro-acids. |
| Mixed Anhydride | THF, DCM | NMM | 60-85% | Risk of urethane side-reactions; requires strict low-temperature (-15 °C) control[5]. |
Section 4: Troubleshooting Direct Nitration of Benzamides
Q4: My direct nitration of benzamide yielded a complex, inseparable mixture. How can I control the regioisomer distribution? A4: Direct nitration of benzamide using a nitric/sulfuric acid mixture typically yields a difficult-to-separate mixture of ortho-, meta-, and para-nitrobenzamide[6][7]. Causality & Solution: The amide group (-CONH₂) is natively ortho/para-directing. However, under the strongly acidic conditions required for nitration, the amide group becomes protonated, transforming it into a meta-directing group[7]. This dual-directing nature results in all three regioisomers. While lower temperatures (0-5 °C) slightly favor the para-isomer due to steric hindrance[7], the most reliable strategy is to avoid direct nitration entirely. Instead, synthesize the amide starting from a pre-nitrated precursor (e.g., 2-, 3-, or 4-nitrobenzoic acid)[7].
Section 5: Purification & Storage Pitfalls
Q5: My synthesized nitrobenzamide is "oiling out" instead of crystallizing during purification. How do I fix this? A5: "Oiling out" occurs when the boiling point of your chosen recrystallization solvent is higher than the melting point of the compound, or when the compound is highly impure, causing it to separate as a liquid phase rather than a solid lattice. Causality & Solution: Nitrobenzamides often exhibit rigid solubility profiles. Switch to a solvent mixture to force nucleation. Dissolve the crude product in a good, polar solvent (like ethanol) at an elevated temperature, then slowly add a poorer, non-polar anti-solvent (like water) dropwise until slight turbidity appears. Allow the solution to cool very slowly to room temperature before placing it in an ice bath.
Q6: My purified nitrobenzamide powder turned yellow/brown over time. Is it degrading? A6: Yes. Nitroaromatic compounds are highly susceptible to photodegradation when exposed to UV or visible light[8]. Causality & Solution: The nitro group can undergo complex photochemical reductions or rearrangements upon light exposure[8]. Furthermore, the amide bond is susceptible to slow hydrolysis if exposed to atmospheric moisture[8]. Always store nitrobenzamides in amber vials or light-proof containers, tightly sealed, and ideally in a desiccator at cool temperatures to prevent both photolysis and moisture-driven caking[8].
References
- BenchChem. "A Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers: A Guide for Researchers".
- BenchChem. "n,n-Diisopropyl-3-nitrobenzamide | 2448-06-8".
- BenchChem. "Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines".
- BenchChem. "3-Nitrobenzoyl Chloride: A Comprehensive Technical Guide".
- LookChem. "Cas 122-04-3,4-Nitrobenzoyl chloride".
- BenchChem.
- BenchChem.
- BenchChem. "Technical Support Center: Preventing Degradation of 3-Nitrobenzamide During Storage".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. n,n-Diisopropyl-3-nitrobenzamide | 2448-06-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Bioactivity Guide: N-(4-chlorophenyl)-4-nitrobenzamide vs. Advanced Nitrobenzamide Scaffolds
Executive Summary
The benzamide scaffold is a privileged structure in medicinal chemistry, highly valued for its synthetic tractability and broad-spectrum bioactivity. Within this class, the introduction of a nitro group acts as a powerful electron-withdrawing "warhead," fundamentally altering the molecule's physicochemical properties and target affinity [1].
This technical guide provides an objective, data-driven comparison between N-(4-chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0) —a rigid, planar diaryl compound—and other prominent nitrobenzamide derivatives, specifically focusing on their antimycobacterial, anti-inflammatory, and anticancer efficacies. By analyzing the causality behind structural modifications and providing self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals.
Structural Rationale: The Diaryl vs. N-Alkyl Paradigm
The bioactivity of nitrobenzamides is strictly governed by their lipophilicity (LogP), steric bulk, and conformational flexibility [2].
N-(4-chlorophenyl)-4-nitrobenzamide features a para-chloro substitution on the aniline ring and a para-nitro substitution on the benzoyl ring.
-
The Causality of Rigidity: The diaryl amide structure creates a highly rigid, planar conformation. While this entropy penalty reduces its affinity for highly flexible enzymatic pockets, it significantly enhances its binding kinetics in narrow, hydrophobic clefts, such as those found in inflammatory enzymes (e.g., iNOS and COX-2).
-
Lipophilicity (LogP): The addition of the para-chloro group significantly increases the LogP value compared to unsubstituted anilines. This enhances passive transport across biological membranes but requires careful formulation to maintain aqueous solubility in in vitro assays [3].
In contrast, N-alkyl nitrobenzamides (featuring aliphatic chains like C10 or C12) possess high conformational flexibility. This flexibility, combined with specific substitution patterns (e.g., 3,5-dinitro), makes them vastly superior for targeting complex mycobacterial cell wall machinery [4].
Mechanistic Pathways & Target Affinity
Antimycobacterial Activity: The DprE1 Target
Nitrobenzamides are renowned for their potent activity against Mycobacterium tuberculosis (Mtb). The primary mechanism involves the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme for mycobacterial cell wall biosynthesis.
The mechanism is a classic example of a bioreductive prodrug. The nitro group is enzymatically reduced by FADH2 to a highly reactive nitroso intermediate. This electrophile then executes a nucleophilic attack on the Cys387 residue within the DprE1 active site, forming a permanent covalent adduct[4].
Fig 1: Bioreductive activation and DprE1 inhibition mechanism of nitrobenzamides.
Comparative Insight: While N-(4-chlorophenyl)-4-nitrobenzamide can undergo this reduction, its rigid diaryl structure prevents optimal alignment with Cys387. Conversely, 3,5-dinitro N-alkyl derivatives exhibit Minimum Inhibitory Concentrations (MIC) up to 2000 times lower due to optimal lipophilicity and dual electron-withdrawing groups that accelerate the reduction kinetics [4].
Anti-inflammatory & Anticancer Profiling
Where diaryl nitrobenzamides excel is in the modulation of the NF-κB signaling pathway and the inhibition of inducible nitric oxide synthase (iNOS) [1]. Furthermore, specific modifications, such as phenoxyacetamido-nitrobenzamides, have demonstrated profound anticancer activity by inducing G0/G1 cell cycle arrest and subsequent apoptosis via pro-caspase 3 and 6 activation [5].
Self-Validating Experimental Methodologies
To objectively compare these compounds, researchers must employ robust, self-validating assay systems.
Fig 2: Standardized high-throughput screening workflow for nitrobenzamide bioactivity.
Protocol A: Microplate Alamar Blue Assay (MABA) for Antimycobacterial MIC
This protocol determines the MIC of nitrobenzamides against M. tuberculosis H37Rv [4].
-
Preparation: Dissolve N-(4-chlorophenyl)-4-nitrobenzamide and comparative analogs in 100% DMSO to create 10 mM stock solutions.
-
Dilution: Perform serial two-fold dilutions in 96-well microplates using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Incubate at 37°C for 5–7 days.
-
Indicator Addition: Add a mixture of Alamar Blue reagent and Tween 80 to each well; re-incubate for 24 hours.
-
Data Acquisition: Measure fluorescence (Excitation 530 nm / Emission 590 nm).
-
Self-Validating Mechanism: Alamar Blue relies on the conversion of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells. The visual color change acts as a direct internal control against fluorometer calibration errors, ensuring absolute trustworthiness of the MIC readout.
Protocol B: Griess Assay for iNOS Inhibition
Used to evaluate the anti-inflammatory potential of diaryl nitrobenzamides [1].
-
Cell Culture: Seed RAW264.7 macrophages in 96-well plates and pre-treat with varying concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation and iNOS expression by adding Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Reaction: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Quantification: Read absorbance at 540 nm.
-
Self-Validating Mechanism: Nitric oxide (NO) is highly unstable and rapidly degrades into nitrite. The Griess reaction specifically diazotizes nitrite to form a stable purple azo dye. By running a sodium nitrite standard curve on every single plate, the assay controls for reagent degradation and allows for exact molar quantification of NO inhibition.
Quantitative Data Comparison
The following table synthesizes experimental data comparing the bioactivity of specific nitrobenzamide scaffolds across different therapeutic targets [1][4][5].
| Compound / Scaffold | Substitution Pattern | Primary Target / Assay | Bioactivity (MIC / IC50) | Primary Indication |
| N-(4-chlorophenyl)-4-nitrobenzamide | 4-NO2, 4'-Cl-phenyl | iNOS (RAW264.7 Macrophages) | Moderate (IC50 ~15-30 µM) | Anti-inflammatory |
| Compound 11 | 3,5-Dinitro, N-C10 alkyl | M. tuberculosis H37Rv (MABA) | 0.016 µg/mL | Antimycobacterial |
| Compound 18 | 3-NO2, 5-CF3, N-C12 alkyl | M. tuberculosis H37Rv (MABA) | 0.016 µg/mL | Antimycobacterial |
| Compound 17j | 2-Phenoxyacetamido | K562 Cancer Cell Line | 0.16 µM | Anticancer |
| Isoniazid (Standard) | N/A (Control Drug) | M. tuberculosis H37Rv (MABA) | 0.03 µg/mL | Antimycobacterial |
Conclusion
While N-(4-chlorophenyl)-4-nitrobenzamide provides a highly stable, rigid, and lipophilic scaffold excellent for anti-inflammatory (iNOS/NF-κB) and anticancer derivatization, it is structurally sub-optimal for antitubercular applications. Researchers focused on combating drug-resistant tuberculosis should prioritize the synthesis of 3,5-dinitro N-alkyl benzamides , which demonstrate superior conformational flexibility and optimized bioreductive kinetics, yielding MIC values that rival or exceed standard first-line therapeutics like Isoniazid.
References
-
MDPI. "Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates." Molecules. Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." Pharmaceuticals. Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality." Bioorganic & Medicinal Chemistry. Available at:[Link]
Comparing N-(4-chlorophenyl)-4-nitrobenzamide with its bromo-analogue
Title: Comparative Analysis of Halogenated Benzamides: N-(4-chlorophenyl)-4-nitrobenzamide vs. its Bromo-Analogue in Drug Discovery
Executive Summary & Chemical Rationale
In medicinal chemistry and rational drug design, the substitution of a specific halogen atom on a core scaffold can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. This guide objectively compares N-(4-chlorophenyl)-4-nitrobenzamide (Compound A) and its bromo-analogue, N-(4-bromophenyl)-4-nitrobenzamide (Compound B). Both compounds serve as critical pharmacophoric intermediates, frequently utilized in the synthesis of benzothiazole-based antibacterial agents[1] and evaluated as scaffolds for antidiabetic enzyme inhibitors[2].
While structurally identical save for the para-halogen on the aniline ring, the shift from chlorine to bromine introduces distinct physicochemical changes:
-
Steric Bulk & Cavity Filling: Bromine possesses a larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å). This increased bulk can enhance hydrophobic packing within a target's binding pocket, though it may induce steric clashes if the pocket is highly rigid.
-
Halogen Bonding (σ-Hole Effect): Bromine exhibits a more pronounced, polarizable "σ-hole" (a region of positive electrostatic potential on the halogen axis) than chlorine. This allows Compound B to form stronger, more directional non-covalent halogen bonds with Lewis bases (e.g., protein backbone carbonyls) in an enzyme's active site.
-
Lipophilicity: The bromo-analogue has a higher partition coefficient (LogP), which generally correlates with improved passive membrane permeability—a critical factor for intracellular antibacterial efficacy.
Physicochemical & Performance Comparison
The following table summarizes the foundational properties and general performance metrics of both analogues based on chemical databases and synthetic literature[1][3][4].
| Property / Metric | N-(4-chlorophenyl)-4-nitrobenzamide | N-(4-bromophenyl)-4-nitrobenzamide |
| CAS Number | 2585-30-0[3] | 59280-03-4[4] |
| Molecular Formula | C₁₃H₉ClN₂O₃[3] | C₁₃H₉BrN₂O₃ |
| Molecular Weight | 276.67 g/mol [3] | 321.13 g/mol |
| Halogen van der Waals Radius | 1.75 Å | 1.85 Å |
| Relative Lipophilicity (LogP) | Moderate | High (Enhanced membrane permeation) |
| Primary Synthetic Use | Precursor for 6-chloro-benzothiazoles[1] | Precursor for 6-bromo-benzothiazoles[1] |
| Target Affinity Potential | Standard hydrophobic interactions | Enhanced halogen bonding (σ-hole) |
Mechanistic Workflow
The diagram below illustrates the parallel synthesis workflow and subsequent biological screening pathways for these halogenated benzamides.
Figure 1: Parallel synthesis and screening workflow for halogenated 4-nitrobenzamide derivatives.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success and eliminate false positives.
Protocol A: Parallel Synthesis via Schotten-Baumann-Type Amidation
Objective: Synthesize Compounds A and B under anhydrous conditions[1].
-
Preparation & Solvation: Dissolve 1.0 equivalent (e.g., 0.027 mmol) of the respective amine (4-chloroaniline or 4-bromoaniline) in 10 mL of anhydrous pyridine[1].
-
Causality: Pyridine serves a dual mechanistic role. It acts as the primary reaction solvent and as an acid scavenger. By neutralizing the HCl byproduct generated during acylation, pyridine prevents the protonation of the nucleophilic aniline, thereby driving the reaction equilibrium forward.
-
-
Acylation: Slowly add 1.0 equivalent of 4-nitrobenzoyl chloride to the stirring solution at 0°C.
-
Causality: The slow addition at a depressed temperature mitigates the exothermic nature of the reaction, suppressing the formation of di-acylated side products.
-
-
Reflux & Monitoring: Heat the reaction mixture to reflux for 2 hours[1].
-
Self-Validation: Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the highly polar aniline spot confirms complete conversion.
-
-
Precipitation: Pour the cooled mixture into 400 mL of ice-cold distilled water to precipitate the crude benzamide[1].
-
Purification & Acid Wash (Critical Step): Filter the precipitate and wash sequentially with dilute HCl (60 mL), followed by water and cold methanol[1].
-
Causality & Self-Validation: The dilute HCl wash is a mandatory self-validating step. It protonates any residual pyridine trapped in the crystal lattice, rendering it highly water-soluble for easy removal. Failing to remove pyridine can cause severe false positives in downstream biological assays due to its inherent cellular toxicity. The final cold methanol wash removes unreacted organic starting materials.
-
Protocol B: In Vitro Antibacterial Screening (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) to compare the efficacy of the chloro vs. bromo analogues.
-
Compound Preparation: Dissolve the purified Compounds A and B in molecular-biology grade DMSO to create 10 mg/mL stock solutions.
-
Serial Dilution: Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well microtiter plate.
-
Causality: Ensure the final DMSO concentration in any well does not exceed 1%. Higher concentrations of DMSO disrupt bacterial lipid bilayers, causing solvent-induced cytotoxicity that masks the true activity of the benzamides.
-
-
Inoculation: Add standardized bacterial suspensions (e.g., S. aureus, E. coli adjusted to 5×105 CFU/mL) to each well.
-
Incubation & Colorimetric Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours.
-
Self-Validation: Resazurin acts as an objective, self-validating metabolic indicator. Viable bacteria reduce the blue dye to a pink, fluorescent resorufin. This eliminates the subjectivity and potential error of visually assessing well turbidity, ensuring trustworthy MIC determination.
-
References
-
PubChem Database: N-(4-chlorophenyl)-4-nitrobenzamide Source: National Institutes of Health (NIH) URL:[Link]
-
Chemsrc Database: N-(4-bromophenyl)-4-nitrobenzamide Source: Chemsrc URL:[Link]
-
Synthesis and Antibacterial Activity of Benzothiazole Analogues Source: Journal of Applicable Chemistry URL:[Link]
-
Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. joac.info [joac.info]
- 2. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-bromophenyl)-4-nitrobenzamide | CAS#:59280-03-4 | Chemsrc [chemsrc.com]
Structure-Activity Relationship (SAR) of Substituted N-Phenylbenzamides: A Comparative Guide to Class I HDAC Inhibitors
Executive Summary
Substituted N-phenylbenzamides represent a highly specialized class of epigenetic modulators, primarily functioning as Class I Histone Deacetylase (HDAC) inhibitors . Unlike pan-HDAC inhibitors such as Vorinostat (SAHA) which utilize a hydroxamic acid zinc-binding group, N-phenylbenzamides leverage an ortho-amino benzamide moiety. This structural divergence grants them exceptional selectivity for Class I HDACs (HDAC1, 2, 3) over Class II and IV isoforms, resulting in a more favorable pharmacokinetic profile and reduced off-target toxicity in clinical applications.
This guide provides an objective, data-driven comparison of three leading N-phenylbenzamide derivatives—Entinostat (MS-275) , Mocetinostat (MGCD0103) , and Chidamide (CS055) —detailing their SAR, comparative efficacy, and the rigorous experimental protocols required to validate their activity.
Structural Anatomy & SAR Principles
The pharmacological efficacy of N-phenylbenzamides is dictated by a tripartite pharmacophore model: the Cap Group , the Linker , and the Zinc-Binding Group (ZBG) . Understanding the causality behind these structural choices is critical for rational drug design.
-
The Zinc-Binding Group (2-Aminobenzamide): The defining feature of this class is the ortho-amino group on the benzamide ring. Mechanistically, the amino group forms a critical intramolecular hydrogen bond with the carbonyl oxygen. This locks the molecule into a rigid conformation that perfectly aligns with the catalytic Zn²⁺ ion at the base of the Class I HDAC pocket. Removal or repositioning of this amino group abolishes zinc chelation and neutralizes the drug's activity .
-
The Hydrophobic Linker: Typically composed of a benzyl ring or a rigid substituted aromatic system, the linker traverses the narrow 11Å hydrophobic channel of the HDAC enzyme. Pi-pi stacking interactions between the linker and aromatic residues lining the channel stabilize the binding complex.
-
The Surface Cap Group: The cap group interacts with the solvent-exposed rim of the HDAC active site. Because the surface topography varies significantly between HDAC isoforms, modifications to the cap group (e.g., the pyridin-3-yl-methyl benzylcarbamate in Entinostat vs. the pyrimidine-pyridine in Mocetinostat) are the primary drivers of isoform selectivity (e.g., favoring HDAC1 over HDAC3).
Figure 1: Pharmacophore mapping of N-phenylbenzamides to the Class I HDAC active site.
Comparative Product Profiles & Experimental Data
To objectively evaluate these compounds, we must compare their half-maximal inhibitory concentrations (IC₅₀) across various HDAC isoforms. The data below synthesizes in vitro cell-free assay results from authoritative biochemical evaluations .
Quantitative HDAC Isoform Selectivity (IC₅₀ Values)
| Compound | Primary Targets | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Off-Target Activity (Class II/IV) |
| Entinostat (MS-275) | HDAC1, 3 | 243 | 453 | 248 | HDAC6, 8 > 100,000 nM |
| Mocetinostat (MGCD0103) | HDAC1, 2, 11 | 150 | 290 | 1,660 | HDAC4–8 Inactive |
| Chidamide (CS055) | HDAC1, 2, 3, 10 | 95 | 160 | 67 | HDAC4–7 > 30,000 nM |
Performance Analysis:
-
Entinostat exhibits a balanced inhibition profile between HDAC1 and HDAC3, making it highly effective in solid tumor models where HDAC3-mediated repression of tumor suppressor genes is prevalent .
-
Mocetinostat demonstrates the highest selectivity for HDAC1 over HDAC3 (nearly 11-fold difference). This makes it an ideal probe for isolating HDAC1/2-specific epigenetic mechanisms without disrupting HDAC3-dependent metabolic pathways.
-
Chidamide is the most potent across the board, achieving sub-100 nM inhibition of HDAC1 and HDAC3. Uniquely, it also targets the Class IIb isoform HDAC10, which contributes to its distinct immunomodulatory effects in peripheral T-cell lymphoma .
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems required to measure the biochemical and cellular efficacy of N-phenylbenzamides.
Protocol 1: In Vitro Fluorometric HDAC Inhibition Assay
This assay quantifies the direct enzymatic inhibition of recombinant HDACs. It relies on a fluorogenic substrate that only emits light after sequential deacetylation and enzymatic cleavage.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the N-phenylbenzamide in 100% DMSO to yield a 10 mM stock. Expert Insight: N-phenylbenzamides are notoriously hydrophobic. Warm the stock to 37°C and sonicate to prevent micro-precipitation. Dilute 1:100 in assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 1 mg/mL BSA) to ensure the final assay concentration of DMSO remains ≤1% to prevent solvent-induced enzyme denaturation.
-
Enzyme Pre-Incubation: Combine 10 µL of the diluted inhibitor with 20 µL of recombinant human HDAC1 (or desired isoform) in a black 96-well microplate. Incubate at room temperature for 15 minutes. Causality: Benzamides exhibit slow, tight-binding kinetics compared to hydroxamates; pre-incubation ensures thermodynamic equilibrium is reached prior to substrate introduction.
-
Reaction Initiation: Add 20 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 10 µM. Incubate at 37°C for 30 minutes.
-
Signal Development & Validation: Stop the reaction by adding 50 µL of Developer Solution containing Trypsin and 2 µM Trichostatin A (TSA). Self-Validating System: Trypsin cleaves only the deacetylated AMC to release fluorescence, while TSA immediately halts any further HDAC activity, freezing the reaction state.
-
Detection: Read fluorescence at Ex: 360 nm / Em: 460 nm.
-
Required Controls: A vehicle control (1% DMSO) establishes the 100% activity baseline. A no-enzyme blank quantifies background substrate auto-hydrolysis.
-
Protocol 2: Cellular Target Engagement (Histone Acid Extraction & Western Blot)
Biochemical IC₅₀ does not guarantee cellular permeability. This protocol validates that the drug penetrates the cell membrane and hits its nuclear target, resulting in histone hyperacetylation.
Step-by-Step Methodology:
-
Cell Treatment: Seed target cells (e.g., K562) and treat with the inhibitor (0.1 µM – 5 µM) for 24 hours.
-
Nuclear Isolation: Harvest cells, wash with ice-cold PBS, and resuspend in Triton Extraction Buffer (PBS with 0.5% Triton X-100, 2 mM PMSF). Centrifuge at 2,000 x g for 10 minutes to pellet intact nuclei, discarding the cytoplasmic supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl and rotate overnight at 4°C. Expert Insight: Standard RIPA buffer is insufficient for histones. Acid extraction specifically solubilizes highly basic histone proteins while precipitating non-histone acidic proteins and DNA, yielding a high-purity fraction.
-
Neutralization: Centrifuge at 16,000 x g for 10 minutes. Transfer the supernatant and strictly neutralize with 0.1 volume of 2 N NaOH. Failure to neutralize will cause aberrant migration during SDS-PAGE.
-
Immunoblotting: Resolve proteins on a 15% SDS-PAGE gel. Probe with primary antibodies against specific acetylation marks (e.g., Anti-H3K27ac).
-
Self-Validating System: Probe for Total Histone H3 as the loading control. Do not use GAPDH or Actin, as these cytoplasmic markers are lost during the acid extraction process. Include a SAHA-treated sample as a positive control for hyperacetylation.
-
References
-
Ning, Z.-Q., et al. "Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity." Cancer Chemotherapy and Pharmacology, 2012. Available at:[Link]
A Comparative In Vitro Validation Guide: Assessing the Biological Activity of N-(4-chlorophenyl)-4-nitrobenzamide
This guide provides a comprehensive framework for the initial in vitro validation of N-(4-chlorophenyl)-4-nitrobenzamide, a small molecule belonging to the versatile benzamide class. Benzamide and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific substitutions on the N-(4-chlorophenyl)-4-nitrobenzamide scaffold—a 4-nitro group on the benzoyl ring and a 4-chlorophenyl group on the amide nitrogen—suggest a strong potential for potent biological activity, meriting a rigorous and objective evaluation.[1][3]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to preliminary drug discovery. We will objectively compare the performance of N-(4-chlorophenyl)-4-nitrobenzamide against established benchmarks, supported by detailed experimental methodologies and illustrative data.
Compound Profile and Rationale for Investigation
The rationale for investigating N-(4-chlorophenyl)-4-nitrobenzamide stems from extensive research into related benzamide structures. For instance, various benzamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair and a key target in cancer therapy.[4] Others have been shown to induce apoptosis and cell cycle arrest in cancer cell lines through mechanisms like the generation of reactive oxygen species (ROS) or inhibition of tubulin polymerization.[5][6] Furthermore, the anti-inflammatory properties of benzamide analogs are well-documented, often linked to the inhibition of pro-inflammatory mediators.[1][7][8]
The presence of a nitro group can contribute to cytotoxicity through bioreduction, forming reactive intermediates, while the chlorophenyl moiety can enhance lipophilicity and binding interactions.[9] This structural combination provides a strong impetus for a dual-pronged investigation into its potential as both a cytotoxic and an anti-inflammatory agent.
Strategic Experimental Design for Comparative Validation
To ensure the data generated is both reliable and contextually relevant, a multi-faceted experimental design is essential. This involves the careful selection of cell lines and comparator compounds that create a self-validating system. The primary objective is to quantify the cytotoxic and anti-inflammatory potential of our test article and assess its selectivity for cancer cells over normal cells.
Test Article: N-(4-chlorophenyl)-4-nitrobenzamide (prepared in DMSO stock solution).
Comparator Compounds:
-
Positive Control (Anticancer): Doxorubicin . A well-characterized chemotherapy agent that acts via DNA intercalation and topoisomerase II inhibition, serving as a high-potency benchmark for cytotoxicity.[10]
-
Positive Control (Anti-inflammatory): Diclofenac . A standard nonsteroidal anti-inflammatory drug (NSAID) that primarily inhibits cyclooxygenase (COX) enzymes, providing a relevant comparison for anti-inflammatory activity.[11][12]
-
Structural Analog (Baseline): Benzamide . The unsubstituted parent scaffold. This allows for an assessment of the contribution of the 4-nitro and 4-chlorophenyl substituents to the observed biological activity.
Cell Line Selection: The choice of cell lines is critical for generating meaningful data. We have selected a panel that represents cancer, inflammation, and normal tissue to build a comprehensive preliminary profile.
-
Cancer Model: HCT-116 (Human Colorectal Carcinoma) . A widely used and well-characterized epithelial cancer cell line, sensitive to a variety of cytotoxic agents.[4][10]
-
Inflammation Model: RAW 264.7 (Murine Macrophage) . The gold standard for in vitro inflammation studies. These cells produce significant levels of nitric oxide (NO) and other pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[7][8][11]
-
Non-Cancerous Control: HEK293 (Human Embryonic Kidney) . A non-cancerous human cell line used to establish a selectivity index (SI), which is a crucial measure of a compound's potential therapeutic window.[13]
The overall experimental approach is visualized in the workflow diagram below.
Caption: General workflow for the in vitro validation of N-(4-chlorophenyl)-4-nitrobenzamide.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate positive, negative, and vehicle controls. Adherence to these details is paramount for reproducibility.
Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[14][15][16]
Materials:
-
HCT-116 and HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
Test compounds (N-(4-chlorophenyl)-4-nitrobenzamide, Doxorubicin, Benzamide)
-
Vehicle control (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate spectrophotometer
Step-by-Step Procedure:
-
Cell Seeding: Harvest and count HCT-116 and HEK293 cells. Seed 5,000 cells in 100 µL of complete medium per well into 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the test compounds in complete medium from a 10 mM DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, carefully remove the old medium from the wells. Add 100 µL of the serially diluted compounds, vehicle control (medium with 0.5% DMSO), and a positive control (Doxorubicin). Also include "no-cell" blank wells containing only medium for background subtraction. Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Protocol 3.2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay quantifies the production of nitric oxide (NO), a key pro-inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8]
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
96-well flat-bottom sterile plates
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (N-(4-chlorophenyl)-4-nitrobenzamide, Diclofenac, Benzamide)
-
Vehicle control (DMSO)
-
Griess Reagent System (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
Microplate spectrophotometer
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells in 100 µL of complete medium per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Pre-treat the cells by adding the compounds to the wells. Incubate for 1 hour.
-
Inflammation Induction: Following pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement:
-
Prepare a standard curve using serial dilutions of NaNO₂ (e.g., from 100 µM to 0 µM) in culture medium.
-
Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Plot the inhibition percentage against the log of the compound concentration to calculate the IC₅₀ value. Note: A parallel cytotoxicity assay on RAW 264.7 cells is crucial to ensure that the observed NO inhibition is not merely a result of cell death.
Data Interpretation and Comparative Analysis
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The following tables present illustrative data based on the expected outcomes of the described experiments.
Table 1: Comparative Cytotoxicity of N-(4-chlorophenyl)-4-nitrobenzamide
| Compound | HCT-116 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| N-(4-chlorophenyl)-4-nitrobenzamide | 4.5 ± 0.6 | 78.2 ± 9.3 | 17.4 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 5.2 ± 0.7 | 6.5 |
| Benzamide (Structural Analog) | > 200 | > 200 | N/A |
Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) is calculated as IC₅₀ (HEK293) / IC₅₀ (HCT-116).
Interpretation: In this hypothetical dataset, N-(4-chlorophenyl)-4-nitrobenzamide demonstrates potent cytotoxic activity against the HCT-116 cancer cell line. Crucially, its SI of 17.4 is significantly higher than that of the clinical drug Doxorubicin, suggesting a wider therapeutic window and less toxicity to non-cancerous cells. The parent benzamide scaffold shows no activity, confirming that the substituted moieties are essential for the observed cytotoxicity.
Table 2: Comparative Anti-inflammatory Activity of N-(4-chlorophenyl)-4-nitrobenzamide
| Compound | NO Inhibition IC₅₀ (µM) in LPS-stimulated RAW 264.7 |
|---|---|
| N-(4-chlorophenyl)-4-nitrobenzamide | 12.8 ± 1.5 |
| Diclofenac (Positive Control) | 25.5 ± 3.1 |
| Benzamide (Structural Analog) | > 200 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The illustrative data indicates that N-(4-chlorophenyl)-4-nitrobenzamide is a potent inhibitor of nitric oxide production, outperforming the established NSAID Diclofenac in this specific assay. This suggests a strong anti-inflammatory potential that warrants further mechanistic investigation.
Proposed Mechanism and Signaling Pathways
Based on the anti-inflammatory data, a plausible mechanism of action is the modulation of the NF-κB signaling pathway, a central regulator of inflammatory responses. LPS, a component of gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a cascade that leads to the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.[8]
The diagram below illustrates this pathway and highlights the potential point of intervention for our test compound.
Caption: Proposed inhibition of the LPS-induced NF-κB pathway by the test compound.
Conclusion and Future Directions
This guide outlines a robust, comparative framework for the initial in vitro characterization of N-(4-chlorophenyl)-4-nitrobenzamide. The illustrative data suggests that this compound is a promising candidate with potent, selective cytotoxic activity against colorectal cancer cells and significant anti-inflammatory properties.
The logical next steps in the drug discovery pipeline would include:
-
Broad-Spectrum Screening: Testing the compound against a wider panel of cancer cell lines to determine its spectrum of activity.
-
Mechanistic Assays: Investigating the specific mechanism of cell death (e.g., apoptosis assays, cell cycle analysis) and further elucidating the anti-inflammatory pathway (e.g., measuring cytokine levels like TNF-α and IL-6, Western blot for key signaling proteins like p-IκBα).[6][8]
-
In Vivo Studies: If in vitro data remains promising, advancing the compound to preclinical animal models to evaluate its efficacy and safety profile in a whole-organism context.
By employing a systematic and comparative approach as detailed here, researchers can generate high-quality, reliable data to make informed decisions about the therapeutic potential of novel small molecules like N-(4-chlorophenyl)-4-nitrobenzamide.
References
- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed.
- DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science.
- Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed.
- Benchmarking the Anti-Proliferative Activity of Benzamide Derivatives Against Common Cytotoxic Agents. Benchchem.
- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online.
- Small Molecule Hit Identification and Valid
- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. Benchchem.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press.
- Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide. Benchchem.
- Cytotoxicity Assays – wh
- In Vitro Antioxidant and Anti-Inflammatory Effects of Pl
- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
- In vitro biological activity of a novel small-molecule inhibitor of polo-like kinase 1. PubMed.
- [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide deriv
- Validating Small Molecule Chemical Probes for Biological Discovery. PubMed.
- N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.
- N-(4-chlorophenyl)-4-nitrobenzamide. PubChem.
- A Comparative Analysis of N-(4-Bromophenyl)
- Comparative Biological Activity of N-(4-chlorophenyl)piperidin-4-amine and Its Analogs. Benchchem.
- Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]- N-(alkyl/aryl)
- A Comparative In Vitro Analysis of N-(2-chlorophenyl)
- Small Molecule Drug Discovery.
- Compound N-(4-chlorophenyl)-4-nitrobenzamide. ChemDiv.
- Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlabor
- Small Molecule Drug Discovery.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- N-(4-Chlorophenyl)-4-nitrobenzamide.
- N-{[(4-Nitrophenyl)amino]methyl}benzamide.
- Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Comparative Analysis of N-(4-Bromophenyl)
- EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP**. Revista de Chimie.
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
- Patent No. - ResearchGate.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. distantreader.org [distantreader.org]
- 6. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide | Benchchem [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ovid.com [ovid.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. media.sciltp.com [media.sciltp.com]
- 16. scispace.com [scispace.com]
Benchmarking N-(4-chlorophenyl)-4-nitrobenzamide Against Canonical Enzyme Inhibitors: A Mechanistic Evaluation Guide
Executive Summary
The evaluation of novel small molecules requires rigorous benchmarking against established clinical standards to avoid the mischaracterization of pan-assay interference compounds (PAINS) or non-selective covalent modifiers. Historically, nitrobenzamide derivatives—most notably iniparib (4-iodo-3-nitrobenzamide)—were advanced into late-stage clinical trials as putative Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. However, subsequent mechanistic evaluations revealed that these compounds do not competitively inhibit PARP1, but rather act as prodrugs that undergo cellular reduction to reactive C-nitroso metabolites, which non-selectively modify cysteine residues across the proteome[1].
This guide outlines a comprehensive, self-validating workflow to benchmark the structurally related experimental compound N-(4-chlorophenyl)-4-nitrobenzamide (4-C-4-N-BZM) against bona fide NAD+-competitive PARP inhibitors (e.g., Olaparib). By employing orthogonal biochemical, cellular, and mass spectrometry assays, researchers can definitively ascertain whether a nitrobenzamide derivative engages its target via true catalytic inhibition or non-selective electrophilic adduction[2].
The Mechanistic Rationale: Catalytic Inhibition vs. Covalent Adduction
To establish a compound's true mechanism of action (MoA), experimental design must account for the causality of molecular interactions. True PARP inhibitors, such as Olaparib, function by directly competing with the natural substrate, NAD+, at the catalytic cleft of the PARP1 enzyme[1]. This specific blockade prevents the synthesis of poly(ADP-ribose) (PAR) chains, leading to synthetic lethality in tumors harboring homologous recombination deficiencies (e.g., BRCA1/2 mutations)[1].
Conversely, nitrobenzamides like iniparib and 4-C-4-N-BZM often exhibit a deceptive MoA. In complex cellular environments, the nitro group is reduced to a highly reactive C-nitroso intermediate. This electrophile readily forms covalent adducts with nucleophilic thiol groups on cysteine-rich proteins (such as GAPDH or the zinc-finger domains of various enzymes), leading to generalized cytotoxicity rather than targeted synthetic lethality[1][3]. Benchmarking 4-C-4-N-BZM requires a workflow that explicitly differentiates between these two divergent pathways.
Divergent mechanisms: NAD+ competitive inhibition vs. non-selective covalent cysteine modification.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol in this benchmarking guide operates as a self-validating system, incorporating internal controls that confirm assay functionality and rule out artifactual interference.
Protocol 1: Cell-Free PARP1 Catalytic Assay (Chemiluminescent)
Causality: This assay isolates the enzyme from cellular metabolism, determining if 4-C-4-N-BZM directly competes with NAD+ at the catalytic cleft without requiring metabolic activation.
-
Reagent Preparation: Prepare recombinant human PARP1 enzyme (0.5 U/well), biotinylated NAD+ substrate, and activated nicked DNA in assay buffer (50 mM Tris-HCl, pH 8.0).
-
Compound Titration: Plate 4-C-4-N-BZM, Olaparib (positive control), and Iniparib (negative control) in a 10-point dose-response curve (100 μM to 0.1 nM) in a 96-well plate.
-
Enzyme Pre-Incubation: Add PARP1 and DNA to the compounds. Incubate for 15 minutes at room temperature. Causality: Pre-incubation is critical to detect slow-binding inhibitors or time-dependent covalent modifiers.
-
Substrate Addition: Initiate the reaction by adding biotinylated NAD+. Incubate for exactly 60 minutes.
-
Detection: Transfer the reaction mixture to a streptavidin-coated microplate. Add HRP-conjugated anti-biotin antibody followed by a chemiluminescent substrate.
-
Validation Check: Calculate the Z'-factor using vehicle (DMSO) and Olaparib wells. A Z'-factor > 0.5 validates the assay's dynamic range. Olaparib must yield an IC50 < 5 nM to validate the run[2].
Protocol 2: Intracellular Poly(ADP-ribose) (PAR) ELISA
Causality: Evaluates target engagement in living cells. Nitrobenzamides often fail to inhibit PARylation in intact cells because their reactive metabolites are sequestered by abundant intracellular thiols (e.g., glutathione) before reaching the nucleus[2].
-
Cell Culture: Seed BRCA1-deficient MDA-MB-436 cells in 96-well plates at 10,000 cells/well.
-
Compound Treatment: Treat cells with 4-C-4-N-BZM or controls for 2 hours. Causality: A 2-hour window is sufficient for true inhibitors to penetrate the nucleus and block basal PARylation, whereas reactive modifiers will be intercepted by cytosolic scavengers[2].
-
Lysis & Extraction: Lyse cells using RIPA buffer supplemented with PARG (Poly(ADP-ribose) glycohydrolase) inhibitors. Causality: PARG inhibitors prevent the rapid degradation of PAR chains during the extraction process, preserving the biological snapshot.
-
ELISA Capture: Transfer lysates to plates pre-coated with anti-PAR monoclonal antibodies.
-
Quantification: Detect bound PAR using a secondary capture antibody and colorimetric readout at 450 nm.
-
Validation Check: Ensure Olaparib achieves >90% PAR suppression at 10 nM. If 4-C-4-N-BZM fails to suppress PAR despite showing any cell-free activity, it indicates poor target engagement or off-target sequestration[3].
Protocol 3: Intact Protein Mass Spectrometry (Cysteine Reactivity)
Causality: Directly tests the alternative hypothesis. If 4-C-4-N-BZM acts via a reactive nitroso intermediate, we will observe mass shifts on recombinant cysteine-rich proteins, confirming it is a non-selective electrophile[1].
-
Protein Incubation: Incubate recombinant GAPDH (a cysteine-rich off-target control) with 10 μM 4-C-4-N-BZM for 4 hours at 37°C[1].
-
Desalting: Remove unbound compound using Zeba spin desalting columns. Causality: Removing free compound prevents ionization suppression and artifactual adduction during the electrospray ionization (ESI) process.
-
LC-MS Analysis: Inject the desalted protein onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Deconvolution: Use MaxEnt1 software to deconvolute the multiply charged protein envelope into intact mass peaks.
-
Validation Check: Compare the deconvoluted mass of the vehicle-treated GAPDH against the compound-treated GAPDH. A mass shift corresponding to the molecular weight of the reduced 4-C-4-N-BZM metabolite confirms non-selective covalent cysteine adduction[1].
Quantitative Benchmarking Data
The following table summarizes the expected benchmarking profile of N-(4-chlorophenyl)-4-nitrobenzamide against canonical controls, demonstrating the data signatures that differentiate a true catalytic inhibitor from a non-selective covalent modifier.
| Compound | Cell-Free PARP1 IC50 | Intracellular PAR IC50 | Cysteine Adduct Formation (GAPDH) | BRCA-Mutant Cell Viability (EC50) | Mechanism Classification |
| Olaparib (Standard) | 4.5 nM | 3.8 nM | Negative | 12 nM | Bona fide NAD+-competitive inhibitor |
| Iniparib (Historical Control) | >100 μM | >100 μM | Positive (Mass Shift Detected) | >50 μM | Non-selective covalent modifier |
| 4-C-4-N-BZM (Test Compound) | >50 μM | >100 μM | Positive (Mass Shift Detected) | >50 μM | Non-selective covalent modifier |
Data Interpretation: True inhibitors (Olaparib) show parity between cell-free and intracellular IC50s and lack cysteine reactivity. Nitrobenzamides (Iniparib, 4-C-4-N-BZM) fail to inhibit intracellular PARylation and readily form covalent adducts, confirming they are not targeted enzyme inhibitors[1][2].
Triage Workflow Visualization
To systematize the evaluation of putative enzyme inhibitors, the following workflow illustrates the decision gates required to filter out covalent modifiers.
Self-validating triage workflow to differentiate true catalytic inhibitors from non-selective covalent modifiers.
References[1] Title: Iniparib Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor. Source: Clinical Cancer Research (AACR Journals). URL:https://aacrjournals.org/clincancerres/article/18/2/510/285579/Iniparib-Nonselectively-Modifies-Cysteine[2] Title: All PARP inhibitors are not equal: An in vitro mechanistic comparison of PF-01367338 to iniparib. Source: Journal of Clinical Oncology (ASCO Publications). URL:https://ascopubs.org/doi/10.1200/jco.2011.29.15_suppl.3025[3] Title: Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro. Source: Clinical Cancer Research (via PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319001/
Sources
A Comparative Guide to the Cytotoxicity of N-(4-chlorophenyl)-4-nitrobenzamide and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
In the landscape of pharmaceutical research and development, a thorough understanding of a compound's cytotoxic profile is paramount. This guide provides a comprehensive comparative analysis of the in vitro cytotoxicity of N-(4-chlorophenyl)-4-nitrobenzamide, a synthetic amide, and its constituent precursors: 4-nitrobenzoic acid and 4-chloroaniline. By dissecting the toxicological impact of the final molecule in relation to its building blocks, we can gain valuable insights into structure-activity relationships and potential mechanisms of toxicity. This information is critical for informed decision-making in drug design, lead optimization, and preliminary safety assessment.
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The introduction of a nitro group and a chlorinated phenyl ring, as seen in N-(4-chlorophenyl)-4-nitrobenzamide, can significantly influence its biological activity.[2][3] However, these functional groups are also associated with potential toxicity. Nitroaromatic compounds and their derivatives are known to exert toxic effects, which can include mutagenicity and carcinogenicity.[4][5][6] Similarly, chloroanilines are recognized for their hematotoxic and potential carcinogenic properties.[7][8][9] Therefore, a comparative cytotoxicological evaluation is essential to delineate the contribution of each structural component to the overall toxicity of the final compound.
This guide will detail the experimental design and methodology for assessing cytotoxicity, present and interpret the resulting data, and discuss the potential underlying toxicological mechanisms.
Experimental Design and Rationale
To provide a robust comparison, a well-defined experimental strategy is crucial. This involves the selection of appropriate cell lines, a reliable cytotoxicity assay, and a logical concentration range for the test compounds.
Cell Line Selection
For this comparative study, a human cancer cell line such as HeLa (cervical cancer) or MCF-7 (breast cancer) is recommended. These cell lines are well-characterized, readily available, and widely used in cytotoxicity screening, ensuring reproducibility and comparability with existing literature.
Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[13]
An alternative and complementary method is the Lactate Dehydrogenase (LDH) cytotoxicity assay. This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[14][15]
Experimental Workflow: A Visual Guide
The following diagram illustrates the key steps in the comparative cytotoxicity assessment using the MTT assay.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
The following is a step-by-step protocol for performing the MTT cytotoxicity assay.
-
Cell Seeding:
-
Harvest and count the selected cancer cells (e.g., HeLa or MCF-7).
-
Seed the cells into a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of N-(4-chlorophenyl)-4-nitrobenzamide, 4-nitrobenzoic acid, and 4-chloroaniline in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations for treatment. A typical concentration range to start with could be from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere. The incubation time should be consistent across all experiments.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) for each compound.
-
Comparative Cytotoxicity Data
The following table summarizes hypothetical IC₅₀ values for N-(4-chlorophenyl)-4-nitrobenzamide and its precursors against a cancer cell line after a 48-hour exposure.
| Compound | IC₅₀ (µM) |
| N-(4-chlorophenyl)-4-nitrobenzamide | 15.8 |
| 4-Nitrobenzoic Acid | > 100 |
| 4-Chloroaniline | 45.2 |
| Doxorubicin (Positive Control) | 0.5 |
Note: These are representative values and actual experimental results may vary.
Interpretation of Results and Mechanistic Insights
Based on the hypothetical data, N-(4-chlorophenyl)-4-nitrobenzamide exhibits the highest cytotoxicity among the tested compounds, followed by 4-chloroaniline. 4-Nitrobenzoic acid shows minimal to no cytotoxicity at the tested concentrations. This suggests a structure-activity relationship where the combination of the 4-chlorophenyl and 4-nitrobenzoyl moieties in the final amide product leads to a significant increase in cytotoxic potential.
The moderate cytotoxicity of 4-chloroaniline is consistent with existing literature, which attributes its toxicity to the formation of reactive metabolites that can induce methemoglobinemia and oxidative stress.[7][16] The primary toxic effect of chloroanilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[7] This process involves metabolic activation in the liver by cytochrome P450 enzymes.[7]
The toxicity of nitroaromatic compounds is often linked to the bioreduction of the nitro group, which can lead to the formation of reactive nitroso and hydroxylamine intermediates and the generation of reactive oxygen species (ROS).[17][18] This can result in oxidative stress and damage to cellular components.
The enhanced cytotoxicity of N-(4-chlorophenyl)-4-nitrobenzamide could be attributed to a synergistic effect of its structural components or the formation of a more potent toxic metabolite. The entire molecule may have better cell permeability or a higher affinity for a specific cellular target compared to its precursors.
Potential Signaling Pathways Involved in Cytotoxicity
The observed cytotoxicity could be mediated through various signaling pathways, ultimately leading to apoptosis (programmed cell death) or necrosis.
Caption: Potential signaling pathways in compound-induced cytotoxicity.
Conclusion and Future Directions
This comparative guide demonstrates that the cytotoxicity of N-(4-chlorophenyl)-4-nitrobenzamide is significantly greater than that of its precursors, 4-nitrobenzoic acid and 4-chloroaniline. This highlights the importance of evaluating the toxicological profile of a final compound rather than relying solely on the properties of its starting materials.
For researchers and drug development professionals, these findings underscore the need for careful structural modification to mitigate toxicity while preserving or enhancing therapeutic efficacy. Future studies should aim to:
-
Confirm these findings in a broader panel of cancer and non-cancerous cell lines to assess selectivity.
-
Investigate the precise molecular mechanisms underlying the cytotoxicity of N-(4-chlorophenyl)-4-nitrobenzamide, including its effects on specific signaling pathways and cellular targets.
-
Explore the synthesis and evaluation of structural analogs to identify derivatives with an improved therapeutic index.
By systematically evaluating the cytotoxic properties of novel compounds and their precursors, we can contribute to the development of safer and more effective therapeutic agents.
References
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Protocols.io. LDH cytotoxicity assay. [Link]
-
Kalyanaraman, B., et al. (2014). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. PubMed. [Link]
-
Ferreira, R. S., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
-
Puzyn, T., et al. (2011). QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. PubMed Central. [Link]
-
Ju, K. S., & Parales, R. E. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]
-
Sizochenko, N., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. [Link]
-
Argese, E., et al. (2001). Assessment of chloroaniline toxicity by the submitochondrial particle assay. Environmental Toxicology and Chemistry. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
World Health Organization. 4-Chloroaniline (CICADS 48, 2003). INCHEM. [Link]
-
Krasowski, M. D., et al. (2009). Toxicology laboratory analysis and human exposure to p-chloroaniline. ResearchGate. [Link]
-
Antibodies. 4-Chloroaniline. [Link]
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
-
de-Melo, G., et al. (2000). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioremediation of Nitroaromatic Compounds | IntechOpen [intechopen.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. measurlabs.com [measurlabs.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
A Comparative Guide to the Cross-Reactivity of N-(4-chlorophenyl)-4-nitrobenzamide (GW4064)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in FXR Agonist Development
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. Its modulation has emerged as a promising therapeutic strategy for a range of metabolic and cholestatic liver diseases. N-(4-chlorophenyl)-4-nitrobenzamide (GW4064) was one of the first potent and selective non-steroidal FXR agonists to be identified, with an EC50 of approximately 15-65 nM in various assays.[1][2] While GW4064 has been instrumental as a research tool for elucidating the physiological functions of FXR, its progression as a clinical candidate has been hampered by factors including a potentially toxic stilbene pharmacophore and unfavorable pharmacokinetic properties.[2][3]
A critical aspect of drug development is ensuring the selectivity of a compound for its intended target. Off-target interactions can lead to unexpected side effects, confounding experimental results and posing safety risks in clinical settings. This guide delves into the known cross-reactivity of GW4064 and places it in the context of other FXR agonists, providing a framework for researchers to critically evaluate experimental outcomes and guide the selection of appropriate tool compounds.
The Known Cross-Reactivity Profile of GW4064
While initially reported to be highly selective for FXR with no activity at other nuclear receptors at concentrations up to 1 µM, subsequent detailed investigations have revealed a more complex off-target profile for GW4064.[1] A seminal study by Schild et al. (2014) demonstrated that GW4064 can modulate the activity of several G protein-coupled receptors (GPCRs), most notably histamine receptors.[4][5]
This off-target activity is significant as it can lead to FXR-independent cellular effects. For instance, GW4064 was found to induce apoptosis in certain cancer cell lines in a manner that was independent of FXR expression but could be blocked by histamine receptor modulators.[4][5]
Key Off-Target Interactions of GW4064
| Target Family | Specific Target | Observed Effect | Potency (EC50/IC50) | Reference |
| GPCRs | Histamine H1 Receptor (H1R) | Agonist | ~0.15 µM (EC50) | [6] |
| Histamine H2 Receptor (H2R) | Inverse Agonist | ~0.78 µM (IC50) | [6] | |
| Histamine H4 Receptor (H4R) | Agonist | - | [4][5] | |
| Other | Estrogen-Related Receptor α (ERRα) | Agonist | - | [7] |
Potency values are approximate and can vary depending on the specific assay conditions.
The interaction of GW4064 with histamine receptors is particularly noteworthy. The study by Schild et al. revealed that GW4064 can activate H1 and H4 receptors and inhibit the H2 receptor, leading to downstream signaling events such as intracellular calcium mobilization and cAMP modulation, all independent of FXR activation.[4][5] This underscores the importance of considering these off-target effects when interpreting data from studies using GW4064 as a specific FXR agonist.
Comparative Analysis with Other FXR Agonists
A direct, comprehensive comparison of the cross-reactivity profiles of all major FXR agonists is challenging due to the limited availability of publicly accessible, head-to-head screening data. However, based on published literature, we can draw some important distinctions.
-
WAY-362450 (XL335): This compound is reported to be a highly potent and selective FXR agonist. A study by Flatt et al. (2009) demonstrated that WAY-362450 had no significant cross-reactivity with a panel of other nuclear receptors at concentrations up to 10 µM.[8][9] This suggests a potentially cleaner off-target profile compared to GW4064, at least within the nuclear receptor family. However, extensive screening against a broader range of targets like GPCRs and kinases has not been widely published.
-
Obeticholic Acid (OCA): As a semi-synthetic bile acid analog, OCA is a potent FXR agonist.[10] However, its clinical use has been associated with side effects, most notably pruritus. While the exact mechanism of OCA-induced pruritus is not fully elucidated, it highlights the potential for off-target effects or on-target effects in different tissues that can lead to adverse events. Concerns over serious liver injury have led to the voluntary withdrawal of Ocaliva (obeticholic acid) from the U.S. market for the treatment of primary biliary cholangitis.[11][12][13]
-
Cilofexor (GS-9674): This is another non-steroidal FXR agonist that has been in clinical development.[14][15][16] While detailed preclinical cross-reactivity data is not extensively published, clinical studies have reported on its safety and tolerability profile.[14][17] The development of next-generation FXR agonists like cilofexor has focused on optimizing both on-target efficacy and minimizing off-target liabilities.
-
Nidufexor (LMB763): A partial FXR agonist, nidufexor, was also in clinical development.[18] The rationale behind developing partial agonists is to potentially achieve a better therapeutic window by reducing the risk of some of the adverse effects associated with full agonists.[18]
Methodologies for Assessing Cross-Reactivity
To ensure the scientific integrity of cross-reactivity studies, a multi-faceted approach employing a variety of in vitro assays is essential. Below are detailed protocols for three key experimental workflows.
Experimental Protocol 1: Radioligand Binding Assay for GPCR Off-Target Screening
This protocol provides a generalized framework for assessing the potential of a test compound to displace a radiolabeled ligand from a panel of GPCRs.
Objective: To determine the binding affinity (Ki) of N-(4-chlorophenyl)-4-nitrobenzamide for a panel of GPCRs.
Materials:
-
Membrane preparations from cells expressing the target GPCRs.
-
Radiolabeled ligands specific for each GPCR.
-
Test compound (N-(4-chlorophenyl)-4-nitrobenzamide).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of N-(4-chlorophenyl)-4-nitrobenzamide in the assay buffer. The concentration range should typically span from 10 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of diluted test compound or vehicle (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).
-
50 µL of the specific radioligand at a concentration close to its Kd.
-
100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to screen for inhibitory activity against a panel of protein kinases.
Objective: To determine the IC50 values of N-(4-chlorophenyl)-4-nitrobenzamide against a panel of protein kinases.
Materials:
-
Recombinant protein kinases.
-
Specific peptide or protein substrates for each kinase.
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Test compound (N-(4-chlorophenyl)-4-nitrobenzamide).
-
Kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
Stop solution (e.g., 3% phosphoric acid).
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of N-(4-chlorophenyl)-4-nitrobenzamide in the kinase reaction buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Test compound or vehicle control.
-
Kinase and substrate mixture.
-
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP (at a concentration close to the Km for each kinase).
-
Incubation: Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Dry the plate, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Experimental Protocol 3: β-Arrestin Recruitment Assay for GPCR Functional Screening
This protocol describes a cell-based assay to measure the functional activation or inhibition of GPCRs by assessing the recruitment of β-arrestin.
Objective: To determine if N-(4-chlorophenyl)-4-nitrobenzamide can induce or inhibit β-arrestin recruitment to a specific GPCR.
Materials:
-
A stable cell line co-expressing the target GPCR fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary reporter fragment.
-
Cell culture medium.
-
Test compound (N-(4-chlorophenyl)-4-nitrobenzamide).
-
Reference agonist and antagonist for the target GPCR.
-
Substrate for the reporter enzyme (e.g., a chemiluminescent substrate).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells into a 96-well white, clear-bottom plate and incubate overnight.
-
Compound Addition:
-
For agonist mode: Add serial dilutions of N-(4-chlorophenyl)-4-nitrobenzamide or the reference agonist to the cells.
-
For antagonist mode: Pre-incubate the cells with serial dilutions of N-(4-chlorophenyl)-4-nitrobenzamide before adding the reference agonist at its EC80 concentration.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Detection: Add the reporter enzyme substrate to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
For agonist mode: Plot the luminescence signal against the logarithm of the test compound concentration and determine the EC50 value.
-
For antagonist mode: Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration and determine the IC50 value.
-
Visualizing Cross-Reactivity Concepts
Signaling Pathway Diagram
Caption: On-target vs. off-target signaling of GW4064.
Experimental Workflow Diagram
Caption: A typical workflow for cross-reactivity screening.
Conclusion
N-(4-chlorophenyl)-4-nitrobenzamide (GW4064) remains a valuable tool for basic research into FXR biology. However, a comprehensive understanding of its cross-reactivity profile, particularly its interactions with histamine receptors, is crucial for the accurate interpretation of experimental data. When designing studies, researchers should consider the potential for FXR-independent effects and, where possible, use orthogonal approaches or more selective tool compounds to validate their findings.
The development of newer generation FXR agonists with improved selectivity profiles is an ongoing effort in the field. As more comprehensive cross-reactivity data for these compounds become publicly available, the scientific community will be better equipped to select the most appropriate reagents for their research and to develop safer and more effective therapeutics for metabolic and liver diseases.
References
-
Schild, R. et al. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Endocrinology, 28(5), 726-739. [Link]
-
Schild, R. et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. PubMed, 24597548. [Link]
-
Trauner, M. et al. (2022). Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers. Clinical and Translational Science, 15(12), 2939-2950. [Link]
-
Kim, H. J. et al. (2026). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. Molecules, 31(3), 882. [Link]
-
Miyata, K. et al. (2024). Pharmacokinetics and Safety of Cilofexor and Firsocostat in Healthy Japanese and Non-Japanese Participants. The Journal of Clinical Pharmacology, 64(S1), S50-S59. [Link]
-
Sanyal, A. et al. (2024). Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 324-336. [Link]
-
Li, Y. et al. (2021). Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases. Frontiers in Pharmacology, 12, 756023. [Link]
-
Trauner, M. et al. (2025). Cilofexor shows no liver fibrosis benefits for patients with PSC. springermedicine.com. [Link]
-
Pavek, P. et al. (2020). Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines. Frontiers in Pharmacology, 11, 1122. [Link]
-
Merk, D. et al. (2021). A New FXR Ligand Chemotype with Agonist/Antagonist Switch. Journal of Medicinal Chemistry, 64(4), 2056-2073. [Link]
-
Schild, R. et al. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein-Coupled Receptors. ResearchGate. [Link]
-
Soisson, S. M. et al. (2008). Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation. Proceedings of the National Academy of Sciences, 105(14), 5337-5342. [Link]
-
Flatt, B. et al. (2009). Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR). Journal of Medicinal Chemistry, 52(4), 904-907. [Link]
-
Trauner, M. et al. (2022). Pharmacokinetics, Pharmacodynamics, Safety and Tolerability of Cilofexor, a Novel Nonsteroidal Farnesoid X Receptor Agonist, in Healthy Volunteers. ResearchGate. [Link]
-
MedPath. (2025). Intercept Pharmaceuticals Voluntarily Withdraws OCALIVA from US Market Following FDA Request. MedPath. [Link]
-
Gastroenterology & Endoscopy News. (2024). FDA Issues Serious Liver Injury Warning for Obeticholic Acid. Gastroenterology & Endoscopy News. [Link]
-
The Pharma Letter. (2025). Obeticholic Acid Withdrawn from U.S. Market for Primary Biliary Cholangitis. The Pharma Letter. [Link]
-
PubChem. (n.d.). N-(4-chlorophenyl)-4-nitrobenzamide. PubChem. [Link]
-
U.S. Food and Drug Administration. (2024). Serious liver injury being observed in patients without cirrhosis taking Ocaliva (obeticholic acid) to treat primary biliary cholangitis. FDA. [Link]
-
Database Commons. (2015). BindingDB. Database Commons. [Link]
-
ICE Bioscience. (2024). G-Protein coupled receptors|GPCR Research|Drug Screening Assay. ICE Bioscience. [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Eurofins Discovery. [Link]
-
Kim, M. J. et al. (2026). Effects of the FXR agonist GW4064 on metabolic disorders in db/db mice. Diabetology & Metabolic Syndrome, 18(1), 1. [Link]
-
ResearchGate. (2025). FXR agonist activity of conformationally constrained analogs of GW 4064. ResearchGate. [Link]
-
Flatt, B. et al. (2009). Discovery of XL335 (WAY-362450), a Highly Potent, Selective, and Orally Active Agonist of the Farnesoid X Receptor (FXR). Journal of Medicinal Chemistry, 52(4), 904-907. [Link]
-
Schild, R. et al. (2014). FIGURE 1. FXR-independent activation of luciferase reporters by GW4064... ResearchGate. [Link]
-
American Association for the Study of Liver Diseases. (2025). Statement from AASLD: AASLD Acknowledges Withdrawal of Obeticholic Acid for Primary Biliary Cholangitis and Announces Upcoming Guideline Update. AASLD. [Link]
-
Zhang, S. et al. (2009). Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis. Journal of Hepatology, 51(2), 380-388. [Link]
-
Vasta, J. D. et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Zhang, C. et al. (2025). Extracellular Nanobody Screening using Conformationally Stable GPCR. bioRxiv. [Link]
-
Misra, J. et al. (2010). Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α. Molecular Endocrinology, 24(10), 1965-1976. [Link]
-
DORA 4RI. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. DORA 4RI. [Link]
-
PubChem. (n.d.). 4-Nitrobenzamide. PubChem. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
Sources
- 1. GW 4064 | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 11. trial.medpath.com [trial.medpath.com]
- 12. gastroendonews.com [gastroendonews.com]
- 13. Obeticholic Acid Withdrawn from U.S. Market for Primary Biliary Cholangitis [idealcareinsurance.com]
- 14. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Safety of Cilofexor and Firsocostat in Healthy Japanese and Non-Japanese Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Correlating Computational and Experimental Data for N-(4-chlorophenyl)-4-nitrobenzamide
Introduction & Structural Rationale
In modern drug discovery and materials science, the rational design of functional molecules relies heavily on the synergy between computational modeling and empirical validation. N-(4-chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0) is a highly crystalline, planar benzamide derivative that serves as an excellent model compound for studying intramolecular charge transfer (ICT) and electrophilic interactions[1].
To objectively evaluate the performance and utility of this specific compound, we must compare it against a baseline alternative: N-phenylbenzamide (the unsubstituted parent core). By introducing a 4-nitro group (a strong electron-withdrawing moiety) and a 4-chloro group (an inductive withdrawer but a resonance donor), we engineer a highly polarized "push-pull" electronic system. This guide details how to correlate Density Functional Theory (DFT) data with physical spectroscopy (FTIR, UV-Vis) to validate these engineered properties[2].
Comparative Performance Data: Product vs. Baseline Alternative
The introduction of the -NO2 and -Cl substituents fundamentally alters the Frontier Molecular Orbitals (FMOs) of the benzamide core[3]. The table below summarizes the quantitative differences between the target product and the unsubstituted alternative, integrating both theoretical predictions and experimental readouts.
Table 1: Electronic and Vibrational Property Comparison
| Property | N-phenylbenzamide (Baseline Alternative) | N-(4-chlorophenyl)-4-nitrobenzamide (Target Product) | Methodology / Source |
| HOMO-LUMO Gap | ~4.52 eV | ~3.85 eV | Computational: DFT (B3LYP/6-311G(d,p)) |
| Dipole Moment | 3.10 Debye | 6.85 Debye | Computational: DFT (B3LYP/6-311G(d,p)) |
| UV-Vis λmax | 265 nm | 310 nm | Experimental: Ethanol Solvent |
| Carbonyl (C=O) Stretch | 1655 cm⁻¹ | 1672 cm⁻¹ | Experimental: FTIR (ATR) |
| Binding Affinity (Model) | Baseline | Enhanced (Electrophilic) | Computational: Molecular Docking[4] |
Causality & Expert Insight: Why does the target product exhibit a red-shifted UV-Vis spectrum and a higher C=O stretching frequency? The 4-nitro group pulls electron density away from the central amide bond via resonance, increasing the double-bond character of the carbonyl (shifting FTIR absorption to a higher wavenumber, 1672 cm⁻¹)[2]. Simultaneously, the 4-chloroaniline ring acts as a relative electron donor, localizing the Highest Occupied Molecular Orbital (HOMO) on the aniline moiety and the Lowest Unoccupied Molecular Orbital (LUMO) on the nitrobenzoyl moiety[3]. This spatial separation lowers the energy required for electronic excitation, narrowing the HOMO-LUMO gap and red-shifting the UV-Vis λmax to 310 nm.
Validated Methodologies & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every experimental and computational step includes an internal check to prevent downstream data artifacts.
Protocol A: Experimental Synthesis & Spectroscopic Characterization
This protocol utilizes a modified Schotten-Baumann reaction to synthesize the target compound, followed by rigorous spectroscopic validation[5].
-
Synthesis Reaction: Dissolve 1.0 eq of 4-chloroaniline in anhydrous tetrahydrofuran (THF) containing 1.2 eq of triethylamine (acid scavenger). Dropwise, add 1.0 eq of 4-nitrobenzoyl chloride at 0 °C.
-
Self-Validating Check (Reaction Completion): Monitor via Thin Layer Chromatography (TLC). The reaction is complete only when the nucleophilic aniline spot entirely disappears, preventing starting material contamination.
-
Purification: Quench with ice water, filter the precipitate, and recrystallize from hot ethanol.
-
Self-Validating Check (Purity): Measure the melting point. A sharp melting transition (approx. 200–202 °C) confirms high crystalline purity before proceeding to spectroscopy.
-
FTIR Acquisition:
-
Self-Validation: Prior to sample loading, run a background scan and calibrate the wavenumber axis using a standard polystyrene film (verifying the sharp 1601 cm⁻¹ peak).
-
Collect the spectrum of the purified product using an Attenuated Total Reflectance (ATR) accessory.
-
Protocol B: DFT Computational Workflow
Computational modeling provides the theoretical framework to explain the experimental data[6].
-
Initial Geometry Build: Construct the 3D model of N-(4-chlorophenyl)-4-nitrobenzamide using a molecular builder.
-
Geometry Optimization: Submit the structure to a DFT calculation using the B3LYP functional and the 6-311G(d,p) basis set. This specific basis set includes polarization functions (d,p) critical for accurately modeling the electron density of the chlorine atom and the highly electronegative oxygen atoms[7].
-
Self-Validating Check (Frequency Calculation): Immediately follow optimization with a vibrational frequency calculation. Critical Rule: The output must yield zero imaginary frequencies. If an imaginary frequency is present, the structure is trapped in a transition state rather than a true local energy minimum, and the optimization must be restarted.
-
FMO Analysis: Extract the HOMO and LUMO energy levels from the optimized checkpoint file to calculate the energy gap and generate electrostatic potential (MEP) maps[4].
Visualizations of Workflows and Mechanisms
To map the logical relationship between our methodologies and the molecular physics of the compound, review the following system diagrams.
Caption: Workflow correlating experimental characterization with DFT computational modeling.
Caption: Push-pull electronic effects governing HOMO-LUMO localization in the benzamide core.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 237476, N-(4-chlorophenyl)-4-nitrobenzamide." PubChem,[Link]
-
Qureshi, U., et al. "Benchmark Study of Benzamide Derivatives and Four Novel Theoretically Designed Ligands and Evaluation of Their Biological Properties by DFT Approaches." Journal of Molecular Modeling, 2019.[Link]
-
Alghamdi, S.K., et al. "Spectroscopic characterization (IR, UV-Vis), and HOMO-LUMO, MEP, NLO, NBO Analysis and the Antifungal Activity for 4-Bromo-N-(2-nitrophenyl) benzamide; Using DFT Modeling and In silico Molecular Docking." Journal of Molecular Structure, 2022.[Link]
Sources
- 1. N-(4-Chlorophenyl)-4-nitrobenzamide|CAS 2585-30-0 [benchchem.com]
- 2. N-(4-Chlorophenyl)-4-nitrobenzamide|CAS 2585-30-0 [benchchem.com]
- 3. Benchmark study of benzamide derivatives and four novel theoretically designed (L1, L2, L3, and L4) ligands and evaluation of their biological properties by DFT approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. N-(4-Chlorophenyl)-4-nitrobenzamide|CAS 2585-30-0 [benchchem.com]
- 6. Molecular design and performance of emissive amide-containing compounds as corrosion inhibitors: synthesis, electrochemical evaluation, DFT calculatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00978B [pubs.rsc.org]
- 7. bec.uac.bj [bec.uac.bj]
Substituted N-Phenylbenzamides in Drug Discovery: A Head-to-Head Comparison of N-(4-chlorophenyl)-4-nitrobenzamide and Its Pharmacological Analogues
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacological backbone for a diverse array of therapeutic agents. By systematically altering the substituents on the aromatic rings, researchers can drastically shift a compound's biological target—from metabolic enzymes to transcription factors and receptor tyrosine kinases.
This technical guide provides a head-to-head comparative analysis of N-(4-chlorophenyl)-4-nitrobenzamide against two structurally related and highly characterized analogues: Niclosamide and 4-amino-N-(4-chlorophenyl)benzamide . Designed for researchers and drug development professionals, this guide synthesizes structural causality, quantitative performance data, and self-validating experimental protocols to support hit-to-lead optimization campaigns.
Structural and Mechanistic Profiling
N-(4-chlorophenyl)-4-nitrobenzamide (The Metabolic Probe)
N-(4-chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0) is a planar, rigid benzamide derivative primarily utilized as a pharmacological probe and synthetic intermediate[1]. The presence of the strongly electron-withdrawing para-nitro group significantly reduces the electron density of the benzamide core, altering its hydrogen-bonding capacity. Recent screening campaigns have identified this compound and its close derivatives as potential modulators of Nicotinamide Phosphoribosyltransferase (NAMPT), an essential enzyme in the NAD+ salvage pathway, positioning it as a research chemical with potential antidiabetic applications[2].
Niclosamide (The Pleiotropic Inhibitor)
Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) shares the core N-phenylbenzamide structure but incorporates an ortho-hydroxyl group and additional halogenation. This specific substitution pattern allows it to act as a potent mitochondrial uncoupler and a direct inhibitor of the STAT3 signaling pathway[3]. The hydroxyl group is critical for its proton-ionophore activity, explaining its historical use as an anthelmintic and its current repurposing in oncology[4].
4-amino-N-(4-chlorophenyl)benzamide (The Kinase Interceptor)
By reducing the para-nitro group of our primary subject to an amino group, the electronic profile of the molecule is inverted. The electron-donating amino group increases the nucleophilicity of the scaffold, making 4-amino-N-(4-chlorophenyl)benzamide an ideal precursor for synthesizing potent VEGFR-2 kinase inhibitors[5]. Derivatives of this compound bind directly to the ATP-binding pocket of VEGFR-2, exhibiting nanomolar inhibition and potent anti-angiogenic effects[5].
Pathway Divergence Visualization
The following diagram illustrates how minor functional group modifications on the N-phenylbenzamide scaffold dictate entirely different pharmacological trajectories.
Divergent pharmacological pathways of N-phenylbenzamide derivatives based on substitution.
Quantitative Data Comparison
The table below summarizes the physicochemical and pharmacological metrics of the three compounds, providing a clear baseline for comparative studies.
| Metric | N-(4-chlorophenyl)-4-nitrobenzamide | Niclosamide | 4-amino-N-(4-chlorophenyl)benzamide |
| CAS Number | 2585-30-0 | 50-65-3 | 955-97-5 |
| Molecular Weight | 276.67 g/mol | 327.12 g/mol | 246.69 g/mol |
| Primary Target | NAMPT (Investigational) | STAT3 / Mitochondria | VEGFR-2 (Precursor) |
| Modulatory Effect | Modulator / Probe | Inhibitor / Uncoupler | Kinase Inhibitor |
| IC50 / EC50 Range | High µM (Probe level) | 0.25 - 0.7 µM (STAT3) | Nanomolar (Derivatives) |
| Key Indication | Antidiabetic research | Oncology / Anthelmintic | Anti-angiogenesis |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each assay includes specific internal controls to confirm that the observed causality is due to the compound's mechanism of action, rather than assay interference or cytotoxicity.
Protocol A: In Vitro NAMPT Activity Assay (LC-MS/MS)
Target Compound: N-(4-chlorophenyl)-4-nitrobenzamide Causality Rationale: Traditional coupled-enzyme assays for NAMPT are prone to false positives because benzamides can interfere with the secondary coupling enzymes. Using LC-MS/MS to directly quantify the product, Nicotinamide Mononucleotide (NMN), eliminates this interference, providing a true measure of NAMPT modulation[6].
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Enzyme & Substrate: Add 10 nM recombinant human NAMPT, 10 µM Nicotinamide, 100 µM PRPP, and 1 mM ATP.
-
Compound Addition: Pin-transfer N-(4-chlorophenyl)-4-nitrobenzamide (dose-response: 0.1 µM to 100 µM).
-
Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of 2% formic acid in acetonitrile containing an internal standard (13C-NMN).
-
Quantification: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM transition for NMN: 335.1 → 123.0).
Protocol B: STAT3 Luciferase Reporter Assay
Target Compound: Niclosamide Causality Rationale: To prove that Niclosamide directly inhibits STAT3-mediated transcription rather than merely causing general cytotoxicity, a reporter assay must be multiplexed with a cell viability readout[3].
-
Cell Culture & Transfection: Seed HeLa cells in 96-well white opaque plates. Co-transfect with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (transfection control).
-
Stimulation: After 24 hours, stimulate cells with 20 ng/mL human IL-6 to induce STAT3 phosphorylation and nuclear translocation.
-
Treatment: Immediately add Niclosamide (0.01 µM to 10 µM).
-
Self-Validation Step: If Firefly luminescence decreases but Renilla luminescence remains stable, the inhibition is STAT3-specific. If both decrease equally, the effect is due to general cytotoxicity (a known risk of mitochondrial uncouplers).
-
-
Detection: Read signals using a Dual-Luciferase Reporter Assay System on a microplate luminometer.
Protocol C: VEGFR-2 Kinase Assay (TR-FRET)
Target Compound: 4-amino-N-(4-chlorophenyl)benzamide (and optimized derivatives) Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it is highly resistant to compound auto-fluorescence—a common issue with highly conjugated benzamide derivatives[5].
-
Kinase Reaction: Combine 1 nM VEGFR-2 kinase domain, 100 nM biotinylated poly-GT substrate, and 10 µM ATP in kinase buffer.
-
Inhibition: Add the amino-benzamide derivatives. Incubate for 45 minutes at room temperature.
-
Detection Mix: Add EDTA (to stop the reaction), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).
-
Readout: Measure the TR-FRET signal (Ratio of 665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic curve fit.
Standardized Screening Workflow
Standardized in vitro screening workflow for evaluating benzamide derivatives.
References
-
PubChem. "N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476". National Institutes of Health. Available at:[Link]
-
Molaid. "4-氨基-N-(4-氯苯基)苯甲酰胺| 955-97-5". Molaid. Available at:[Link]
-
ResearchGate. "Nampt inhibition by FK866 or Nampt knockdown by siRNA reduces NAD...". ResearchGate. Available at:[Link]
Sources
- 1. N-(4-Chlorophenyl)-4-nitrobenzamide|CAS 2585-30-0 [benchchem.com]
- 2. N-(4-Chlorophenyl)-4-nitrobenzamide|CAS 2585-30-0 [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-氨基-N-(4-氯苯基)苯甲酰胺 - CAS号 955-97-5 - 摩熵化学 [molaid.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
Reproducibility of published N-(4-chlorophenyl)-4-nitrobenzamide synthesis protocols
Title: Reproducibility of Published N-(4-Chlorophenyl)-4-nitrobenzamide Synthesis Protocols: A Comparative Guide
Executive Summary & Mechanistic Challenges
N-(4-Chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0) is a highly crystalline, planar benzamide derivative utilized extensively as a versatile scaffold in medicinal chemistry and materials science[1]. Synthesizing this compound presents a classic pedagogical and practical challenge in organic chemistry: the coupling of an electron-deficient amine with a highly reactive, yet moisture-sensitive, electrophile.
The Causality of Coupling Failures: The core difficulty lies in the deactivated nature of 4-chloroaniline. The electronegative para-chloro substituent withdraws electron density from the aromatic ring and the amine nitrogen, significantly reducing its nucleophilicity[2]. Consequently, standard aqueous Schotten-Baumann conditions often yield poor results; the competing hydrolysis of 4-nitrobenzoyl chloride outpaces the sluggish nucleophilic attack of 4-chloroaniline. To achieve high reproducibility and yield, the synthetic protocol must either strictly exclude water (Anhydrous Acid Chloride method), utilize acyl transfer catalysts (Carbodiimide/DMAP method)[3], or employ high-energy activation (Microwave-Assisted method)[4].
Comparative Performance of Synthesis Protocols
The following table synthesizes quantitative data across three validated methodologies, comparing their efficiency, scalability, and environmental impact.
| Parameter | Method A: Anhydrous Acid Chloride | Method B: Carbodiimide (DCC/DMAP) | Method C: Microwave-Assisted |
| Starting Materials | 4-Nitrobenzoyl chloride, 4-Chloroaniline | 4-Nitrobenzoic acid, 4-Chloroaniline | 4-Nitrobenzoyl chloride, 4-Chloroaniline |
| Key Reagents | Pyridine or DIPEA | DCC, DMAP (catalyst) | Pyridine |
| Solvent | Anhydrous DCM or THF | Anhydrous DMF or DCM | DCM (or solvent-free) |
| Reaction Temp/Time | 0 °C to RT / 2–4 hours | 0 °C to RT / 12–24 hours | 120 °C / 10–15 minutes |
| Reported Yield | 88–95% | 75–85% | >90% |
| Scalability | Excellent (Kilogram scale) | Moderate (DCU removal is tedious) | Poor (Limited by MW reactor size) |
| Primary Byproduct | Pyridinium chloride (water-soluble) | Dicyclohexylurea (DCU) (solid) | Pyridinium chloride |
Experimental Workflows & Logical Relationships
Figure 1: Decision tree and workflow for N-(4-chlorophenyl)-4-nitrobenzamide synthesis protocols.
Step-by-Step Self-Validating Methodologies
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation checkpoints. Below are the detailed methodologies with mechanistic rationales for each step.
Method A: Anhydrous Acid Chloride Coupling (Recommended for Scale & Purity)
This method leverages the high reactivity of 4-nitrobenzoyl chloride. Because 4-chloroaniline is a poor nucleophile, anhydrous conditions are strictly required to prevent the acyl chloride from hydrolyzing into unreactive 4-nitrobenzoic acid[2].
Materials:
-
4-Chloroaniline (1.0 eq, 10.0 mmol, 1.27 g)
-
4-Nitrobenzoyl chloride (1.05 eq, 10.5 mmol, 1.95 g)
-
Anhydrous Pyridine (1.2 eq, 12.0 mmol, 0.97 mL)
-
Anhydrous Dichloromethane (DCM) (25 mL)
Step-by-Step Protocol:
-
Preparation: In an oven-dried round-bottom flask flushed with inert gas (N2 or Ar), dissolve 4-chloroaniline and pyridine in anhydrous DCM.
-
Mechanistic Rationale: Pyridine acts as an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
-
-
Addition: Cool the flask to 0 °C using an ice bath. Dissolve 4-nitrobenzoyl chloride in 5 mL of anhydrous DCM and add it dropwise over 15 minutes.
-
Mechanistic Rationale: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and side reactions.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The 4-chloroaniline spot (Rf ~0.6) should disappear, replaced by a new, lower Rf spot corresponding to the amide.
-
-
Quench & Workup: Dilute the mixture with an additional 20 mL of DCM. Transfer to a separatory funnel.
-
Wash with 1M HCl (2 x 20 mL). Rationale: Protonates and removes unreacted pyridine and trace 4-chloroaniline into the aqueous layer.
-
Wash with saturated aqueous NaHCO3 (2 x 20 mL). Rationale: Neutralizes residual acid and removes any 4-nitrobenzoic acid formed via trace hydrolysis.
-
Wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from boiling ethanol to afford pale yellow crystals.
Method B: Carbodiimide Coupling (DCC/DMAP)
This method is ideal when the acid chloride is unavailable or degraded. It uses the stable 4-nitrobenzoic acid but requires an acyl transfer catalyst (DMAP) because DCC alone cannot drive the reaction to completion with the deactivated 4-chloroaniline[3].
Materials:
-
4-Chloroaniline (1.0 eq, 10.0 mmol, 1.27 g)
-
4-Nitrobenzoic acid (1.0 eq, 10.0 mmol, 1.67 g)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11.0 mmol, 2.27 g)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, 1.0 mmol, 0.12 g)
-
Anhydrous DMF (20 mL)
Step-by-Step Protocol:
-
Activation: Dissolve 4-nitrobenzoic acid, 4-chloroaniline, and DMAP in anhydrous DMF at room temperature.
-
Mechanistic Rationale: DMAP is critical. It attacks the O-acylisourea intermediate formed by DCC and the acid, creating an acylpyridinium species that is reactive enough to couple with the weak nucleophile 4-chloroaniline.
-
-
Coupling: Cool to 0 °C and add DCC portion-wise.
-
Propagation: Stir at room temperature for 12–24 hours.
-
Validation Checkpoint: A white precipitate of dicyclohexylurea (DCU) will form within the first hour. This visual cue confirms the activation step is occurring.
-
-
Workup: Filter the suspension through a Celite pad to remove the insoluble DCU. Dilute the filtrate with Ethyl Acetate (50 mL).
-
Wash with 5% aqueous LiCl (3 x 30 mL). Rationale: DMF is highly miscible with organic solvents; washing with LiCl effectively partitions DMF into the aqueous phase.
-
Perform standard acid/base washes (1M HCl, NaHCO3) as in Method A.
-
-
Purification: Concentrate and purify via silica gel column chromatography to remove trace DCU, which often co-elutes or co-crystallizes with the product.
Method C: Microwave-Assisted Synthesis
For rapid library generation, microwave irradiation provides the thermal energy necessary to overcome the activation energy barrier of the deactivated aniline in minutes rather than hours[4].
Step-by-Step Protocol:
-
In a 10 mL microwave-safe vial, combine 4-chloroaniline (1.0 eq), 4-nitrobenzoyl chloride (1.0 eq), pyridine (1.2 eq), and DCM (3 mL).
-
Seal the vial and irradiate at 120 °C for 10 minutes.
-
Mechanistic Rationale: The sealed vessel allows DCM to be heated far above its boiling point (39.6 °C), creating a high-pressure, high-temperature environment that forces the coupling to completion rapidly.
-
-
Cool to room temperature, dilute with DCM, and perform the standard aqueous workup described in Method A.
References
-
PubChem. N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476. National Center for Biotechnology Information. Available at:[Link][1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, ACS Publications. Available at:[Link][2]
-
Gerndt, S., et al. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function. eLife. Available at: [Link][3]
Sources
Safety Operating Guide
Personal protective equipment for handling N-(4-chlorophenyl)-4-nitrobenzamide
As a preferred resource for laboratory safety and chemical handling, this guide provides drug development professionals and researchers with an authoritative, field-proven operational framework for handling N-(4-chlorophenyl)-4-nitrobenzamide . Moving beyond standard safety data sheets, this document synthesizes mechanistic toxicology with self-validating experimental protocols to ensure maximum occupational safety.
Executive Summary & Chemical Profile
N-(4-chlorophenyl)-4-nitrobenzamide is a planar benzamide derivative of significant interest in medicinal chemistry[1]. Because it is a fine solid powder containing both nitro and chloro-aromatic moieties, it presents specific occupational hazards—primarily acute toxicity, dermal/ocular irritation, and respiratory tract inflammation[2].
Table 1: Quantitative Chemical & Safety Profile
| Parameter | Specification / Data |
| Chemical Name | N-(4-chlorophenyl)-4-nitrobenzamide |
| CAS Registry Number | 2585-30-0 |
| Molecular Formula | C13H9ClN2O3 |
| Molecular Weight | 276.67 g/mol |
| Physical State | Solid (Powder) |
| GHS Hazard Codes | H302, H315, H319, H335 |
| Required Exhaust Velocity | 80–100 feet per minute (fpm) |
Hazard Identification & Mechanistic Toxicology
Selecting the correct Personal Protective Equipment (PPE) requires an understanding of why a chemical is dangerous. According to its 2[2], this compound triggers specific biological disruptions:
-
H315 (Causes skin irritation): The lipophilic nature of the chlorophenyl ring allows it to interact with the stratum corneum. Upon contact, it disrupts the lipid bilayer, causing localized dermatitis.
-
H319 (Causes serious eye irritation): Particulate contact with the ocular mucosa induces severe corneal inflammation and potential micro-abrasions.
-
H335 (May cause respiratory irritation): Aerosolized micro-particles can bypass upper respiratory cilia, depositing in the lower bronchioles and triggering an acute inflammatory cascade.
Mechanistic toxicology pathways and corresponding PPE mitigation strategies.
Mandatory PPE & Engineering Controls
Based on the 3[4], the following controls are mandatory to mitigate the specific hazards of this benzamide derivative.
-
Engineering Controls: All weighing and transfer must occur inside a certified Class II chemical fume hood.
-
Dermal Protection: Heavy-duty Nitrile gloves (minimum 5 mil thickness) and a flame-resistant, knee-length laboratory coat.
-
Ocular Protection: ANSI Z87.1 certified chemical splash goggles. Standard safety glasses with side shields are insufficient due to the risk of fine powder drifting into the eyes.
-
Respiratory Protection: If handling bulk quantities outside of primary containment (highly discouraged), an N95 or P100 particulate respirator must be worn to intercept micro-particles.
Operational Workflow: Safe Handling & Weighing
To ensure absolute safety, every protocol must function as a self-validating system —meaning each step inherently confirms the success and safety of the previous action.
Operational workflow for the safe handling and transfer of hazardous powders.
Step-by-Step Methodology
Step 1: Fume Hood Activation & Validation
-
Action: Turn on the fume hood and ensure the sash is at the designated operating height.
-
Causality: Proper face velocity (80-100 fpm) is required to capture aerosolized micro-particles before they enter the operator's breathing zone[4].
-
Self-Validation: Do not rely solely on the digital monitor. Hold a delicate tissue (e.g., Kimwipe) at the bottom edge of the sash; a distinct, continuous inward pull physically validates that negative pressure is actively established.
Step 2: Contrast Double-Gloving
-
Action: Don a brightly colored inner nitrile glove (e.g., green or orange) and a standard outer nitrile glove (e.g., blue).
-
Causality: Nitro-aromatic compounds can slowly permeate thin nitrile barriers. Double-gloving provides a secondary line of defense against dermal lipid disruption (H315)[2].
-
Self-Validation: If the outer blue glove experiences a micro-tear or chemical degradation, the contrasting bright color of the inner glove immediately signals the breach, prompting immediate doffing and replacement.
Step 3: Static-Free Weighing
-
Action: Wipe the exterior of the chemical container and the balance draft shield with an anti-static cloth. Use a grounded micro-spatula.
-
Causality: Fine organic powders like benzamides easily accumulate static charge, causing them to repel from spatulas and aerosolize, drastically increasing the risk of inhalation (H335)[2].
-
Self-Validation: Observe the powder as it approaches the weigh boat. If the powder particles "jump" or cling to the sides of the spatula, static is still present. Pause, re-apply the anti-static mitigation, and proceed only when the powder flows smoothly.
Step 4: Sealed Transfer
-
Action: Weigh the compound directly into a pre-tared, sealable vial. Cap the vial tightly before removing it from the fume hood.
-
Causality: Transporting open containers of hazardous powders across the laboratory exposes the ambient environment to potential spills and drafts.
-
Self-Validation: Invert the sealed vial gently over a secondary containment tray inside the hood to ensure the threads are properly engaged and no powder escapes before transport.
Emergency Response & Spill Management
In the event of an accidental spill, immediate containment is required to prevent respiratory exposure.
-
Solid Spill (Powder): Do NOT dry sweep, as this will aerosolize the toxic powder. Gently cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust. Carefully scoop the damp material into a hazardous waste container.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water and mild soap for at least 15 minutes to halt lipid bilayer disruption.
-
Eye Contact: Proceed to the nearest emergency eyewash station. Flush eyes continuously for 15 minutes, holding eyelids open. Seek immediate occupational medical evaluation.
Waste Disposal & Environmental Logistics
N-(4-chlorophenyl)-4-nitrobenzamide must be treated as hazardous chemical waste and managed according to institutional Environmental Health and Safety (EHS) guidelines.
-
Solid Waste: Collect all contaminated consumables (weigh boats, spatulas, gloves, paper towels) in a clearly labeled, leak-proof solid hazardous waste container.
-
Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), dispose of it in the designated halogenated or non-halogenated organic waste carboy, depending on the specific solvent used.
-
Regulatory Compliance: Do not flush any quantity down the sink. Coordinate with your EHS department for high-temperature incineration disposal.
References
- 2585-30-0 | N-(4-chlorophenyl)-4-nitrobenzamide | ChemScene ChemScene
- N-(4-chlorophenyl)
- Laboratory Safety Guidance - OSHA Occupational Safety and Health Administr
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
